Tropine-3-mesylate
Description
The exact mass of the compound Tropine-3-mesylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tropine-3-mesylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tropine-3-mesylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c1-10-7-3-4-8(10)6-9(5-7)13-14(2,11)12/h7-9H,3-6H2,1-2H3/t7-,8+,9? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDPSVBBPCQWAL-JVHMLUBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892383 | |
| Record name | Tropine-3-mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35130-97-3 | |
| Record name | Tropine 3-mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035130973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropine-3-mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, methanesulfonate (1:1), (3-endo) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPINE 3-MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X8MDC06MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Introduction: The Strategic Importance of Tropine-3-mesylate
An In-Depth Technical Guide to Tropine-3-mesylate: Synthesis, Properties, and Applications in Drug Development
Tropine-3-mesylate, systematically named (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate, is a pivotal synthetic intermediate in the field of pharmaceutical sciences.[1][2] It is a mesylate derivative of tropine, the foundational bicyclic alcohol of the tropane alkaloid family.[1][3] The strategic importance of this compound lies in the transformation of the hydroxyl group of tropine into a highly effective leaving group, the mesylate. This chemical modification unlocks a versatile platform for nucleophilic substitution reactions at the C-3 position of the tropane skeleton, enabling the synthesis of a diverse array of semi-synthetic tropane alkaloids with significant therapeutic applications.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of Tropine-3-mesylate for researchers and professionals in drug development and organic synthesis.
Chemical Structure and Physicochemical Properties
Tropine-3-mesylate possesses the characteristic 8-azabicyclo[3.2.1]octane core, with a methanesulfonate (mesylate) group esterified to the oxygen at the 3-position. This endo configuration is crucial for its subsequent reactivity.
Caption: Chemical structure of Tropine-3-mesylate.
Physicochemical Data
Quantitative experimental data for Tropine-3-mesylate is not extensively available in peer-reviewed literature. The following table includes data from supplier specifications and computationally predicted values, alongside the experimental properties of its precursor, tropine, for comparison.[2][4][5][6][7]
| Property | Tropine-3-mesylate | Tropine (Precursor) |
| CAS Number | 35130-97-3[4] | 120-29-6[7] |
| Molecular Formula | C₉H₁₇NO₃S[4] | C₈H₁₅NO[7] |
| Molecular Weight | 219.30 g/mol [2][4] | 141.21 g/mol [7] |
| Appearance | Light white powder[4] | White hygroscopic crystalline powder[7] |
| Melting Point | No data available | 64 °C[6] |
| Boiling Point | 347.1 °C at 760 mmHg (Predicted)[5] | 233 °C[6] |
| Density | 1.25 g/cm³ (Predicted)[5] | 1.045 g/cm³ at 25 °C[7] |
| Solubility | Compatible with various solvents[4] | Very soluble in water, diethyl ether, ethanol[6] |
| Storage Conditions | 0 - 8 °C, sealed in dry conditions[2][4] | Inert atmosphere, 2-8°C[8][9] |
Synthesis of Tropine-3-mesylate
The synthesis of Tropine-3-mesylate is a straightforward esterification of the 3-hydroxyl group of tropine with methanesulfonyl chloride (MsCl). This reaction is typically carried out in an anhydrous aprotic solvent in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of Tropine-3-mesylate.
Experimental Protocol
The following is a representative, self-validating protocol for the synthesis of Tropine-3-mesylate, adapted from general procedures for the mesylation of alcohols.[3][10]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tropine (1 eq.) in anhydrous dichloromethane (DCM, 10 volumes).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C. The formation of triethylamine hydrochloride is observed as a white precipitate.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (tropine) is consumed. If the reaction is sluggish, the ice bath can be removed, and the mixture stirred at room temperature for an additional 2 hours.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash successively with water and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tropine-3-mesylate.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if impurities are detected.
Spectroscopic Characterization
-
¹H NMR: The proton at the C-3 position, now adjacent to the electron-withdrawing mesylate group, would be expected to shift downfield compared to its position in tropine (around 4.0 ppm). The singlet for the N-methyl group would be observed, as well as complex multiplets for the protons of the bicyclic core. The methyl group of the mesylate would appear as a singlet around 3.0 ppm. For comparison, the ¹H NMR spectrum of tropine shows characteristic signals for the C-3 proton and the N-methyl group.[10][11]
-
¹³C NMR: The carbon at the C-3 position would show a significant downfield shift due to the attachment of the electronegative mesylate group. The carbon of the N-methyl group and the mesylate's methyl group would also be readily identifiable.
-
IR Spectroscopy: The most prominent feature in the IR spectrum would be the strong, characteristic absorption bands of the sulfonate group (S=O stretches), typically found in the regions of 1350-1330 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch).
-
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 219. Subsequent fragmentation would likely involve the loss of the mesylate group or fragmentation of the tropane ring.
Reactivity and Applications in Drug Development
The synthetic utility of Tropine-3-mesylate stems from the excellent leaving group ability of the mesylate anion. The mesylate group is approximately 10⁴ times better as a leaving group than a hydroxyl group. This enhanced reactivity allows for efficient nucleophilic substitution at the C-3 position, typically via an S_N2 mechanism, which proceeds with inversion of stereochemistry.
Caption: General scheme for nucleophilic substitution on Tropine-3-mesylate.
This reactivity makes Tropine-3-mesylate a crucial intermediate in the synthesis of a wide range of pharmaceuticals, particularly anticholinergic agents used to treat conditions like motion sickness and muscle spasms.[1][4] By selecting different nucleophiles, a variety of functional groups can be introduced at the C-3 position, leading to the creation of novel drug candidates with modified pharmacological profiles. Its use as a building block for more complex organic molecules is also a significant application in fine chemical synthesis.[4]
Safety and Handling
Tropine-3-mesylate is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store the compound at the recommended temperature of 0 - 8 °C in a tightly sealed container to prevent degradation from moisture.[4]
Conclusion
Tropine-3-mesylate is a highly valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis from tropine and the enhanced reactivity conferred by the mesylate group make it an ideal precursor for the synthesis of a wide range of tropane alkaloid derivatives. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working on the development of new therapeutics based on the tropane scaffold.
References
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Pharmaffiliates. (n.d.). Tropine 3-mesylate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16125705, Tropine 3-mesylate. Retrieved from [Link]
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Wikipedia. (n.d.). Tropine. Retrieved from [Link]
- Alsamarrai, A. S. H. (2019). Synthesis of Tropane Derivatives. In The Alkaloids: Chemistry and Biology (Vol. 82, pp. 1-49). Elsevier.
- Helvaci, A., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 795.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8424, Tropine. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological reports, 60(4), 439–463.
- United States Patent US 2009029253 A1. (2009). Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
- Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.
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Study.com. (n.d.). Methanesulfonyl Chloride | Properties, Structure & Mesylation. Retrieved from [Link]
- Huang, S. X., & Li, Y. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(8), 1474-1502.
- Jirschitzka, J., et al. (2012). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proceedings of the National Academy of Sciences, 109(26), 10304-10309.
- European Patent Office. (2007). EP 1797900 A1 - PREPARATION FOR PERCUTANEOUS/PERMUCOSAL ABSORPTION.
- King, J. F. (1989). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 61(4), 651-654.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141951, 8-Azabicyclo(3.2.1)octan-3-ol, 8-methyl-, 3-methanesulfonate. Retrieved from [Link]
- Liao, W., & Córdova, A. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 81, pp. 1-105). Elsevier.
- Google Patents. (2018). WO2018178860A1 - Synthesis of mesotrione.
- Strauch, S., et al. (2016). 1H NMR-based metabolite profiling of tropane alkaloids in Duboisia spec. Planta Medica, 82(S 01), P593.
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The Strategic Role of Tropine-3-Mesylate in the Elucidation and Chemoenzymatic Synthesis of Tropane Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropane alkaloids, a class of bicyclic [3.2.1] nitrogen-containing secondary metabolites, are of immense pharmacological importance, with prominent members including the anticholinergic drugs atropine and scopolamine. The elucidation of their intricate biosynthetic pathway has been a subject of intense research, paving the way for metabolic engineering and synthetic biology approaches to their production. This technical guide delves into the pivotal, albeit primarily synthetic, role of Tropine-3-mesylate, a key intermediate that bridges chemical synthesis and enzymatic studies in the context of tropane alkaloid biosynthesis. We will explore its synthesis, strategic applications in chemoenzymatic approaches, and the analytical methodologies crucial for its characterization and for monitoring its downstream conversions. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of how this versatile molecule can be leveraged to explore and engineer the production of these valuable pharmaceuticals.
Introduction: The Significance of Tropane Alkaloids and Their Biosynthesis
Tropane alkaloids are predominantly found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium. Their characteristic 8-azabicyclo[3.2.1]octane core structure is the foundation for a diverse range of physiological activities. Hyoscyamine and its racemate, atropine, are competitive antagonists of muscarinic acetylcholine receptors, finding application as mydriatics, antispasmodics, and antidotes for organophosphate poisoning. Scopolamine is used for the prevention of motion sickness and postoperative nausea and vomiting.
The biosynthesis of these medicinally vital compounds originates from the amino acids L-ornithine and L-arginine, which are converted to putrescine. Through a series of enzymatic steps involving putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO), the N-methyl-Δ¹-pyrrolinium cation is formed. This cation then undergoes condensation with a malonyl-CoA-derived unit to eventually form tropinone, the central precursor to the diverse array of tropane alkaloids. Tropinone is then stereospecifically reduced by tropinone reductase I (TRI) to tropine, the direct precursor for hyoscyamine and scopolamine.
Understanding and manipulating this pathway is of great interest for ensuring a stable and cost-effective supply of these essential medicines, which are currently sourced primarily through plant extraction. Tropine-3-mesylate emerges as a critical tool in these endeavors, not as a natural intermediate, but as a synthetic derivative that facilitates the exploration of the later stages of the biosynthetic pathway and enables chemoenzymatic production strategies.
The Pivotal Intermediate: Synthesis and Properties of Tropine-3-Mesylate
Tropine-3-mesylate, also known as (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate, is a derivative of tropine where the hydroxyl group at the C-3 position is converted to a mesylate group. This transformation is of strategic importance for several reasons:
-
Activation of the Hydroxyl Group: The hydroxyl group of tropine is a poor leaving group. Conversion to a mesylate (-OSO₂CH₃) transforms it into an excellent leaving group, readily displaced by nucleophiles. This is a fundamental concept in organic synthesis, allowing for the facile formation of new carbon-oxygen or carbon-nitrogen bonds at the C-3 position.
-
Stability and Handling: Tropine-3-mesylate is a stable, crystalline solid that can be purified and stored, making it a convenient starting material for multi-step syntheses.
Synthesis of Tropine-3-Mesylate: A Step-by-Step Protocol
The synthesis of tropine-3-mesylate is a straightforward procedure involving the reaction of tropine with methanesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Tropine
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tropine in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine to the cooled solution with stirring.
-
Mesylation: Slowly add methanesulfonyl chloride dropwise to the reaction mixture. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (tropine) is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude tropine-3-mesylate by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
-
Characterization: Confirm the identity and purity of the synthesized tropine-3-mesylate using analytical techniques such as NMR and mass spectrometry.
Causality Behind Experimental Choices:
-
The use of an aprotic solvent like dichloromethane prevents interference from protic solvents which could react with the highly reactive methanesulfonyl chloride.
-
The reaction is performed at 0 °C to mitigate the exothermic nature of the reaction and prevent side product formation.
-
A non-nucleophilic base like triethylamine is used to scavenge the HCl produced during the reaction without competing with the tropine hydroxyl group as a nucleophile.
Role of Tropine-3-Mesylate in Exploring Tropane Alkaloid Biosynthesis
While not a natural intermediate, tropine-3-mesylate serves as a valuable tool for researchers studying the enzymes involved in the later stages of tropane alkaloid biosynthesis, particularly the esterification of tropine.
A Precursor in Chemoenzymatic Synthesis
The primary application of tropine-3-mesylate in the context of biosynthesis is in chemoenzymatic synthesis. This approach combines chemical synthesis to produce key intermediates with enzymatic transformations to achieve specific, often stereoselective, final steps.
A key enzyme in the biosynthesis of hyoscyamine is littorine synthase , which catalyzes the esterification of tropine with phenyllactic acid. However, the direct enzymatic esterification can be challenging to achieve in vitro. Tropine-3-mesylate provides an alternative route. By chemically synthesizing tropine-3-mesylate, researchers can then perform a nucleophilic substitution with the carboxylate of a desired acid, such as tropic acid or its derivatives. While this specific reaction to form the tropane alkaloid ester is a chemical step, the ability to synthetically generate diverse tropine esters allows for the study of downstream enzymes. For example, these synthetic esters can be used as substrates to investigate the activity and specificity of hyoscyamine 6β-hydroxylase (H6H) , the enzyme responsible for the conversion of hyoscyamine to scopolamine.
Experimental Workflow: Chemoenzymatic Synthesis of a Tropane Alkaloid Derivative
Caption: Chemoenzymatic workflow for tropane alkaloid derivative synthesis.
Probing Enzyme Active Sites
Although direct evidence of tropine-3-mesylate being used as a substrate mimic or inhibitor for enzymes like littorine synthase is not extensively documented in publicly available literature, its chemical properties make it a candidate for such studies. The mesylate group is significantly larger than a hydroxyl group, and its presence could sterically hinder binding to the enzyme's active site, potentially acting as a competitive inhibitor. Such studies would provide valuable insights into the topology and binding requirements of these biosynthetic enzymes.
Analytical Characterization of Tropine-3-Mesylate and its Derivatives
Accurate and reliable analytical methods are paramount for confirming the synthesis of tropine-3-mesylate and for monitoring its subsequent reactions.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of tropine-3-mesylate will show characteristic signals for the tropane skeleton. Key differences from the spectrum of tropine include a downfield shift of the proton at the C-3 position due to the electron-withdrawing effect of the mesylate group. A singlet corresponding to the methyl protons of the mesylate group will also be present.
-
¹³C NMR: The carbon NMR spectrum will similarly show a downfield shift for the C-3 carbon. A signal for the methyl carbon of the mesylate group will also be observed.
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of tropine-3-mesylate. Electrospray ionization (ESI) is a suitable technique, which will typically show the protonated molecule [M+H]⁺.
Table 1: Representative Analytical Data for Tropine and Tropine-3-Mesylate
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| Tropine | C₈H₁₅NO | 141.21 | ~3.9 (H-3), ~2.2 (N-CH₃) | ~64 (C-3), ~40 (N-CH₃) |
| Tropine-3-mesylate | C₉H₁₇NO₃S | 219.30 | >4.5 (H-3), ~3.0 (SO₂CH₃), ~2.3 (N-CH₃) | >70 (C-3), ~40 (N-CH₃), ~38 (SO₂CH₃) |
Note: Specific chemical shifts can vary depending on the solvent and instrument used.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC is a common method for analyzing tropine, tropine-3-mesylate, and other tropane alkaloids. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., ammonium formate or phosphate buffer) at a controlled pH. Detection is often performed using a UV detector or, for greater sensitivity and specificity, a mass spectrometer (LC-MS).
Gas Chromatography (GC):
-
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of tropane alkaloids. Due to their polarity, derivatization of the hydroxyl group (in the case of tropine) may be necessary to improve volatility and chromatographic peak shape.
Experimental Workflow: HPLC-MS Analysis of a Chemoenzymatic Reaction
Caption: Workflow for HPLC-MS analysis of tropane alkaloids.
Conclusion and Future Perspectives
Tropine-3-mesylate stands as a testament to the powerful synergy between chemical synthesis and biosynthetic studies. While it is not a naturally occurring compound in the tropane alkaloid pathway, its role as a versatile synthetic intermediate is undeniable. The ability to activate the C-3 hydroxyl group of tropine through mesylation opens up a plethora of possibilities for the chemical and chemoenzymatic synthesis of novel tropane alkaloid derivatives. This, in turn, allows for the exploration of the substrate specificity of downstream biosynthetic enzymes and the generation of new pharmacologically active compounds.
Future research in this area will likely focus on the development of more efficient and scalable syntheses of tropine-3-mesylate and its analogs. Furthermore, there is an opportunity to more explicitly utilize tropine-3-mesylate and similar derivatives as chemical probes to investigate the mechanisms of the enzymes involved in tropane alkaloid biosynthesis. As our understanding of these enzymatic pathways deepens, the strategic use of synthetic intermediates like tropine-3-mesylate will continue to be a cornerstone of innovation in the production and diversification of this vital class of medicines.
References
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-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019). Molecules. [Link]
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Analysis of tropane and related alkaloids. (2002). Journal of Chromatography A. [Link]
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A Technical Guide to the Synthesis of Atropine via Tropine-3-Mesylate Intermediacy
Abstract: This technical guide provides an in-depth examination of a key synthetic pathway to atropine, a critical anticholinergic agent and a staple on the WHO Model List of Essential Medicines.[1] We will explore the strategic conversion of tropine to atropine, focusing on the pivotal role of tropine-3-mesylate as a highly reactive intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of mechanistic theory, practical application, and validated protocols. The narrative emphasizes the rationale behind experimental choices, particularly the activation of the tropine hydroxyl group via mesylation to facilitate efficient esterification with tropic acid.
Introduction: The Significance of Atropine
Atropine is a tropane alkaloid of immense pharmacological importance.[1] Chemically, it is a racemic mixture of (S)-(-)-hyoscyamine and (R)-(+)-hyoscyamine, with the (S)-enantiomer being the more biologically active form.[2][3] It functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors, leading to a range of parasympatholytic effects.[4] These properties are leveraged clinically for several applications, including:
-
Cardiology: To treat symptomatic bradycardia by increasing heart rate.[4][5]
-
Ophthalmology: As a mydriatic to dilate the pupils for examination and to paralyze accommodation reflexes (cycloplegia).[4]
-
Antidote: As a crucial life-saving treatment for poisoning by organophosphate nerve agents and insecticides.[1][2]
-
Preoperative Medication: To reduce salivary and bronchial secretions before surgery.[5][6]
While atropine can be extracted from plants of the Solanaceae family, such as Atropa belladonna, chemical synthesis offers a reliable and scalable alternative, allowing for stringent quality control.[1][4] A central challenge in its synthesis is the efficient esterification of tropine with tropic acid. This guide focuses on a modern synthetic strategy that overcomes this challenge by activating the tropine moiety.
Synthetic Strategy: Activating the Tropine Core via Mesylation
The direct esterification of tropine (an alcohol) with tropic acid (a carboxylic acid) is a thermodynamically viable but often kinetically slow process requiring harsh conditions. A more elegant and efficient approach involves converting the hydroxyl group of tropine into a better leaving group.
The hydroxyl group (-OH) is inherently a poor leaving group because its conjugate acid (H₂O) has a relatively high pKa, making the hydroxide anion (OH⁻) a strong base.[7] The core of our strategy is to transform this alcohol into a methanesulfonate ester, commonly known as a mesylate (-OMs). This is achieved through the reaction of tropine with methanesulfonyl chloride (MsCl).[7] The resulting mesylate anion is an exceptionally weak base due to the extensive resonance stabilization of its negative charge across the three sulfonyl oxygen atoms, making it an excellent leaving group.[7][8]
This activation step paves the way for a facile nucleophilic substitution (SN2) reaction, where the carboxylate of tropic acid can efficiently displace the mesylate group to form the desired ester bond of atropine.
Diagram 1: High-level workflow for atropine synthesis via an activated mesylate intermediate.
Part I: Synthesis of Tropine-3-mesylate
The first critical stage is the quantitative conversion of tropine to its mesylated derivative. Tropine-3-mesylate is a key intermediate valued for its ability to facilitate reactions while maintaining the structural integrity of the tropane core.[9]
Causality Behind Experimental Choices:
-
Reagent: Methanesulfonyl chloride (MsCl) is the reagent of choice due to its high reactivity and commercial availability.[10] It serves as an electrophilic source of the "mesyl" group (CH₃SO₂-).[8]
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the tropine nitrogen and potential acid-catalyzed side reactions.
-
Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or chloroform is used to prevent the hydrolysis of MsCl, which would otherwise form inactive methanesulfonic acid.[11]
-
Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and minimize the formation of potential byproducts, such as the corresponding alkyl chloride.[7]
Diagram 2: Experimental workflow for the preparation of Tropine-3-mesylate.
Experimental Protocol: Tropine-3-mesylate Synthesis
Materials:
-
Tropine (1.0 eq)
-
Methanesulfonyl chloride (1.1 - 1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve tropine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
MsCl Addition: Add methanesulfonyl chloride (1.1 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching & Workup: Cool the mixture back to 0 °C and carefully quench by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tropine-3-mesylate, which can be used in the next step without further purification or purified by recrystallization if necessary.
Part II: Synthesis of Atropine via Nucleophilic Substitution
With the activated tropine-3-mesylate in hand, the final esterification can be accomplished. This step involves a nucleophilic substitution reaction where the carboxylate anion of tropic acid displaces the mesylate leaving group.
Causality Behind Experimental Choices:
-
Nucleophile: Tropic acid is the source of the acyl group. It must be deprotonated to form the more nucleophilic carboxylate anion.
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the tropic acid's carboxylic acid and hydroxyl group.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) is ideal for SN2 reactions as it can solvate the cation of the base (e.g., Na⁺) while leaving the carboxylate anion relatively free and highly nucleophilic.
-
Racemization: The naturally occurring and biosynthetically produced precursor is (-)-hyoscyamine.[4] Atropine is the racemic mixture. The use of a base during the reaction or workup can facilitate racemization at the α-carbon of the tropic acid moiety to yield atropine.[4] If starting with racemic tropic acid, the product will naturally be atropine.
Experimental Protocol: Atropine Synthesis
Materials:
-
Tropic acid (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Tropine-3-mesylate (from Part I, ~0.95 eq)
-
Diethyl ether
-
Dilute Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Nucleophile Preparation: In a flame-dried flask under nitrogen, suspend tropic acid (1.0 eq) in anhydrous DMF. Cool to 0 °C.
-
Deprotonation: Carefully add sodium hydride (2.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour until hydrogen gas evolution ceases. This forms the sodium salt of tropic acid.
-
Coupling Reaction: Prepare a solution of tropine-3-mesylate (0.95 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the tropic acid salt mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC for the formation of atropine and disappearance of the mesylate.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
-
Purification: a. Combine the organic extracts and wash with water and brine. b. Extract the organic layer with dilute HCl to protonate the atropine and move it to the aqueous layer. c. Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities. d. Basify the aqueous layer with cold NaHCO₃ or dilute NaOH until pH > 9. e. Extract the liberated atropine base back into an organic solvent like DCM or chloroform.
-
Isolation: Dry the final organic layer over Na₂SO₄, filter, and evaporate the solvent to yield crude atropine. The product can be further purified by recrystallization from a solvent like acetone.[12]
Data Summary and Characterization
The efficiency of the synthesis is contingent upon precise control of reaction conditions. The following table summarizes key quantitative parameters for this synthetic route.
| Parameter | Step 1: Mesylation | Step 2: Esterification |
| Key Reagents | Tropine, Methanesulfonyl Chloride, Et₃N | Tropic Acid, NaH, Tropine-3-mesylate |
| Molar Ratio (vs. Tropine) | 1.0 : 1.1 : 1.5 | 1.05 : 2.2 : 1.0 (relative to mesylate) |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temp. | Room Temp. to 80 °C |
| Typical Reaction Time | 2 - 4 hours | 12 - 24 hours |
| Typical Yield | > 95% (crude) | 70 - 85% |
Characterization: The final product should be characterized to confirm its identity and purity.
-
Thin Layer Chromatography (TLC): A standard method for monitoring the reaction and assessing purity, using a mobile phase such as Toluene:Ethyl Acetate:Diethylamine (70:20:10) and visualized with Dragendorff's reagent.[6]
-
Melting Point: Atropine has a melting point of 114-118 °C.
-
Spectroscopy (NMR, IR, MS): To confirm the molecular structure and identify characteristic functional groups.
-
Chromatography (HPLC, MEEKC): For quantitative analysis of purity and detection of related impurities like apoatropine or tropic acid.[13]
Conclusion
The synthesis of atropine via a tropine-3-mesylate intermediate represents a robust and efficient strategy for drug development and manufacturing professionals. By converting the poor hydroxyl leaving group of tropine into an excellent mesylate leaving group, this methodology facilitates a clean and high-yielding nucleophilic substitution with tropic acid. This guide has detailed the chemical principles, validated protocols, and critical parameters necessary for the successful execution of this synthesis, providing a solid foundation for further research and process optimization.
References
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Chemistry Steps. (n.d.). Tropane Alkaloids and the Synthesis of Atropine. Retrieved from [Link]
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University of Bristol. (n.d.). Synthesis - Atropine. Retrieved from [Link]
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Diker, O., & Ben-Haim, S. (2016). The Source-Synthesis-History and Use of Atropine. Eurasian Journal of Emergency Medicine, 15(2), 94-98. Retrieved from [Link]
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RSC Education. (2020). Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
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Florey, K. (Ed.). (1985). Analytical Profile of Atropine. In Analytical Profiles of Drug Substances Volume 14. Academic Press. Retrieved from [Link]
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Scribd. (n.d.). Atropine Bio Synthesis. Retrieved from [Link]
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Medicinal Chemistry Lectures Notes. (2015). Synthesis of Atropine. Retrieved from [Link]
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Vardanyan, R., & Hruby, V. (n.d.). Synthesis of essential drugs. (As cited in Scribd document on Atropine Bio Synthesis). Retrieved from [Link]
- Google Patents. (2016). WO2016016692A1 - Process for preparation of atropine.
- Google Patents. (2016). WO2016016692A1 - Process for preparation of atropine. (Duplicate of Ref 9, different view).
- Google Patents. (2010). CN101696207B - Tropine purification method and atropine production process.
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Slideshare. (n.d.). ISOLATION IDENTIFICATION of alkaloids atropine and quinine.pptx. Retrieved from [Link]
-
Schmidt, G. C., Eling, T. E., & Drach, J. C. (1967). Synthesis of tropine-labeled atropine. I. Micro methods for the synthesis of tropine and for its esterification with tropic acid. Journal of Pharmaceutical Sciences, 56(2), 215-221. Retrieved from [Link]
-
CUTM Courseware. (n.d.). To Extract Atropine from Belladonna and identify by Thin layer chromatography method (TLC). Retrieved from [Link]
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Scribd. (n.d.). Efficient Atropine Synthesis Process. Retrieved from [Link]
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Gotti, R., et al. (2007). Impurity profiling of atropine sulfate by microemulsion electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 46-54. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methanesulfonyl Chloride: A Versatile Ingredient in Fine Chemical Production. Retrieved from [Link]
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Eling, T. E., McOwen, J. M., & Schmidt, G. (1968). Synthesis of Tropine-Labeled Atropine IV. Journal of Pharmaceutical Sciences, 57(8), 1364-1367. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Retrieved from [Link]
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O-Methanesulfonyltropine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
O-Methanesulfonyltropine, a key synthetic intermediate, holds a pivotal position in the landscape of pharmaceutical research and development. Its structural relation to tropane alkaloids, a class of compounds with profound physiological effects, renders it a molecule of significant interest. This guide is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this versatile compound. By elucidating its physical and chemical properties, this document aims to empower the scientific community to unlock its full potential in the creation of novel therapeutics.
Molecular Identity and Physicochemical Properties
O-Methanesulfonyltropine, systematically named (endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl methanesulfonate, is a sulfonate ester derivative of tropine. The introduction of the methanesulfonyl (mesyl) group significantly alters the reactivity of the parent tropine molecule, making it a valuable precursor in various synthetic pathways.
Table 1: Physicochemical Properties of O-Methanesulfonyltropine
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₇NO₃S | [1] |
| Molecular Weight | 219.3 g/mol | [1] |
| CAS Number | 35130-97-3 | [1] |
| Appearance | Light white powder | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
| Density | 1.25 g/cm³ (predicted) | [2] |
| Boiling Point | 347.1 °C at 760 mmHg (predicted) | [2] |
| Flash Point | 163.7 °C (predicted) | [2] |
| Exact Mass | 219.0929 g/mol | [3] |
Solubility Profile
While qualitative descriptions indicate good compatibility with various solvents, quantitative solubility data is not extensively available in the public domain.[1] Based on the structure, which contains both a polar sulfonate group and a bicyclic amine, O-Methanesulfonyltropine is expected to exhibit solubility in a range of organic solvents.
Table 2: Predicted and Observed Solubility of O-Methanesulfonyltropine
| Solvent | Solubility | Notes |
| Water | Sparingly soluble | The tropane skeleton is largely nonpolar, but the tertiary amine and sulfonate ester group can interact with water. |
| Ethanol | Soluble | Expected to be a good solvent due to its polarity. |
| Methanol | Soluble | Similar to ethanol, expected to be a suitable solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for a wide range of organic compounds. |
| Chloroform (CHCl₃) | Soluble | The nonpolar tropane backbone should facilitate solubility. |
| Dichloromethane (CH₂Cl₂) | Soluble | A common solvent for organic reactions involving this intermediate.[4][5] |
It is crucial for researchers to experimentally determine the solubility in their specific solvent systems for accurate concentration control in reactions and analyses.
Synthesis of O-Methanesulfonyltropine
The primary synthetic route to O-Methanesulfonyltropine involves the reaction of tropine with a methanesulfonylating agent, typically methanesulfonyl chloride or methanesulfonic anhydride, in the presence of a base. This reaction is a critical step in the synthesis of various pharmaceuticals, including atropine.[4][5]
Reaction Workflow
Caption: Synthesis workflow for O-Methanesulfonyltropine.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of O-Methanesulfonyltropine. Researchers should always perform a thorough risk assessment and adhere to all laboratory safety protocols.
Materials:
-
Tropine
-
Methanesulfonyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tropine in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine or pyridine dropwise to the stirred solution.
-
Mesylation: Slowly add a solution of methanesulfonyl chloride in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure O-Methanesulfonyltropine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tropane ring protons and the methyl group of the mesylate. The proton at the 3-position, now attached to the electron-withdrawing mesylate group, will be shifted downfield compared to its position in tropine. The N-methyl group will appear as a singlet. The bicyclic nature of the tropane skeleton will result in complex splitting patterns for the ring protons.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon at the 3-position will be significantly deshielded due to the attachment of the electronegative oxygen of the sulfonate ester. The N-methyl carbon and the methyl carbon of the mesylate group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of O-Methanesulfonyltropine will be characterized by the strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O), typically appearing in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively. Other key absorptions will include C-H stretching and bending vibrations of the tropane ring and the methyl groups.
Table 3: Predicted Characteristic IR Absorptions
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
| S=O (Sulfonate) | Asymmetric Stretch | 1350 - 1370 |
| S=O (Sulfonate) | Symmetric Stretch | 1170 - 1190 |
| C-O (Ester) | Stretch | 1000 - 1050 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C-N (Amine) | Stretch | 1020 - 1250 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of O-Methanesulfonyltropine is expected to show a molecular ion peak (M⁺) at m/z 219. The fragmentation pattern will likely involve the loss of the methanesulfonyl group (SO₂CH₃, 79 Da) or methanesulfonic acid (CH₃SO₃H, 96 Da). The tropane ring is also susceptible to characteristic fragmentation pathways.
Chemical Reactivity and Stability
The chemical behavior of O-Methanesulfonyltropine is dominated by the reactivity of the sulfonate ester group, which is an excellent leaving group in nucleophilic substitution reactions.
Nucleophilic Substitution
The primary utility of O-Methanesulfonyltropine in synthesis stems from its role as an electrophile. The mesylate group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups at the 3-position of the tropane ring.
Caption: Nucleophilic substitution at the 3-position of O-Methanesulfonyltropine.
Stability and Degradation
Sulfonate esters, including O-Methanesulfonyltropine, are susceptible to degradation under certain conditions.
-
Hydrolysis: The ester linkage is prone to hydrolysis, particularly under basic (alkaline) conditions, to yield tropine and methanesulfonic acid.[1] This degradation pathway is a critical consideration in the storage and handling of the compound, as well as in the design of reaction workups. Acid-catalyzed hydrolysis is also possible but generally occurs at a slower rate.
-
Thermal Decomposition: At elevated temperatures, sulfonate esters can undergo thermal decomposition. The specific degradation products will depend on the conditions, but may involve elimination reactions or fragmentation of the tropane ring.
It is recommended to store O-Methanesulfonyltropine at refrigerated temperatures (0-8 °C) to minimize degradation.[1]
Analytical Methodologies
The purity and concentration of O-Methanesulfonyltropine can be assessed using a variety of standard analytical techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is the most common approach for the analysis of O-Methanesulfonyltropine and related compounds.
Hypothetical HPLC Method Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm), as the molecule lacks a strong chromophore.
-
Injection Volume: 10 µL.
-
Column Temperature: 25-30 °C.
This method would require validation for linearity, accuracy, precision, and specificity according to ICH guidelines.
Thin-Layer Chromatography (TLC): TLC can be used for rapid reaction monitoring and qualitative analysis. A typical mobile phase would consist of a mixture of a nonpolar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier (e.g., triethylamine) to prevent peak tailing of the amine. Visualization can be achieved using a general stain such as potassium permanganate or iodine vapor.
Applications in Research and Drug Development
O-Methanesulfonyltropine is a valuable building block in medicinal chemistry, primarily serving as an intermediate in the synthesis of tropane alkaloid derivatives.[1] Its ability to facilitate the introduction of diverse functionalities at the 3-position of the tropane scaffold allows for the exploration of structure-activity relationships and the development of new therapeutic agents.
Safety and Handling
O-Methanesulfonyltropine should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
O-Methanesulfonyltropine is a cornerstone intermediate for the synthesis of a wide array of tropane-based compounds with significant biological activities. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its effective and safe utilization in research and development. While a solid foundation of knowledge exists, further research to fully characterize its spectral properties and quantitative solubility would be of great benefit to the scientific community.
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1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031667). (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). (n.d.). Human Metabolome Database. Retrieved January 21, 2026, from [Link]
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1 H NMR spectra of tropine, the oxidation product of atropine sulfate by hexacyanoferrate(III) in alkaline medium. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Mass Spectrometry - Interpretation Made Easy!. (2015). YouTube. Retrieved January 21, 2026, from [Link]
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The Alchemist's Key: A Technical Guide to Tropine-3-mesylate's Role in Neurological Drug Discovery
Executive Summary: Tropine-3-mesylate does not exert a direct mechanism of action on neurological targets. Instead, its profound significance in neuroscience research lies in its role as a pivotal synthetic intermediate.[1] This guide elucidates the core function of Tropine-3-mesylate as a versatile chemical building block for creating a diverse array of neurologically active compounds.[1] By leveraging the reactivity of its mesylate group, researchers can efficiently synthesize derivatives that modulate key neurological pathways, including muscarinic acetylcholine receptors and monoamine transporters. This document provides an in-depth exploration of the synthetic strategies, downstream mechanisms of action of its derivatives, and the validated experimental protocols essential for harnessing the power of this tropane scaffold.
Introduction: The Tropane Scaffold in Neuropharmacology
The tropane ring system, a bicyclic amine structure, is the foundational core of some of the most historically significant and pharmacologically active molecules known to medicine.[2][3] Naturally occurring tropane alkaloids, such as atropine from Atropa belladonna and cocaine from Erythroxylum coca, have been used for centuries as poisons, medicines, and anesthetics.[2][4] These compounds exert powerful effects on the central and peripheral nervous systems.[5]
The pharmaceutical industry currently manufactures over 20 active pharmaceutical ingredients (APIs) built upon the tropane moiety, targeting conditions as varied as motion sickness, muscle spasms, and Parkinson's disease.[6] The enduring relevance of this scaffold drives continuous research into novel synthetic derivatives with improved selectivity and therapeutic profiles.[3][6]
Tropine-3-mesylate: A Pivotal Synthetic Intermediate
Tropine-3-mesylate (C₉H₁₇NO₃S) is a mesylate derivative of tropine.[1] Tropine itself is the 3-hydroxy derivative of the core tropane structure.[7] The critical feature of Tropine-3-mesylate is the transformation of the hydroxyl group (-OH) of tropine into a mesylate group (-OMs).
2.1 Chemical Properties and Rationale for Use
The methanesulfonyl (mesylate) group is an excellent leaving group in nucleophilic substitution reactions. This property is the cornerstone of Tropine-3-mesylate's utility. The sulfonyl group's strong electron-withdrawing nature polarizes the carbon-oxygen bond, making the carbon atom highly susceptible to attack by nucleophiles. This facilitates the displacement of the mesylate and the formation of a new bond with a desired functional group, a process that is far more efficient than attempting to displace a hydroxyl group directly.
This enhanced reactivity makes Tropine-3-mesylate a preferred starting material for chemists aiming to create diverse libraries of tropane derivatives for pharmacological screening.[1]
Indirect Mechanism of Action: A Gateway to Neurologically Active Compounds
The "mechanism of action" of Tropine-3-mesylate is, therefore, an indirect one: it enables the synthesis of molecules with direct and specific mechanisms of action. The following sections detail the synthesis and subsequent pharmacological action of key classes of compounds derived from this intermediate.
Synthesis of Muscarinic Acetylcholine Receptor (mAChR) Antagonists
A primary application of Tropine-3-mesylate is in the synthesis of anticholinergic agents, which act as antagonists at muscarinic acetylcholine receptors (mAChRs).[1] These receptors are crucial in mediating parasympathetic nervous system responses.
Synthetic Strategy: The synthesis of mAChR antagonists like benztropine involves the displacement of the mesylate group with a nucleophile, such as a diarylmethanol derivative. Benztropine combines the tropane skeleton with the benzohydryl portion of diphenhydramine.[8]
Downstream Mechanism of Action: The resulting compounds, such as benztropine, act as selective antagonists at muscarinic receptors (particularly the M1 subtype).[8] In the basal ganglia, this action partially blocks cholinergic activity and is thought to increase dopamine availability by inhibiting its reuptake.[8] This dual action makes it effective in managing the extrapyramidal symptoms associated with Parkinson's disease and antipsychotic medications.[8][9]
Visualizing the Synthetic & Mechanistic Pathway
The following diagram illustrates the overarching workflow, from the precursor to the biological target interaction.
Caption: Workflow from Tropine-3-mesylate to a neurologically active derivative and its target.
Key Experimental Protocols
The trustworthiness of research hinges on reproducible methodologies. The following protocols represent self-validating systems for the synthesis and evaluation of tropane derivatives.
Protocol: General Synthesis of a Tropane Derivative via Nucleophilic Substitution
This protocol outlines the fundamental steps for displacing the mesylate group of Tropine-3-mesylate.
Objective: To synthesize a novel 3-substituted tropane derivative.
Materials:
-
Tropine-3-mesylate
-
Selected Nucleophile (e.g., sodium salt of a phenol, an amine, etc.)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for reflux and workup
-
Reagents for extraction (e.g., Ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate, Triethylamine)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add Tropine-3-mesylate (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material.
-
Nucleophile Addition: Add the chosen nucleophile (1.1 to 1.5 equivalents). If the nucleophile is not a salt, a non-nucleophilic base (e.g., Potassium carbonate) may be required to facilitate the reaction.
-
Heating: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality Note: Heating provides the activation energy necessary to overcome the barrier for the SN2 reaction. The choice of a polar aprotic solvent stabilizes the transition state without solvating the nucleophile, thus accelerating the reaction rate.
-
-
Workup: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product using silica gel column chromatography to isolate the desired 3-substituted tropane derivative.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy and Mass Spectrometry.
Protocol: In Vitro Radioligand Binding Assay for Muscarinic Receptors
This protocol validates the biological activity of the synthesized compound at its intended target.
Objective: To determine the binding affinity (Ki) of a synthesized tropane derivative for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the target human muscarinic receptor (e.g., M1)
-
Radioligand (e.g., [³H]N-methylscopolamine, a potent muscarinic antagonist)
-
Synthesized tropane derivative (test compound)
-
Non-specific binding control (e.g., a high concentration of Atropine)
-
Assay Buffer (e.g., PBS or Tris-HCl)
-
96-well filter plates and a cell harvester
-
Scintillation cocktail and a liquid scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and various concentrations of the test compound.
-
Compound Addition: Add a serial dilution of the synthesized tropane derivative to the appropriate wells. Add the non-specific control (Atropine) to its designated wells. Add buffer only to the "total binding" wells.
-
Radioligand Addition: Add the radioligand ([³H]N-methylscopolamine) to all wells at a concentration near its dissociation constant (Kd).
-
Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Causality Note: This incubation allows for competitive binding between the radioligand and the test compound for the receptor site.
-
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to reduce non-specific binding.
-
Scintillation Counting: Punch the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | Receptor Target | IC₅₀ (nM) | Ki (nM) |
| Atropine (Control) | M1 mAChR | 1.5 | 0.8 |
| Benztropine | M1 mAChR | 2.5 | 1.3 |
| Synthesized Derivative X | M1 mAChR | [Experimental Value] | [Calculated Value] |
Conclusion and Future Perspectives
Tropine-3-mesylate stands as a testament to the principle that a molecule's value is not always in its direct biological effect, but in the potential it unlocks. Its role as a stable, reactive, and versatile intermediate ensures its continued importance in neurological drug discovery.[1] Future research will undoubtedly leverage this scaffold to synthesize next-generation therapeutics. By coupling the tropane core with novel functional groups, scientists can fine-tune pharmacological properties to achieve greater receptor subtype selectivity, improved pharmacokinetic profiles, and reduced off-target effects, ultimately leading to safer and more effective treatments for a range of neurological and psychiatric disorders.
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An In-depth Technical Guide to the Discovery and History of Tropane Mesylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tropane Scaffold and the Significance of Mesylate Functionalization
Tropane alkaloids, a class of bicyclic [3.2.1] nitrogen-containing compounds, have a long and storied history in medicine and pharmacology.[1] Naturally occurring in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed), these molecules have been utilized for centuries for their potent physiological effects.[1][2] The rigid tropane skeleton serves as a foundational scaffold for a diverse array of compounds, including the well-known anticholinergic agents atropine and scopolamine.[2][3]
The development of synthetic and semi-synthetic tropane derivatives has been a cornerstone of medicinal chemistry, aiming to refine the therapeutic properties of these natural products.[2] A significant advancement in this field has been the introduction of the mesylate (methanesulfonate) functional group. The selection of a salt form is a critical step in drug development, influencing a compound's solubility, stability, bioavailability, and manufacturability.[4][5] Mesylate salts are often chosen for their ability to confer desirable physicochemical properties, such as improved solubility and a stable crystalline structure, which are crucial for consistent and effective drug delivery.[6][7] This guide will provide a comprehensive technical overview of the discovery, history, and development of tropane mesylate derivatives, with a particular focus on the prototypical agent, benztropine mesylate.
The Genesis of Tropane Mesylate Derivatives: A Historical Perspective
The journey into tropane mesylate derivatives is intrinsically linked to the quest for improved treatments for Parkinson's disease and other movement disorders. The early 20th century saw a growing understanding of the role of neurotransmitters in motor control, particularly the balance between acetylcholine and dopamine.[8] This led to the exploration of anticholinergic compounds to counteract the relative overactivity of acetylcholine seen in Parkinson's disease.
Benztropine, a synthetic compound structurally combining features of atropine and the antihistamine diphenhydramine, emerged from this research.[9] While the exact timeline of its initial synthesis is not extensively documented in the available literature, it was approved for medical use in the United States in 1954.[8] The choice of the mesylate salt for benztropine was likely driven by the need for a stable, water-soluble form of the drug suitable for both oral and parenteral administration.[6] Benztropine mesylate, originally marketed as Cogentin, became a valuable therapeutic option for managing the motor symptoms of Parkinson's disease and the extrapyramidal side effects induced by antipsychotic medications.[8]
Chemical Synthesis of Tropane Mesylate Derivatives: The Case of Benztropine Mesylate
The synthesis of benztropine mesylate is a multi-step process that begins with the tropane alkaloid, tropine. Tropine serves as the foundational chiral scaffold upon which the desired diphenylmethoxy moiety is introduced.
General Synthesis Pathway
A common synthetic route involves the reaction of tropine with a diphenylmethane derivative. One established method is the condensation of tropine with bromodiphenylmethane.[10] An alternative approach involves the reaction of tropine with diphenyldiazomethane.[11]
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Tropine-3-mesylate literature review for pharmaceutical development
An In-Depth Technical Guide to Tropine-3-mesylate for Pharmaceutical Development
Abstract
Tropine-3-mesylate (endo-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate) is a pivotal synthetic intermediate derived from tropine, a naturally occurring bicyclic alcohol.[1] Its significance in pharmaceutical development stems from the strategic conversion of the C-3 hydroxyl group of the tropane skeleton into a highly effective mesylate leaving group. This structural modification unlocks a versatile platform for nucleophilic substitution reactions, enabling the synthesis of a wide array of tropane-based derivatives. This guide provides a comprehensive overview of Tropine-3-mesylate, detailing its synthesis, chemical reactivity, and critical applications in the development of pharmaceutically active compounds, particularly anticholinergic agents and therapeutics for neurological disorders.[1] Methodologies for its synthesis, purification, and analytical characterization are presented with an emphasis on the underlying chemical principles that govern experimental design and execution.
Introduction: The Tropane Scaffold and the Strategic Role of Tropine-3-mesylate
The Tropane Skeleton: A Privileged Scaffold in Medicinal Chemistry
The tropane ring system, a bicyclic [3.2.1] structure, is the foundational core of tropane alkaloids, a class of secondary metabolites found predominantly in plants of the Solanaceae family.[2][3] Molecules possessing this scaffold, such as atropine and scopolamine, exhibit potent anticholinergic activity and have a long history of medicinal use.[3] The rigid, conformationally constrained structure of the tropane nucleus provides a well-defined three-dimensional orientation for pharmacophoric groups, making it an ideal scaffold for designing drugs that target the central and peripheral nervous systems.[4]
Tropine-3-mesylate: A Key Synthetic Intermediate
The direct functionalization of the hydroxyl group in tropine (3α-tropanol) is challenging due to its poor leaving group ability.[2][5] To overcome this, the hydroxyl group is converted into a sulfonate ester, such as a mesylate (methanesulfonate). Tropine-3-mesylate is thus a strategically "activated" form of tropine. The mesylate group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This reactivity makes Tropine-3-mesylate a highly valuable and versatile intermediate for creating semi-synthetic tropane derivatives, allowing chemists to introduce diverse functional groups at the C-3 position and explore new structure-activity relationships.[1][6]
Physicochemical Properties
A clear understanding of the physical and chemical properties of Tropine-3-mesylate is essential for its handling, storage, and use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 35130-97-3 | [1][7] |
| Molecular Formula | C₉H₁₇NO₃S | [1][7] |
| Molecular Weight | 219.3 g/mol | [1][7] |
| Appearance | Light white powder | [1] |
| Boiling Point | 347.1°C at 760 mmHg | [7] |
| Density | 1.25 g/cm³ | [7] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Synthesis and Purification of Tropine-3-mesylate
The Mesylation Reaction: Mechanism and Rationale
The synthesis of Tropine-3-mesylate from tropine is a classic example of O-sulfonylation. The reaction involves the treatment of tropine with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.
Causality of Experimental Choices:
-
Methanesulfonyl Chloride (MsCl): This reagent is the source of the mesyl group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it susceptible to nucleophilic attack by the tropine's hydroxyl group.
-
Non-Nucleophilic Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction. Using a tertiary amine like pyridine or triethylamine is critical because they are non-nucleophilic and will not compete with the tropine alcohol in attacking the MsCl.[8][9] The base also serves to deprotonate the oxonium ion intermediate, driving the reaction to completion.
The reaction proceeds via a nucleophilic attack of the alcohol on the sulfonyl chloride, followed by elimination of chloride and deprotonation by the base.
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An In-depth Technical Guide to the Stereochemistry of (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl Methanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the stereochemistry of (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate, a key intermediate in the synthesis of various tropane alkaloid derivatives with significant pharmacological applications. The guide delves into the foundational principles of stereoisomerism in the bicyclic tropane core, detailing the synthesis of the title compound from its precursor, tropine. Emphasis is placed on the stereochemical integrity of the methanesulfonylation reaction. Detailed experimental protocols, spectroscopic characterization, and an analysis of the causality behind experimental choices are presented to provide a self-validating framework for researchers. This document serves as an authoritative resource for scientists engaged in the design and synthesis of novel therapeutics based on the tropane scaffold.
Introduction: The Significance of Stereochemistry in the Tropane Scaffold
The 8-methyl-8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane ring system, is the structural foundation for a diverse class of naturally occurring and synthetic compounds with profound physiological effects.[1] These tropane alkaloids are of immense interest to the pharmaceutical industry and are utilized in a wide range of therapeutic areas, including as anticholinergics, stimulants, and anesthetics.[2]
The biological activity of tropane derivatives is intrinsically linked to their three-dimensional structure. The rigid, bicyclic nature of the tropane core gives rise to distinct stereoisomers, primarily differing in the orientation of substituents at the C-3 position. This stereochemical nuance dictates the molecule's interaction with biological targets, influencing its efficacy, selectivity, and metabolic fate.[3]
This guide focuses on a pivotal synthetic intermediate, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate, derived from tropine. Understanding and controlling the stereochemistry of this molecule is paramount for the successful synthesis of enantiomerically pure drug candidates.
Foundational Stereochemistry: Tropine vs. Pseudotropine
The precursor to the title compound is (3-endo)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, commonly known as tropine. Its diastereomer, pseudotropine, features a hydroxyl group in the exo position. The 'endo' and 'exo' descriptors define the orientation of the substituent at C-3 relative to the larger six-membered ring of the bicyclic system.
-
Tropine (endo-isomer): The hydroxyl group is oriented towards the larger piperidine ring, in an axial-like position.
-
Pseudotropine (exo-isomer): The hydroxyl group is oriented away from the larger piperidine ring, in an equatorial-like position.
This seemingly subtle difference in spatial arrangement leads to significant variations in their physical and chemical properties, as well as their biosynthetic pathways in plants.[4]
Synthesis of (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl Methanesulfonate: A Stereoretentive Transformation
The conversion of the hydroxyl group of tropine into a methanesulfonate (mesylate) is a crucial step in many synthetic routes, as it transforms a poor leaving group (hydroxyl) into an excellent one (mesylate). This activation allows for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities at the C-3 position.[5]
Reaction Mechanism and Stereochemical Integrity
The methanesulfonylation of an alcohol is typically carried out using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[6] The reaction is widely understood to proceed with retention of stereochemistry at the carbinol carbon. This is because the C-O bond of the alcohol is not broken during the reaction; instead, the O-H bond is deprotonated, and the resulting alkoxide attacks the sulfur atom of the methanesulfonyl chloride.
The generally accepted mechanism, particularly with hindered alcohols and non-nucleophilic bases, involves the formation of a highly reactive intermediate called sulfene (CH₂=SO₂). The base abstracts a proton from the methyl group of methanesulfonyl chloride, leading to the elimination of HCl and the formation of sulfene. The alcohol then adds to the sulfene, followed by a proton transfer, to yield the mesylate. This pathway ensures that the original stereochemistry of the alcohol is preserved in the product.
Figure 1: Conceptual workflow for the stereoretentive synthesis of tropine mesylate.
Experimental Protocol: A Self-Validating System
The following protocol provides a detailed, step-by-step methodology for the synthesis of (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate. The causality behind the choice of reagents and conditions is explained to ensure a robust and reproducible procedure.
Materials:
-
Tropine (CAS: 120-29-6)
-
Methanesulfonyl chloride (MsCl) (CAS: 124-63-0)
-
Triethylamine (Et₃N) (CAS: 121-44-8), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with tropine (1.0 eq.). Anhydrous dichloromethane (DCM) is added to dissolve the tropine completely. The solution is then cooled to 0 °C in an ice bath.
-
Causality: The reaction is carried out under an inert atmosphere (nitrogen) and with anhydrous solvent to prevent the hydrolysis of the highly reactive methanesulfonyl chloride. Cooling the reaction mixture helps to control the exothermic nature of the reaction and minimize potential side reactions.
-
-
Addition of Base: Freshly distilled triethylamine (1.5 eq.) is added dropwise to the stirred solution.
-
Causality: Triethylamine acts as a non-nucleophilic base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. A slight excess of the base ensures that all the generated acid is quenched, driving the reaction to completion. Triethylamine is chosen over other bases like pyridine for its stronger basicity and lower nucleophilicity, which helps to avoid the formation of unwanted byproducts.
-
-
Addition of Methanesulfonyl Chloride: Methanesulfonyl chloride (1.2 eq.) is dissolved in a small amount of anhydrous DCM and added dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Causality: A small excess of methanesulfonyl chloride is used to ensure complete conversion of the starting alcohol. The slow, dropwise addition is crucial to control the exothermicity of the reaction.
-
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (tropine) is no longer visible.
-
Workup: The reaction mixture is quenched by the addition of cold water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Causality: The aqueous washes are performed to remove the triethylamine hydrochloride salt and any remaining unreacted reagents.
-
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate.
-
Causality: Drying the organic layer is essential to remove any residual water before concentrating the product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, although in many cases, the crude product is of sufficient purity for subsequent steps.
Spectroscopic Characterization: Confirming the Endo Stereochemistry
The definitive confirmation of the stereochemistry of (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
In tropine, the C-3 proton is in an equatorial position and typically appears as a broad multiplet. Upon mesylation, a downfield shift of this proton is expected due to the electron-withdrawing nature of the mesylate group. The coupling constants of the C-3 proton with the adjacent protons on C-2 and C-4 are characteristic of its equatorial orientation and can be confirmed using 2D NMR techniques like COSY.
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can provide definitive proof of the endo configuration. Irradiation of the N-methyl group should show an NOE enhancement to the endo protons, including the C-3 proton if it is in the endo orientation.
Table 1: Comparative Physicochemical and Spectroscopic Data
| Property | Tropine | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl Methanesulfonate |
| Molecular Formula | C₈H₁₅NO | C₉H₁₇NO₃S |
| Molar Mass ( g/mol ) | 141.21 | 219.30 |
| Melting Point (°C) | 62-64 | Data not readily available |
| Appearance | White crystalline solid | Expected to be a solid or oil |
| ¹H NMR (C-3 H) | ~4.0 ppm (broad multiplet) | Expected > 4.5 ppm (multiplet) |
| ¹³C NMR (C-3) | ~64 ppm | Expected > 70 ppm |
Note: The data for the methanesulfonate are predicted based on known chemical shift trends and may vary depending on the solvent and other experimental conditions.
Figure 2: A logical workflow for the comprehensive spectroscopic characterization of the synthesized compound.
The Role in Drug Development: A Versatile Intermediate
(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate is a highly valuable intermediate in the synthesis of a wide range of tropane alkaloid analogs for drug discovery and development.[5] The mesylate group serves as a versatile handle for introducing diverse functionalities at the C-3 position through nucleophilic substitution reactions. This allows for the systematic modification of the tropane scaffold to explore structure-activity relationships (SAR) and optimize pharmacological properties.
The retention of the endo stereochemistry during its synthesis is critical, as it allows for the stereospecific synthesis of drug candidates. This is particularly important in the development of ligands for receptors and transporters in the central nervous system, where stereoselectivity is often a key determinant of biological activity.[9] For instance, this intermediate can be used in the synthesis of analogs of atropine and scopolamine, which are important anticholinergic drugs.[7][10]
Conclusion
The stereochemistry of (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate is a critical aspect of its chemistry and its utility as a synthetic intermediate. This guide has provided a detailed overview of its stereochemical features, a robust and well-rationalized synthetic protocol, and a framework for its spectroscopic characterization. The methanesulfonylation of tropine proceeds with retention of the endo configuration, providing a reliable method for the stereospecific synthesis of this valuable building block. A thorough understanding of the principles and techniques outlined in this guide will empower researchers to confidently synthesize and utilize this and related tropane derivatives in their pursuit of novel and effective therapeutics.
References
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Chem-Impex. Tropine-3-mesylate. [Link]
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Meyers, A. I., & Berney, D. (1989). Asymmetric synthesis of the enantiomers of 2-methyl- and 6-methyl-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][5][11]diazocin-8-one. The Journal of Organic Chemistry, 54(18), 4673–4675.
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Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019, February 22). MDPI. [Link]
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C-NMR spectroscopy of tropane alkaloids. (1978). PubMed. [Link]
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Methodological & Application
Application Note: Strategic Use of Tropine-3-mesylate for the Stereoselective Synthesis of Tropane Alkaloids
Introduction
Tropane alkaloids are a class of bicyclic [3.2.1] nitrogen-containing natural products that exhibit a wide range of significant physiological activities.[1][2] Found predominantly in plants of the Solanaceae and Erythroxylaceae families, these compounds, including well-known members like atropine and cocaine, are utilized as anticholinergics, anesthetics, and stimulants.[3][4] The therapeutic potential and complex stereochemistry of the tropane scaffold have made it a compelling target for synthetic chemists. A key challenge in the semi-synthesis of novel tropane derivatives lies in the controlled functionalization of the C-3 position.
This application note details a robust and reliable strategy for the synthesis of diverse tropane alkaloids, leveraging Tropine-3-mesylate as a pivotal intermediate. Tropine, with its 3α-hydroxyl group, is readily available but this hydroxyl is a poor leaving group for nucleophilic substitution.[5] Conversion of this alcohol to a methanesulfonate (mesylate) ester dramatically enhances its reactivity by transforming the hydroxyl into an excellent leaving group.[5][6] This intermediate, Tropan-3α-yl methanesulfonate (Tropine-3-mesylate), provides a versatile platform for introducing a wide array of functional groups at the C-3 position via SN2 reactions, enabling the generation of novel derivatives for drug discovery and development.[7]
Part 1: Mechanistic Principles and Strategic Considerations
The Role of Mesylation: Activating the C-3 Position
The hydroxyl group of tropine is a notoriously poor leaving group because its departure would result in the formation of a highly unstable hydroxide ion (HO⁻). To facilitate nucleophilic substitution, it must first be converted into a group that is stable upon departure, typically the conjugate base of a strong acid.[6][8] Methanesulfonyl chloride (MsCl) is an ideal reagent for this purpose.
Causality of Reagent Choice:
-
Methanesulfonyl Chloride (MsCl): Reacts readily with the tropine alcohol in the presence of a non-nucleophilic base. The resulting mesylate group (-OMs) is an excellent leaving group because the negative charge is delocalized across the three oxygen atoms of the sulfonate group, making it a very weak base and thus stable in solution.[6]
-
Base (e.g., Triethylamine, Pyridine): A tertiary amine is used to neutralize the HCl generated during the reaction.[9][10] This prevents the protonation of the tropane nitrogen, which would render the substrate unreactive, and also avoids potential acid-catalyzed side reactions.
Stereochemical Control: The SN2 Pathway
The synthetic utility of Tropine-3-mesylate is profoundly influenced by the stereochemistry of the subsequent substitution reaction. The rigid, bicyclic structure of the tropane skeleton dictates the trajectory of the incoming nucleophile.
-
Backside Attack: The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon at 180° to the leaving group.[11][12][13] This is known as a backside attack.
-
Walden Inversion: A direct consequence of this mechanism is the inversion of stereochemistry at the reaction center.[12][14][15] In the case of Tropine-3-mesylate, the mesylate group is in the axial (endo, α) position. The incoming nucleophile must therefore approach from the opposite, equatorial (exo, β) face.
This stereospecificity is a powerful tool. By starting with tropine (3α-OH), mesylation retains the configuration, but the subsequent SN2 substitution reliably produces the 3β-substituted product, characteristic of pseudotropine and its derivatives. This predictable stereochemical outcome is critical for synthesizing biologically active molecules where specific stereoisomers are required.
Workflow Visualization
The overall synthetic strategy is a two-step process: activation via mesylation followed by nucleophilic substitution. This workflow ensures high yields and excellent stereochemical control.
Caption: General workflow for the synthesis of 3β-substituted tropanes.
Part 2: Experimental Protocols and Data
Protocol 1: Synthesis of Tropan-3α-yl methanesulfonate (Tropine-3-mesylate)
This protocol describes the conversion of tropine to its corresponding mesylate ester. The procedure must be carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Materials:
-
Tropine (C₈H₁₅NO, MW: 141.21 g/mol )
-
Methanesulfonyl chloride (MsCl, CH₃SO₂Cl, MW: 114.55 g/mol )
-
Triethylamine (Et₃N, C₆H₁₅N, MW: 101.19 g/mol ), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tropine (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.5 eq.) to the stirred solution.
-
Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at or below 5 °C.[9][10]
-
Stir the reaction at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 volumes).
-
Combine the organic layers and wash successively with cold 10% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, Tropine-3-mesylate, is typically a light white powder and can be used in the next step without further purification if high purity is achieved.
Protocol 2: SN2 Substitution of Tropine-3-mesylate (Example: Synthesis of 3β-Fluorotropane)
This protocol illustrates the displacement of the mesylate group with a fluoride ion, demonstrating the inversion of stereochemistry.
Materials:
-
Tropine-3-mesylate (C₉H₁₇NO₃S, MW: 219.30 g/mol )[16]
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Tropine-3-mesylate (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add tetrabutylammonium fluoride (1.5 eq., 1.0 M solution in THF) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the residue between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 15 volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) to afford pure 3β-Fluorotropane.
Representative Data
The following table summarizes typical results for the two-step synthesis. Yields and analytical data are representative and may vary based on reaction scale and purification efficiency.
| Compound | Starting Material | Reagents | Solvent | Yield (%) | M.p. (°C) |
| Tropine-3-mesylate | Tropine | MsCl, Et₃N | DCM | 90-95% | 101-103 |
| 3β-Fluorotropane | Tropine-3-mesylate | TBAF | Acetonitrile | 75-85% | N/A (Oil) |
Stereochemical Confirmation
The inversion of configuration from the α-mesylate to the β-fluoride can be unequivocally confirmed using ¹H NMR spectroscopy. The coupling constants of the C-3 proton provide clear evidence of its stereochemical orientation.
-
Tropine (3α-OH): The C-3 proton is in the equatorial (β) position and typically exhibits small axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz), appearing as a broad singlet or a narrow multiplet.
-
3β-Fluorotropane: The C-3 proton is now in the axial (α) position. It displays large axial-axial coupling constants with the adjacent C-2 and C-4 axial protons (J ≈ 8-12 Hz), resulting in a characteristic triplet of triplets or a broad multiplet.
This diagnostic shift in the C-3 proton's multiplicity and coupling constants serves as a self-validating system for the protocol, confirming the predicted SN2 inversion.
Caption: Diagnostic ¹H NMR features confirming stereochemical inversion.
Conclusion
Tropine-3-mesylate is a highly effective and versatile intermediate for the stereoselective synthesis of 3β-substituted tropane alkaloids. The protocols outlined in this note provide a reliable and scalable method for its preparation and subsequent nucleophilic displacement. The inherent stereospecificity of the SN2 reaction on this rigid bicyclic system allows for precise control over the stereochemical outcome, a critical factor in the development of pharmacologically active agents. This strategy opens the door to a vast library of novel tropane derivatives, enabling researchers to conduct extensive structure-activity relationship (SAR) studies and accelerate the discovery of new therapeutics.
References
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D. L. Dickman, et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Chemical Neuroscience. Available at: [Link]
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Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Available at: [Link]
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Alsamarrai, A. (2019). Synthesis of Tropane Derivatives. IntechOpen. Available at: [Link]
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Liao, W., & Córdova, A. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids: Chemistry and Biology. Available at: [Link]
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Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. Available at: [Link]
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LibreTexts Chemistry. (2019). Stereochemistry of the SN2 Reaction. Available at: [Link]
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Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Available at: [Link]
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LibreTexts Chemistry. (2023). Stereochemistry SN2 Reactions. Available at: [Link]
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Request PDF. (2025). The Chemical Synthesis and Applications of Tropane Alkaloids. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis of Tropane Derivatives. Available at: [Link]
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Organic Chemistry Data. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry. Available at: [Link]
-
Khan Academy. (2012). SN2 mechanism and stereochemistry. YouTube. Available at: [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]
-
Schmidt, G. C., et al. (1968). Synthesis of tropine-labeled atropine 3. Synthesis of N-methyl-14C-tropine and N-methyl-14C-atropine. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Available at: [Link]
-
MedSchoolCoach. (2020). SN2 for Nucleophilic Substitution | MCAT Organic Chemistry Prep. YouTube. Available at: [Link]
-
LibreTexts Chemistry. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Available at: [Link]
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Application Notes and Protocols for N-Alkylation with Tropine-3-mesylate
<
Abstract
This comprehensive technical guide provides a detailed protocol for the N-alkylation of various primary and secondary amines using tropine-3-mesylate as the key intermediate. Tropine-3-mesylate is a versatile building block in pharmaceutical research, particularly in the development of anticholinergic agents and other neurologically active compounds.[1] This document outlines the synthesis of tropine-3-mesylate from tropine, followed by a robust and scalable protocol for the subsequent N-alkylation reaction. We delve into the mechanistic underpinnings of the reaction, offer field-proven insights for optimization, and provide detailed procedures for the purification and characterization of the final N-alkylated tropane derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and derivatization of tropane alkaloids.
Introduction: The Significance of N-Alkylated Tropane Alkaloids
Tropane alkaloids, characterized by their bicyclic tropane core structure, are a class of naturally occurring compounds with a long history of medicinal use.[2][3][4] Atropine and cocaine are two of the most well-known examples, exhibiting potent anticholinergic and stimulant properties, respectively.[2][5] The nitrogen atom within the tropane ring system is a key pharmacophoric feature, and its substitution pattern significantly influences the pharmacological activity of the molecule.[6]
N-alkylation, the process of introducing an alkyl group at the nitrogen atom, is a critical synthetic strategy for modifying the properties of tropane alkaloids. This modification can alter a compound's polarity, lipophilicity, and ability to cross the blood-brain barrier, thereby fine-tuning its therapeutic effects and reducing potential side effects.[6] For instance, the N-demethylation of atropine to noratropine, followed by N-alkylation with an isopropyl group, is a key step in the synthesis of the bronchodilator ipratropium bromide.[3][6][7]
This guide focuses on a reliable and efficient method for N-alkylation utilizing tropine-3-mesylate. The mesylate group at the 3-position of the tropine ring serves as an excellent leaving group, facilitating nucleophilic substitution by a wide range of primary and secondary amines at the nitrogen atom. This approach offers a versatile platform for the synthesis of a diverse library of N-alkylated tropane derivatives for drug discovery and development.
Synthesis of the Key Intermediate: Tropine-3-mesylate
The successful N-alkylation of tropine is contingent upon the efficient preparation of the high-purity intermediate, tropine-3-mesylate. This section details the synthesis of this key compound from commercially available tropine.
Underlying Principles
The synthesis of tropine-3-mesylate involves the reaction of tropine with methanesulfonyl chloride (mesyl chloride) in the presence of a suitable base. The hydroxyl group at the 3-position of tropine acts as a nucleophile, attacking the electrophilic sulfur atom of mesyl chloride. The base, typically a tertiary amine like triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
Detailed Experimental Protocol
Materials:
-
Methanesulfonyl chloride (CH₃SO₂Cl, MW: 114.55 g/mol )
-
Triethylamine (C₆H₁₅N, MW: 101.19 g/mol )
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tropine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq) to the cooled solution.
-
Addition of Mesylating Agent: Add methanesulfonyl chloride (1.2 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in DCM.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tropine-3-mesylate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure tropine-3-mesylate as a solid.
Characterization of Tropine-3-mesylate
The structure and purity of the synthesized tropine-3-mesylate should be confirmed by spectroscopic methods:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the tropane skeleton and a singlet corresponding to the methyl group of the mesylate.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbon bearing the mesylate group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful mesylation.
Protocol for N-Alkylation with Tropine-3-mesylate
This section provides a detailed protocol for the N-alkylation of a representative primary and secondary amine with the synthesized tropine-3-mesylate. The reaction proceeds via a nucleophilic substitution mechanism, where the amine acts as the nucleophile and the mesylate group is the leaving group.[10]
Mechanistic Rationale
The N-alkylation reaction is an SN2-type reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom attached to the mesylate group from the backside, leading to the displacement of the mesylate anion, a good leaving group. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), which can solvate the cation but not the nucleophile, thus enhancing the nucleophilicity of the amine. A base, such as potassium carbonate, is often added to scavenge the methanesulfonic acid formed during the reaction.
Diagram: N-Alkylation Workflow
Caption: Workflow for the synthesis of N-alkylated tropine derivatives.
Detailed Experimental Protocol
Materials:
-
Tropine-3-mesylate
-
Primary or Secondary Amine (e.g., benzylamine, morpholine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve tropine-3-mesylate (1.0 eq) and the desired amine (1.2 eq) in anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-alkylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Reaction Parameter Optimization
The efficiency of the N-alkylation reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
| Parameter | Recommended Range | Rationale & Field-Proven Insights |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents are preferred as they enhance the nucleophilicity of the amine. DMF can be beneficial for less reactive amines due to its higher boiling point. |
| Base | K₂CO₃, Cs₂CO₃ | Potassium carbonate is a cost-effective and efficient base. Cesium carbonate can be used for more challenging reactions as it is a stronger base and more soluble in organic solvents.[11] |
| Temperature | 60 - 100 °C | Higher temperatures can accelerate the reaction rate, but may also lead to side reactions. The optimal temperature should be determined empirically for each substrate. |
| Amine Stoichiometry | 1.1 - 1.5 eq | A slight excess of the amine is used to ensure complete consumption of the tropine-3-mesylate. A large excess should be avoided to simplify purification. |
Purification and Characterization of N-Alkylated Tropine Derivatives
The purification of the final N-alkylated tropane derivatives is crucial to obtain compounds of high purity for subsequent biological evaluation. This section outlines common purification techniques and the spectroscopic methods used for characterization.
Purification Strategies
-
Column Chromatography: This is the most common method for purifying N-alkylated tropane derivatives. Silica gel is the standard stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[12]
-
Acid-Base Extraction: For basic N-alkylated products, an acid-base extraction can be a highly effective purification step.[12][13] The crude product is dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The aqueous layer, containing the protonated amine, is then basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent to recover the purified product.[12][13]
-
Crystallization: If the N-alkylated product is a solid, recrystallization from a suitable solvent or solvent mixture can be an excellent method for obtaining highly pure material.[14]
Spectroscopic Characterization
The structure of the purified N-alkylated tropine derivatives should be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the proton environment in the molecule, confirming the presence of the newly introduced alkyl group and the integrity of the tropane skeleton.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These techniques are invaluable for assigning complex spectra and confirming the connectivity of atoms within the molecule.[15]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the final product and provides information about its fragmentation pattern, which can be used to further confirm the structure.[15]
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of specific functional groups in the molecule.[16]
Diagram: Characterization Workflow
Caption: Workflow for purification and structural confirmation.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive tropine-3-mesylate | Ensure the mesylate was freshly prepared and properly stored. Verify its structure by NMR before use. |
| Low reactivity of the amine | Increase the reaction temperature, use a stronger base (e.g., Cs₂CO₃), or switch to a higher boiling point solvent like DMF. | |
| Formation of multiple products | Over-alkylation of primary amines | Use a smaller excess of the primary amine or add it slowly to the reaction mixture.[17] |
| Side reactions at elevated temperatures | Optimize the reaction temperature by running small-scale trials at different temperatures. | |
| Difficulty in purification | Co-elution of starting material and product | Optimize the chromatography solvent system. Consider using a different stationary phase (e.g., alumina) or employing acid-base extraction. |
| Product is an oil and difficult to handle | If the product is basic, consider converting it to a salt (e.g., hydrochloride or tartrate) to induce crystallization.[12] |
Conclusion
The N-alkylation of amines using tropine-3-mesylate is a powerful and versatile method for the synthesis of novel tropane derivatives with potential therapeutic applications. This guide has provided a comprehensive and detailed protocol, from the synthesis of the key mesylate intermediate to the purification and characterization of the final products. By understanding the underlying chemical principles and following the outlined procedures and optimization strategies, researchers can confidently and efficiently generate a wide range of N-alkylated tropane alkaloids for further investigation in drug discovery programs.
References
- Benchchem. (n.d.). The Quest for Novel Tropane Alkaloids: An In-depth Technical Guide to Discovery and Isolation.
- Chem-Impex. (n.d.). Tropine-3-mesylate.
- Benchchem. (n.d.). Purification strategies for removing impurities from tropane alkaloid reactions.
- Oniszczuk, A., et al. (2025). Influence of Sample Preparation Methods on the Quantitation of Selected Tropane Alkaloids from Herb of Datura innoxia Mill. by HPTLC. ResearchGate.
- ResearchGate. (2015). How do I purify tropane alkaloid from Chloroform extract?.
- Wikipedia. (n.d.). Tropinone.
- PubMed. (n.d.). Studies on Tropane Alkaloid Extraction by Volatile Organic Solvents: Dichloromethane vs. Chloroform.
- Schmidt, G. C., Eling, T. E., & McOwen, J. M. (1968). Synthesis of rropine-labeled atropine 3. Synthesis of N-methyl-14C-tropine and N-methyl-14C-atropine. Journal of Pharmaceutical Sciences, 57(3), 443-446.
- Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-.
- Green Chemistry (RSC Publishing). (2020). Electrochemical N-demethylation of tropane alkaloids.
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- (n.d.). Nucleophilic Substitution Reactions.
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- ResearchGate. (2025). One-Pot Oxidative N-Demethylation of Tropane Alkaloids with Hydrogen Peroxide and a FeIII-TAML Catalyst.
- Organic Chemistry Portal. (n.d.). Delepine reaction.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
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- PubMed. (2024). Nuclear Magnetic Resonance Spectroscopic Characterization and Determination of the New Psychoactive Substance Benzylone: Application in a Biological Fluid.
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Application Note: Strategic Use of Tropine-3-mesylate for the Synthesis of Novel PET Radiotracers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Tropine-3-mesylate as a versatile precursor in radiolabeling studies. Tropane alkaloids are a critical class of molecules for developing high-affinity ligands for monoamine transporters, particularly the dopamine transporter (DAT), which is a key target in neuroscience research and the diagnosis of neurological disorders like Parkinson's disease.[1][2] This application note details the chemical rationale for using Tropine-3-mesylate, provides step-by-step protocols for the synthesis of fluorine-18 ([¹⁸F]) labeled tropane analogs, and outlines essential purification and quality control procedures to ensure the final radiotracer is suitable for preclinical and clinical research.
Introduction: The Significance of Tropane Radiotracers
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in-vivo quantification of physiological and pathological processes.[2] The development of specific PET radiotracers has revolutionized our ability to study the brain. Tropane analogs, which are structurally related to cocaine, are of high interest as they can be designed to bind with high affinity and selectivity to the dopamine transporter (DAT).[3][4] Visualizing and quantifying DAT density provides invaluable insights into the integrity of the dopaminergic system, which is compromised in several neurodegenerative diseases.[1]
The synthesis of these PET tracers requires a precursor molecule that can be efficiently labeled with a short-lived positron-emitting radionuclide, such as fluorine-18 (t½ ≈ 110 minutes).[5] Tropine-3-mesylate serves as an ideal precursor for this purpose.[6] Its 8-azabicyclo[3.2.1]octane core provides the necessary scaffold for DAT binding, while the methanesulfonate (mesylate) group at the C-3 position acts as an excellent leaving group for nucleophilic substitution reactions.[7][8]
The Chemistry of Radiolabeling: Why Tropine-3-mesylate?
The success of a radiolabeling reaction hinges on several factors: the reactivity of the precursor, the nature of the leaving group, the reaction conditions, and the stability of the final product. Tropine-3-mesylate is advantageous for several key reasons.
Causality Behind the Choice—The Mesylate Leaving Group: In radiochemistry, particularly for [¹⁸F]fluorination, the reaction is a nucleophilic substitution where the [¹⁸F]fluoride ion acts as the nucleophile. The efficiency of this reaction is highly dependent on the "leaving group"—the group being replaced by the fluoride ion. Sulfonate esters like mesylates, tosylates, and triflates are superior to halides (e.g., Cl, Br, I) as leaving groups.[9]
The order of reactivity generally follows: Triflate > Nosylate > Mesylate ~ Tosylate > Halides .[9][10]
While triflates are the most reactive, their high reactivity can lead to instability and undesirable side reactions, such as elimination, especially at the high temperatures often required for labeling.[10] Mesylates offer a crucial balance: they are highly reactive, promoting efficient substitution by [¹⁸F]fluoride, but are generally more stable than triflates, leading to cleaner reactions and higher, more reproducible radiochemical yields (RCY).[8] The use of a mesylate precursor facilitates a robust SN2 reaction, which is a cornerstone of modern PET tracer synthesis.[9]
General Radiosynthesis and Purification Workflow
The overall process, from receiving the [¹⁸F]fluoride to the final quality control of the tropane-based tracer, follows a multi-step, time-sensitive sequence. The short half-life of fluorine-18 necessitates a rapid and highly efficient workflow, which is often automated.[11]
Caption: General workflow for radiosynthesis of a tropane tracer.
Detailed Application Protocol: Synthesis of an [¹⁸F]Fluoro-Tropane Analog
This protocol describes the manual synthesis of a generic 3-β-[¹⁸F]fluoro-tropane derivative from Tropine-3-mesylate. This procedure should be adapted for use within an automated synthesis module situated in a shielded hot cell.
4.1. Materials and Reagents
-
Tropine-3-mesylate precursor (≥98% purity)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous, HPLC grade
-
Water for Injection (WFI)
-
Ethanol, USP grade
-
Sterile Vials and Syringes
-
Sep-Pak C18 and Alumina N cartridges
-
0.22 µm sterile filter
4.2. Step-by-Step Synthesis Procedure
-
[¹⁸F]Fluoride Trapping and Elution:
-
Bombard an [¹⁸O]H₂O target in a cyclotron to produce aqueous [¹⁸F]fluoride.
-
Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Prepare an elution solution of Kryptofix K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in 1 mL of 80:20 MeCN/WFI.
-
Slowly pass the elution solution through the QMA cartridge to elute the [¹⁸F]F⁻/K₂₂₂/K⁺ complex into a 5 mL glass reaction vessel.
-
-
Azeotropic Drying (Activation of Fluoride):
-
Heat the reaction vessel to 110-120°C under a gentle stream of nitrogen or argon, and apply a vacuum to evaporate the solvent.
-
Add 1 mL of anhydrous acetonitrile and repeat the evaporation process. Repeat this step 2-3 times to ensure the fluoride complex is anhydrous. This is a critical step; residual water will significantly decrease nucleophilicity and labeling efficiency.[10]
-
-
Radiolabeling Reaction:
-
Dissolve 2-5 mg of the Tropine-3-mesylate precursor in 0.5-1.0 mL of anhydrous acetonitrile (or DMSO).
-
Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K⁺ complex in the reaction vessel.
-
Seal the vessel and heat to 100-120°C for 10-15 minutes. The optimal temperature and time should be determined empirically for the specific tropane analog.
-
-
Reaction Quenching and Initial Cleanup:
-
After heating, cool the reaction vessel to ~40°C.
-
Quench the reaction by adding 1-2 mL of WFI or the initial HPLC mobile phase.
-
Pass the crude reaction mixture through a Sep-Pak C18 cartridge to trap the labeled product and non-polar impurities, allowing unreacted [¹⁸F]fluoride and polar impurities to pass through to waste.
-
4.3. Reaction Scheme Visualization
Sources
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- 2. PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Fluorine-18-labeled tropane analogs for PET imaging studies of the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Quantitative Analysis of Tropine-3-mesylate using HPLC-UV and LC-MS/MS
Abstract
This application note presents robust and validated analytical methods for the precise quantification of Tropine-3-mesylate, a critical intermediate in pharmaceutical synthesis.[1][2] Two primary methods are detailed: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and an advanced Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity applications and trace-level analysis. The protocols herein are designed for researchers, scientists, and drug development professionals, providing step-by-step guidance on sample preparation, chromatographic conditions, and data analysis. All methodologies are structured to meet the rigorous standards of method validation outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]
Introduction to Tropine-3-mesylate Quantification
Tropine-3-mesylate (endo-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate), with CAS Number 35130-97-3, is a key starting material and intermediate in the synthesis of various tropane alkaloids and active pharmaceutical ingredients (APIs).[1][2][6] Its purity and concentration directly impact the yield and impurity profile of the final drug product. Therefore, accurate and reliable quantification is essential for process control, quality assurance of starting materials, and stability testing.
The analytical challenge lies in the structure of Tropine-3-mesylate, which contains a basic tertiary amine and lacks a strong chromophore, influencing the choice of detection and chromatographic conditions. This guide addresses these challenges by providing two complementary, field-proven protocols.
Chemical Structure and Properties:
-
Molecular Formula: C₉H₁₇NO₃S[7]
-
Molecular Weight: 219.30 g/mol [7]
-
Appearance: Typically a light white powder[1]
Analytical Strategy Overview
The choice of an analytical method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
-
HPLC-UV: This technique is the workhorse of quality control laboratories. It is robust, reliable, and suitable for assay and purity determinations where analyte concentrations are relatively high. The method's validity is grounded in established chromatographic principles outlined in pharmacopeias like the USP.[8][9]
-
LC-MS/MS: This method offers superior sensitivity and selectivity, making it ideal for determining low-level impurities, analyzing samples with complex matrices, or quantifying trace amounts in settings like cleaning validation or pharmacokinetic studies.[10][11] The specificity of tandem mass spectrometry minimizes interference from matrix components.[11]
The overall analytical workflow for quantifying Tropine-3-mesylate is depicted below.
Caption: General workflow for Tropine-3-mesylate quantification.
Method 1: Quantification by HPLC-UV
This reversed-phase HPLC method is designed for robustness and is suitable for assay determination in bulk materials or formulated products. The acidic mobile phase ensures the tertiary amine in the tropane structure is protonated, leading to better peak shape and retention.
Chromatographic Conditions
The causality behind these parameters is key: the C18 column provides hydrophobic retention, while the acetonitrile/buffer mobile phase allows for efficient elution. The buffer's pH is critical for consistent ionization of the analyte. A low UV wavelength (210 nm) is used due to the absence of a significant chromophore.
| Parameter | Condition |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 85% A / 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | ~10 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase (85% Water/15% Acetonitrile with 0.1% H₃PO₄)
-
Reference Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of Tropine-3-mesylate reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
-
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of at least five calibration standards by serially diluting the Stock Solution.
-
A recommended range is 5% to 200% of the expected sample concentration (e.g., 0.05, 0.20, 0.80, 1.20, 2.00 mg/mL).[12]
-
-
Test Sample Preparation (Target: 1.0 mg/mL):
-
Accurately weigh an amount of the test sample equivalent to 25 mg of Tropine-3-mesylate into a 25 mL volumetric flask.
-
Prepare the sample following the same procedure as the Reference Standard Stock Solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[12]
-
System Suitability Testing (SST)
Before analyzing any samples, the chromatographic system must be verified for adequate performance as per USP <621> guidelines.[13][14] Inject the 1.0 mg/mL working standard solution five times and evaluate the results against the following criteria.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Analysis and Calculation
-
Perform a blank injection (diluent).
-
Inject the calibration standards to generate a linear regression curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.
-
Inject the test samples.
-
Calculate the concentration of Tropine-3-mesylate in the sample using the equation from the calibration curve.
Method 2: Quantification by LC-MS/MS
This method provides ultra-high sensitivity and specificity, making it suitable for trace analysis. The use of Multiple Reaction Monitoring (MRM) ensures that only Tropine-3-mesylate and its specific fragments are detected, eliminating matrix interference.
Chromatographic and Mass Spectrometer Conditions
The mobile phase uses volatile buffers like ammonium formate, which are compatible with mass spectrometry. A gradient elution is employed to ensure a sharp peak and efficient cleanup of the column between injections.
| Parameter | Condition |
| LC System | UPLC or HPLC System |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition | Precursor Ion (Q1): m/z 220.1 → Product Ion (Q3): m/z 124.1 |
| Source Parameters | Optimize based on instrument (e.g., Capillary Voltage, Gas Flow, Temp.) |
Rationale for MRM Transition: The precursor ion m/z 220.1 corresponds to the protonated molecule [M+H]⁺ of Tropine-3-mesylate (C₉H₁₇NO₃S, exact mass 219.09). The product ion m/z 124.1 is a stable fragment resulting from the loss of the mesylate group and subsequent fragmentation of the tropane ring, providing high specificity.
Preparation of Solutions
-
Diluent: 50:50 Acetonitrile/Water
-
Stock and Working Solutions: Prepare as described in Section 4.2, but at much lower concentrations appropriate for the sensitivity of the MS detector (e.g., a range of 0.1 ng/mL to 100 ng/mL). An internal standard (e.g., Atropine-d3) is highly recommended for optimal accuracy.
Analysis
The analysis follows the same principles as the HPLC-UV method (SST, calibration, sample analysis), but quantification is based on the peak area ratio of the analyte to the internal standard. This approach corrects for variations in injection volume and matrix effects.
Method Validation Principles (ICH Q2(R1))
Any analytical method used for pharmaceutical quality control must be validated to demonstrate its suitability for the intended purpose.[5] The following parameters must be evaluated for the chosen method.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] A key aspect is demonstrating separation from potential process impurities like Tropine (the precursor).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are particularly important for impurity analysis.
Caption: Logic for ensuring method specificity against impurities.
References
- <621> CHROM
- Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry.
- <621> CHROM
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- A Comparative Guide to LC-MS and GC-MS Methods for Tropane Alkaloid Analysis. Benchchem.
- Understanding the L
- USP <621> Chrom
- Tropine 3-mesylate | C9H17NO3S | CID 16125705. PubChem - NIH.
- GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. MDPI.
- <621> Chrom
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Tropine-3-mesyl
- Tropine-3-Mesyl
- Tropine 3-mesylate (CAS No: 35130-97-3)
- Stability-Indicating UPLC and TLC-Densitometric Methods for Determination of Benztropine Mesylate and Its Carcinogenic Degradation Product.
- HPLC Method for Analysis of Benztropine mesylate on Primesep SB Column. SIELC Technologies.
- HPLC METHODOLOGY MANUAL. University of Notre Dame.
- Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks.
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Application Notes & Protocols: Experimental Setup for Reactions Involving Tropine-3-mesylate
Abstract
Tropine-3-mesylate serves as a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and the synthesis of complex tropane alkaloids.[1] Its value lies in the strategic placement of a methanesulfonyl (mesyl) group on the tropine core, transforming the C3-hydroxyl into an excellent leaving group. This activation facilitates a wide range of nucleophilic substitution reactions, enabling the precise introduction of diverse functional groups. This document provides a comprehensive guide for researchers, covering the synthesis of Tropine-3-mesylate, its subsequent use in nucleophilic displacement reactions, critical safety protocols, and analytical characterization methods.
Introduction: The Synthetic Versatility of Tropine-3-mesylate
Tropine-3-mesylate, or (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate, is a crystalline solid derived from tropine, a naturally occurring alkaloid.[2] The core utility of this compound stems from the principles of nucleophilic substitution. The hydroxyl group (-OH) of tropine is inherently a poor leaving group.[3] Conversion to a mesylate (-OMs) ester dramatically alters its reactivity. The strong electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting mesylate anion make it an exceptionally good leaving group.[4]
This transformation is foundational for the semi-synthesis of numerous tropane derivatives. By reacting Tropine-3-mesylate with various nucleophiles (e.g., azides, cyanides, thiols, amines), chemists can readily construct libraries of novel compounds for structure-activity relationship (SAR) studies, which are crucial in drug discovery and development.[1][5]
Core Reaction Principle: SN2 Displacement
The primary reaction pathway involving Tropine-3-mesylate is the SN2 (bimolecular nucleophilic substitution) reaction. The nucleophile attacks the electrophilic carbon at the C3 position from the side opposite to the mesylate leaving group. This backside attack results in an inversion of stereochemistry at the C3 position, a critical consideration for stereospecific synthesis.
Critical Safety & Handling Protocols
Tropine-3-mesylate and its precursors and reagents demand strict adherence to safety protocols. Mesylates are potent alkylating agents and should be handled with extreme caution.[3]
Hazard Identification:
-
Skin Sensitization: May cause an allergic skin reaction.[2][7]
-
Eye Damage: Causes serious eye damage.[2]
Mandatory Handling Procedures:
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required at all times.[7][8]
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves. Inspect gloves before use and replace immediately if contaminated.[6]
-
Body Protection: A flame-resistant lab coat, fully buttoned.
-
-
Spill & Waste Management: In case of a spill, cordon off the area, and collect the material using an absorbent binder (e.g., Chemizorb®).[7] Do not allow the product to enter drains. Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.
Protocol I: Synthesis of Tropine-3-mesylate from Tropine
This protocol details the conversion of the C3-hydroxyl group of tropine into a mesylate. The reaction utilizes methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (TEA), to neutralize the HCl byproduct.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of Tropine-3-mesylate.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (Example Scale) | Molar Equivalents |
| Tropine | 141.21 | 5.00 g | 1.0 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | 3.2 mL (4.83 g) | 1.2 |
| Triethylamine (TEA) | 101.19 | 7.4 mL (5.36 g) | 1.5 |
| Dichloromethane (DCM), Anhydrous | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - |
Step-by-Step Protocol
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add tropine (5.00 g, 35.4 mmol) and anhydrous dichloromethane (100 mL) to a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Rationale: An inert atmosphere prevents reactions with atmospheric moisture. Anhydrous solvent is critical as MsCl reacts readily with water.
-
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Rationale: This reaction is exothermic. Cooling helps to control the reaction rate and minimize side product formation.
-
-
Base Addition: Add triethylamine (7.4 mL, 53.1 mmol) to the cooled solution.
-
Rationale: TEA acts as a base to neutralize the hydrochloric acid generated during the reaction, preventing it from protonating the tropine nitrogen.
-
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (3.2 mL, 42.5 mmol) dropwise to the stirred solution over 15 minutes. A white precipitate (triethylammonium chloride) will form.
-
Rationale: Slow, dropwise addition is crucial to maintain temperature control and prevent a runaway reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the tropine starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully quench by adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution.
-
Rationale: The aqueous bicarbonate solution neutralizes any remaining acidic species and helps to dissolve the salt byproduct.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (50 mL).
-
Rationale: The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Tropine-3-mesylate, typically as a light white powder or pale oil that solidifies upon standing.[1]
-
Purification (if necessary): The crude product can be purified by recrystallization or flash column chromatography if TLC indicates the presence of impurities.
Protocol II: General Nucleophilic Substitution with Tropine-3-mesylate
This protocol provides a general framework for reacting Tropine-3-mesylate with a nucleophile (Nu⁻) to form a new C-Nu bond at the C3 position.
General Reaction Workflow
Caption: General workflow for SN2 reaction of Tropine-3-mesylate.
Reagents and Materials (Template)
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (Example Scale) | Molar Equivalents |
| Tropine-3-mesylate | 219.30 | 1.00 g | 1.0 |
| Nucleophile (Nu⁻) | Varies | 1.1 - 2.0 | Varies |
| Solvent (e.g., DMF) | Varies | 20 mL | - |
Step-by-Step Protocol
-
Preparation: To a round-bottom flask, add Tropine-3-mesylate (1.00 g, 4.56 mmol) and the chosen nucleophile (e.g., sodium azide, 0.36 g, 5.47 mmol, 1.2 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent, such as Dimethylformamide (DMF) or Acetonitrile (20 mL).
-
Rationale: Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it highly reactive.
-
-
Heating and Monitoring: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor its progress by TLC.
-
Rationale: Heating provides the necessary activation energy for the substitution to occur. The optimal temperature will depend on the reactivity of the specific nucleophile.
-
-
Workup: After the reaction is complete (starting material consumed), cool the mixture to room temperature. Pour the mixture into water (100 mL) and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium/magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to isolate the desired 3-substituted tropane derivative.
Analytical Characterization
Confirmation of product identity and purity is essential. The following techniques are standard for characterizing tropane alkaloid derivatives:[9][10]
-
Thin Layer Chromatography (TLC): Used for rapid reaction monitoring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information, confirming the successful substitution and the stereochemical outcome.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS confirm the molecular weight of the product.[1][9]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficient temperature.2. Poorly reactive nucleophile.3. Deactivated Tropine-3-mesylate (hydrolyzed). | 1. Increase reaction temperature.2. Use a stronger nucleophile or a phase-transfer catalyst.3. Ensure starting material is pure and dry. |
| Multiple Products | 1. Side reactions (e.g., elimination).2. Reaction temperature too high. | 1. Use a less-hindered base if applicable.2. Lower the reaction temperature and increase the reaction time. |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the chromatography mobile phase system; consider derivatization or an alternative purification method. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16125705, Tropine 3-mesylate. Retrieved from [Link]
-
Olsen, J. A., et al. (2022). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ResearchGate. Retrieved from [Link]
-
Jirschitzka, J., et al. (2012). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. MDPI. Retrieved from [Link]
-
Arroo, R. (n.d.). Regulation of Tropane Alkaloid Metabolism in Plants and Plant Cell Cultures. ResearchGate. Retrieved from [Link]
-
Xia, K., et al. (2017). Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant. PubMed Central. Retrieved from [Link]
-
Zaheer, M., et al. (2018). Production of Tropane Alkaloids (TAs) in Plants and In Vitro Cultures of Different Ploidy Levels. ResearchGate. Retrieved from [Link]
-
Schmidt, G. C., Eling, T. E., & McOwen, J. M. (1968). Synthesis of tropine-labeled atropine 3. Synthesis of N-methyl-14C-tropine and N-methyl-14C-atropine. Journal of Pharmaceutical Sciences, 57(3), 443-446. Retrieved from [Link]
-
Wikipedia. (n.d.). Tropinone. Retrieved from [Link]
-
Aehle, E., & Dräger, B. (2010). Analysis of tropane and related alkaloids. ResearchGate. Retrieved from [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI. Retrieved from [Link]
-
Christen, P., et al. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
HUI BAI YI. (2025, May 15). What are the safety precautions when handling MES Hydrate?. Blog. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
Campas, M., et al. (2025). Kinetic and analytical characterization of a new tropinone oxidase enzyme and its application to the simultaneous determination of the tropane alkaloids atropine and scopolamine. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Barrow, A. (2010). Activation of Alcohols to Nucleophilic Substitution. NTU > IRep. Retrieved from [Link]
-
Mąkosza, M., & Wojciechowski, K. (2023). Analogy of the Reactions of Aromatic and Aliphatic π-Electrophiles with Nucleophiles. MDPI. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). NS10. Leaving Group Formation - aliphatic nucleophilic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of primary alcohols with various nucleophiles. Retrieved from [Link]
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Application Notes & Protocols: A Senior Scientist's Guide to the Purification of Tropine-3-mesylate Derivatives
Introduction: The Critical Role of Purity for Tropine-3-mesylate Intermediates
Tropine-3-mesylate and its derivatives are pivotal intermediates in pharmaceutical development, serving as versatile building blocks for a wide array of therapeutic agents, particularly those targeting neurological disorders.[1] The core structure, an N-methyl-8-azabicyclo[3.2.1]octane (tropane) ring, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] The mesylate group at the C3 position acts as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities critical for modulating biological activity.
Given their role as precursors to active pharmaceutical ingredients (APIs), the absolute purity of Tropine-3-mesylate derivatives is not merely a matter of good practice but a regulatory and safety imperative. Impurities, whether unreacted starting materials, by-products, or degradation products, can lead to downstream synthetic failures, introduce toxicological risks, and compromise the efficacy and safety profile of the final drug product. This guide provides a detailed exploration of robust purification strategies, grounded in the fundamental chemistry of these molecules, to empower researchers to achieve the high purity standards required for drug development.
Part 1: Foundational Purification Strategy - Acid-Base Extraction
The tertiary amine within the tropane scaffold (pKa ≈ 9.4-9.6) is the key to the most fundamental purification technique: liquid-liquid extraction based on pH manipulation.[4] This method is exceptionally effective for removing neutral or acidic impurities from a crude reaction mixture.
The Underlying Principle: pH-Dependent Solubility
The nitrogen atom in the tropane ring can be reversibly protonated and deprotonated.
-
In Acidic Conditions (pH < 8): The nitrogen is protonated, forming a positively charged ammonium salt. This salt is highly polar and preferentially dissolves in an aqueous phase.
-
In Basic Conditions (pH > 11): The nitrogen is in its freebase form. The overall molecule is significantly less polar and becomes soluble in organic solvents like dichloromethane or ethyl acetate.
This differential solubility allows for the selective transfer of the desired compound between aqueous and organic layers, leaving impurities behind.
Protocol 1: General Acid-Base Liquid-Liquid Extraction
This protocol assumes the crude product is in an organic solvent following a reaction work-up.
-
Acidification & Extraction:
-
Transfer the organic solution containing the crude Tropine-3-mesylate derivative to a separatory funnel.
-
Add an equal volume of 1% aqueous hydrochloric acid (HCl).
-
Shake the funnel vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure.
-
Allow the layers to separate completely. The protonated tropane derivative will move into the top aqueous layer.
-
Drain the bottom organic layer, which contains neutral impurities.
-
Repeat the extraction of the organic layer with fresh 1% HCl two more times to ensure complete recovery. Combine all aqueous extracts.[5]
-
-
Removal of Acidic Impurities (Optional Wash):
-
The combined acidic aqueous layers can be washed with a fresh portion of an organic solvent (e.g., dichloromethane) to remove any residual neutral or acidic organic impurities that may have carried over. Discard the organic wash.
-
-
Basification & Re-extraction:
-
Cool the combined aqueous layer in an ice bath to manage any heat generated during neutralization.
-
Slowly add a base, such as 10% aqueous sodium hydroxide (NaOH) or concentrated ammonia solution, with gentle swirling until the pH of the aqueous layer is >10 (verify with pH paper or a meter).[5]
-
The tropane derivative will now be in its freebase form.
-
Add a fresh volume of an appropriate organic solvent (e.g., dichloromethane) and extract the freebase from the aqueous layer.
-
Repeat this extraction two more times with fresh organic solvent. Combine all organic extracts.
-
-
Final Processing:
-
Dry the combined organic layers over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified freebase of the Tropine-3-mesylate derivative.
-
Part 2: High-Resolution Purification - Column Chromatography
While extraction removes bulk impurities, column chromatography is indispensable for separating the target compound from structurally similar impurities. The basic nature of tropane derivatives presents a specific challenge: the acidic silanol groups on standard silica gel can cause irreversible adsorption, peak tailing, and even degradation.[4] Therefore, a carefully considered approach is mandatory.
Decision-Making Workflow for Chromatography
The choice of chromatographic method is critical for success. The following workflow guides the selection process.
Caption: Decision workflow for selecting the optimal purification strategy.
Protocol 2: Modified Normal-Phase Flash Chromatography
This is the most common high-resolution technique for these compounds. The key is to mitigate the acidity of the silica gel.
1. Solvent System Selection:
-
Goal: Find a solvent system that provides a target Retention Factor (Rf) of ~0.2-0.35 on a TLC plate.
-
Common Systems: Start with a non-polar solvent and titrate in a polar solvent.[6]
-
Mobile Phase A (Non-polar): Hexanes or Ethyl Acetate.
-
Mobile Phase B (Polar): Ethyl Acetate or Methanol.
-
Base Additive (CRITICAL): Add 1-3% triethylamine (TEA) or ammonium hydroxide to the polar component of the mobile phase.[7] This neutralizes the silica surface, preventing tailing. A common starting point is a gradient of Ethyl Acetate to 95:5 Ethyl Acetate/Methanol, with 1% TEA throughout.
-
| Solvent System Components | Polarity | Typical Use Case for Tropane Derivatives |
| Hexane / Ethyl Acetate (+TEA) | Low to Medium | Good for less polar derivatives. Provides excellent separation for many standard compounds.[6] |
| Dichloromethane / Methanol (+TEA) | Medium to High | Excellent for more polar tropane derivatives. Methanol is a strong solvent, so use gradients starting from low percentages (1-10%).[4][6] |
| Chloroform / Methanol (+NH₃) | Medium to High | A classic system for alkaloids; often used in a 10:1 ratio for isolating pure alkaloids from complex mixtures.[8] |
2. Column Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and pack it under positive pressure until a stable bed is formed.
-
Equilibrate the column by flushing with at least 2-3 column volumes of the initial mobile phase. This ensures the entire silica bed is neutralized by the base additive.[7]
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or methanol). Add a small amount of silica gel (roughly 1-2 times the mass of the crude product). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.[7] This technique prevents solvent-front distortion and leads to sharper bands.
-
Wet Loading: Dissolve the sample in the minimum amount of the initial mobile phase or a slightly stronger solvent and inject it carefully onto the column bed.
4. Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the percentage of the polar solvent (gradient elution) to move the compound down the column.[7]
-
Collect fractions and monitor them by TLC using a suitable stain (e.g., Dragendorff's reagent for alkaloids or potassium permanganate).
5. Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent and the volatile base (TEA) via rotary evaporation to yield the purified product.
Part 3: Final Polishing - Recrystallization
Recrystallization is a powerful technique for achieving the highest levels of purity, removing trace impurities that may co-elute during chromatography. It is particularly effective for obtaining crystalline solid material suitable for long-term storage and formulation.[9]
The Underlying Principle: Temperature-Dependent Solubility
The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but has low solubility at cool temperatures.[10] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
Protocol 3: Recrystallization of a Tropine-3-mesylate Derivative
-
Solvent Selection:
-
Test the solubility of a small sample of your purified compound in various solvents (e.g., isopropanol, acetone, ethyl acetate, acetonitrile, water, or mixtures thereof).
-
Look for a solvent or a binary solvent system (one "good" solvent where it's soluble, one "bad" solvent where it's insoluble) that meets the criteria above. For mesylate salts, polar protic solvents or mixtures with water can be effective.[11]
-
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen solvent to the flask and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Once at room temperature, you can further enhance crystal formation by placing the flask in an ice bath for 30-60 minutes.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the crystals thoroughly, either by continuing to pull a vacuum over the filter or by transferring them to a vacuum oven at a temperature well below the compound's melting point.
-
Part 4: Purity Assessment and Quality Control
Purification is incomplete without rigorous verification of the final product's purity. A combination of analytical techniques should be employed.
| Technique | Information Provided | Typical Application |
| HPLC-MS | Quantitative purity (e.g., % area), molecular weight confirmation. | The gold standard for purity assessment, capable of detecting trace impurities.[12][13] |
| GC-MS | Purity of volatile derivatives, molecular weight confirmation. | Useful for tropane alkaloids, sometimes after derivatization to increase volatility.[14] |
| ¹H and ¹³C NMR | Structural confirmation, detection of structurally similar impurities. | Confirms the chemical identity and structure of the final compound. |
| Melting Point | Indication of purity (a sharp melting point range). | A simple, classic technique where a narrow range suggests high purity. |
Workflow for Purity Analysis
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- 2. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. EP1151995B1 - Process for the preparation of the mesylate salt trihydrate of 1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-Phenylpiperidin-1-YL)-1-Propanol - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tropine-3-mesylate in Medicinal Chemistry
Introduction: The Strategic Importance of the Tropane Scaffold
The tropane ring system, a bicyclic [3.2.1] nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2][3] Nature has extensively utilized this motif in a diverse array of alkaloids, most notably in the Solanaceae and Erythroxylaceae plant families, to produce potent and pharmacologically active compounds.[2][3] Well-known examples include atropine, scopolamine, and cocaine, which have profound effects on the central and peripheral nervous systems.[1] The therapeutic value of tropane alkaloids has spurred extensive research into their synthetic derivatives, leading to the development of drugs for a wide range of conditions, including Parkinson's disease, motion sickness, and chronic obstructive pulmonary disease.[2][3]
At the heart of synthesizing novel tropane-based therapeutics lies the strategic modification of the tropane core. The C-3 position of the tropane ring is a particularly attractive site for derivatization. Tropine, or 3α-tropanol, provides a hydroxyl group at this position, which serves as a versatile handle for introducing a wide variety of functional groups.[3] However, the hydroxyl group itself is a poor leaving group in nucleophilic substitution reactions. To unlock the full synthetic potential of tropine, it must first be converted into a more reactive intermediate. This is where Tropine-3-mesylate emerges as a pivotal molecule. By converting the hydroxyl group into a mesylate ester, we create an excellent leaving group, opening the door to a plethora of nucleophilic substitution reactions.[4]
This technical guide provides an in-depth exploration of the application of Tropine-3-mesylate in medicinal chemistry. We will cover its synthesis, physicochemical properties, and its role as a key intermediate in the preparation of novel tropane analogs. Detailed protocols and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of Tropine-3-mesylate and its precursors is essential for its successful application in synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Storage Conditions |
| Tropine | C₈H₁₅NO | 141.21 | White hygroscopic crystalline powder | Room Temperature, desiccate |
| Tropine-3-mesylate | C₉H₁₇NO₃S | 219.30 | Light white powder | 0 - 8 °C |
Characterization of Tropine-3-mesylate:
-
¹H NMR: The proton on the carbon bearing the mesylate group (H-3) is expected to show a downfield shift compared to the corresponding proton in tropine, typically appearing as a multiplet. The methyl group on the nitrogen will be a singlet, and the protons of the bicyclic ring system will appear as a complex series of multiplets.
-
¹³C NMR: The carbon attached to the mesylate group (C-3) will be significantly downfield-shifted. The carbon of the mesyl group's methyl will also be a distinct singlet.
-
IR Spectroscopy: The presence of the mesylate group will be indicated by strong, characteristic S=O stretching bands, typically in the regions of 1350-1370 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
Synthesis of Tropine-3-mesylate: A Key Synthetic Intermediate
The conversion of tropine to Tropine-3-mesylate is a straightforward yet crucial step. The reaction involves the mesylation of the secondary alcohol at the C-3 position. Methanesulfonyl chloride is the most common mesylating agent for this transformation, and a tertiary amine base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct.
Reaction Mechanism: Mesylation of Tropine
The mesylation of an alcohol with methanesulfonyl chloride in the presence of a base like triethylamine proceeds through a sulfene intermediate in some cases, or via direct nucleophilic attack of the alcohol on the sulfonyl chloride. The base deprotonates the alcohol, increasing its nucleophilicity, and also scavenges the HCl generated during the reaction. The stereochemistry at the C-3 carbon is retained during this step as the C-O bond is not broken.
Caption: Synthetic workflow for Tropine-3-mesylate.
Experimental Protocol: Synthesis of Tropine-3-mesylate
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
Tropine (1.0 eq)
-
Methanesulfonyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve tropine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add triethylamine to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Tropine-3-mesylate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Yield: Yields for this type of reaction are typically high, often in the range of 80-95%.
Safety Precautions: Methanesulfonyl chloride is corrosive and lachrymatory. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Application of Tropine-3-mesylate in the Synthesis of Tropane Analogs
The true utility of Tropine-3-mesylate lies in its ability to undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the C-3 position with inversion of stereochemistry. This Sₙ2 reaction transforms the 3α-configuration of tropine into a 3β-configuration in the product.
Mechanism: Sₙ2 Nucleophilic Substitution
The mesylate group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance. A wide variety of nucleophiles can displace the mesylate group in an Sₙ2 fashion. This reaction proceeds with inversion of configuration at the stereocenter, a phenomenon known as the Walden inversion.[5]
Caption: Sₙ2 reaction pathway for Tropine-3-mesylate.
Application Example 1: Synthesis of 3β-Azido-8-methyl-8-azabicyclo[3.2.1]octane
The introduction of an azide group provides a versatile handle for further chemical modifications, such as reduction to an amine or participation in click chemistry reactions.
Experimental Protocol: Azide Substitution
This protocol is a generalized procedure and should be adapted and optimized.
Materials:
-
Tropine-3-mesylate (1.0 eq)
-
Sodium azide (NaN₃) (1.5 - 2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether or ethyl acetate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve Tropine-3-mesylate in anhydrous DMF or DMSO in a round-bottom flask.
-
Add sodium azide to the solution and heat the mixture to 60-80 °C.
-
Stir the reaction at this temperature for several hours to overnight, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture several times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3β-azido tropane derivative.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and use appropriate safety measures.
Further Applications in Medicinal Chemistry
The synthetic strategy of converting tropine to its 3-mesylate derivative and subsequent nucleophilic substitution can be applied to generate a diverse library of tropane analogs for drug discovery. Some potential applications include:
-
Synthesis of Benztropine Analogs: Benztropine, a drug used to treat Parkinson's disease, features a diphenylmethoxy group at the C-3 position.[3] Tropine-3-mesylate can be reacted with diphenylmethanol or its corresponding alkoxide to synthesize benztropine and its analogs.[6]
-
Development of Novel Analgesics: The tropane scaffold has been explored for the development of potent analgesics. For instance, analogs of epibatidine, a potent nicotinic acetylcholine receptor agonist, have been synthesized from tropane precursors.[7][8] Tropine-3-mesylate can serve as a key intermediate in the synthesis of novel epibatidine analogs with modified C-3 substituents.
-
Radioligand Synthesis for PET Imaging: The tropane skeleton is a common feature in radioligands designed for imaging monoamine transporters in the brain using Positron Emission Tomography (PET).[9] Tropine-3-mesylate can be a precursor for introducing various functionalities that can be later labeled with positron-emitting isotopes like ¹⁸F or ¹¹C, aiding in the development of diagnostic tools for neurological disorders.
Conclusion
Tropine-3-mesylate is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis from the readily available natural product tropine, coupled with the excellent leaving group ability of the mesylate, provides a robust platform for the stereoselective introduction of a wide array of functional groups at the C-3 position of the tropane scaffold. The protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the synthetic potential of Tropine-3-mesylate in the design and synthesis of novel, biologically active tropane derivatives for the advancement of drug discovery and development.
References
-
Grynkiewicz, G.; Gadzikowska, M. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacol. Rep.2008 , 60, 439–463. [Link]
-
Kohnen-Johannsen, K. L.; Kayser, O. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules2019 , 24(4), 796. [Link]
-
Olson, D. E. et al. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au2023 , 3(10), 2703–2708. [Link]
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Lounasmaa, M. The Tropane Alkaloids. In The Alkaloids: Chemistry and Pharmacology; Brossi, A., Ed.; Academic Press: 1988; Vol. 33, pp 1–81. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 8424, Tropine. [Link]
-
Katz, J. L. et al. Novel benztropine [3a-(diphenylmethoxy)tropane] analogs as probes for the dopamine transporter. J. Med. Chem.1997 , 40(24), 3973-3982. [Link]
-
Khan Academy. Preparation of mesylates and tosylates. [Link]
-
Carroll, F. I. et al. Synthesis of (±)-Epibatidine and Its Analogues. J. Org. Chem.1996 , 61(21), 7348-7353. [Link]
-
Ali, M. A. et al. Synthesis of Tropane Derivatives. In Alkaloids - Their Importance in Nature and Human Life. IntechOpen, 2019. [Link]
-
Badio, B. et al. Synthesis, analgesic activity, and binding properties of some epibatidine analogs with a tropine skeleton. Bioorg. Med. Chem. Lett.1997 , 7(15), 1909-1912. [Link]
-
Wikipedia. Tropinone. [Link]
-
LibreTexts Chemistry. 11.1: The Discovery of Nucleophilic Substitution Reactions. [Link]
-
Bedewitz, M. A. et al. A specialized polyketide synthase produces the 1-methyl-Δ¹-pyrrolinium-5-carboxylate-derived intermediate in tropane and granatane alkaloid biosynthesis. Nat. Commun.2018 , 9, 2742. [Link]
-
Robinson, R. LXIII.—A synthesis of tropinone. J. Chem. Soc., Trans.1917 , 111, 762-768. [Link]
-
Organic Synthesis. Alcohol to Mesylate-1. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Varma, R. S. et al. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. J. Org. Chem.2006 , 71(17), 6697–6700. [Link]
-
SpectraBase. Methanesulfonic acid (anhydrous). [Link]
-
ResearchGate. 1 H-NMR (400 MHz) and 13 C-NMR (100 MHz) spectral data of compound 1 in CDCl 3 (δ in ppm, J in Hz). [Link]
-
ResearchGate. The mass spectra of tropine and 2,3-dihydroxynortropane. [Link]
-
Huang, S. X. Tropane alkaloid biosynthesis: a centennial review. Nat. Prod. Rep.2021 , 38(5), 948-976. [Link]
-
Newman, A. H. et al. Synthesis, Radiosynthesis, and Biological Evaluation of Fluorine-18 Labeled 2β-Carbo(fluoroalkoxy)-3β-(3′-((Z)-2-haloethenyl)phenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Serotonin Transporter with Positron Emission Tomography. J. Med. Chem.2010 , 53(1), 189-201. [Link]
-
Krutzek, F. et al. Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. J. Med. Chem.2023 , 66(23), 15894–15915. [Link]
- U.S. Patent 8,383,817 B2, 2013. Benztropine compounds and uses thereof.
-
Medley, J. W.; Movassaghi, M. Robinson's landmark synthesis of tropinone. Chem. Commun.2013 , 49, 10775-10777. [Link]
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Application Note: Tropine-3-Mesylate as a Reference Standard in Chromatography
Abstract
This comprehensive guide details the application of Tropine-3-mesylate as a reference standard for the chromatographic analysis of tropane alkaloids and related substances. Tropine-3-mesylate, a key intermediate in the synthesis of various pharmaceuticals, serves as a critical tool for identity, purity, and assay testing in drug development and quality control.[1] This document provides detailed, validated protocols for both Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established principles of analytical chemistry, with justifications for experimental choices and adherence to regulatory standards for system suitability and method validation.
Introduction and Physicochemical Overview
Tropine-3-mesylate, or [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] methanesulfonate, is a mesylated derivative of tropine, the foundational bicyclic alcohol for the tropane alkaloid class of compounds.[1] Its role as a synthetic intermediate makes it a potential process-related impurity in active pharmaceutical ingredients (APIs). Therefore, its accurate detection and quantification are paramount. As a reference standard, it enables the validation of analytical methods to ensure they are fit for purpose, meeting the stringent requirements of regulatory bodies.
The use of a well-characterized reference standard is a cornerstone of Good Manufacturing Practices (GMP). It provides the benchmark against which samples are quantitatively measured and qualitatively identified, ensuring the safety, efficacy, and quality of the final drug product.
Physicochemical Properties of Tropine-3-Mesylate:
| Property | Value | Source(s) |
| CAS Number | 35130-97-3 | [1][2][3][4] |
| Molecular Formula | C₉H₁₇NO₃S | [1][4] |
| Molecular Weight | 219.30 g/mol | [1][4] |
| Appearance | Light white powder | [1] |
| Storage Conditions | Store at 0 - 8 °C | [1][2] |
| Solubility | Tropane alkaloids are generally soluble in water and methanol; free bases are more soluble in apolar organic solvents.[5] For analytical purposes, it is readily soluble in common mobile phase diluents like water/methanol or water/acetonitrile mixtures. |
Chromatographic Methodologies: A Dual Approach
The choice between liquid and gas chromatography depends on the analyte's properties and the analytical objective. LC is suitable for a wide range of compounds, including non-volatile and thermally labile ones, while GC requires volatile and thermally stable analytes.[6] For tropane alkaloids, both techniques are viable, though GC often necessitates a derivatization step to improve volatility and prevent thermal degradation.[6][7][8]
Primary Method: UHPLC-UV/MS for High-Throughput Analysis
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in speed and resolution over traditional HPLC, making it ideal for routine quality control and impurity profiling.[9][10] A reversed-phase method using a C18 column is the industry standard for tropane alkaloid analysis.[11]
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 (octadecylsilyl) column provides a hydrophobic stationary phase that retains the tropane alkaloid structure through simple hydrophobic interactions.[12] This mechanism is robust, well-understood, and provides excellent resolving power for related substances.
-
Acidified Mobile Phase: Tropine-3-mesylate is a basic compound. Using an acidic mobile phase (e.g., with phosphoric or formic acid) ensures the tertiary amine in the tropane ring is protonated.[13] This positive charge prevents peak tailing that can occur from interactions with residual silanols on the silica-based column packing, leading to sharp, symmetrical peaks.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its strong elution strength in reversed-phase chromatography and its low UV cutoff, which is ideal for detection at low wavelengths (e.g., ~210 nm) where tropane alkaloids exhibit absorbance.[14][15]
-
Gradient Elution: A gradient program, where the proportion of organic solvent is increased over time, is employed to ensure that both early-eluting polar impurities and later-eluting non-polar compounds are eluted as sharp peaks within a short analysis time.[9][16]
Objective: To provide a rapid, selective, and quantitative method for the analysis of Tropine-3-mesylate.
Instrumentation and Materials:
-
UHPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector. An in-line mass spectrometer (e.g., single quadrupole) is recommended for peak identity confirmation.
-
Column: Acquity UHPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Acetonitrile (UPLC or MS-grade)
-
Phosphoric Acid (H₃PO₄), 85%
-
Water (UPLC or MS-grade)
-
Tropine-3-mesylate Reference Standard
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | 0.1% Phosphoric Acid in 90:10 Acetonitrile/Water |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| UV Detection | 210 nm |
| Injection Volume | 2.0 µL |
| Run Time | 8 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 5.0 | |
| 5.5 | |
| 6.5 | |
| 6.6 | |
| 8.0 |
Procedure:
-
Mobile Phase Preparation:
-
For Mobile Phase A: Add 1.0 mL of 85% H₃PO₄ to 1000 mL of water.
-
For Mobile Phase B: Add 1.0 mL of 85% H₃PO₄ to a solution of 900 mL Acetonitrile and 100 mL Water.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration).
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of Tropine-3-mesylate Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (Diluent). Sonicate if necessary to ensure complete dissolution.
-
-
System Equilibration: Purge the UHPLC system and equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Injection Sequence:
-
Inject a blank (diluent) to ensure no carryover.
-
Perform replicate injections (n=5 or 6) of the Standard Solution to establish system suitability.
-
Proceed with sample analysis.
-
System Suitability: System Suitability Tests (SSTs) are an integral part of any chromatographic method, verifying that the system is adequate for the intended analysis.[16] Before sample analysis, the following criteria must be met, based on guidelines from USP <621>.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% for n≥5 injections | Demonstrates the precision of the injection and detection system. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% for n≥5 injections | Indicates the stability and reproducibility of the pump and mobile phase delivery. |
Diagram: UHPLC Analysis Workflow
Caption: Workflow for UHPLC analysis using Tropine-3-mesylate.
Confirmatory Method: GC-MS for Structural Elucidation
Gas Chromatography combined with Mass Spectrometry provides orthogonal data to LC and is exceptionally powerful for structural confirmation and identifying unknown impurities.
Causality Behind Experimental Choices:
-
Derivatization: Tropane alkaloids contain a polar hydroxyl group (or in this case, a mesylate which can be labile) and a basic nitrogen, making them prone to adsorption on active sites within the GC system and potential thermal degradation.[7][8] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on any hydrolyzed hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[7][17] This process increases volatility and thermal stability, resulting in better chromatography.[18]
-
Capillary Column: A semi-polar or non-polar capillary column (e.g., DB-5MS) provides efficient separation of the derivatized analytes based on their boiling points and interactions with the stationary phase.[7][8]
-
Mass Spectrometric Detection: MS provides definitive identification based on the analyte's mass spectrum (fragmentation pattern), offering much higher specificity than UV detection.
Objective: To provide a robust and specific confirmatory method for the identity of Tropine-3-mesylate.
Instrumentation and Materials:
-
GC-MS system with a split/splitless inlet and a mass selective detector.
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Helium (carrier gas), 99.999% purity
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Tropine-3-mesylate Reference Standard
Chromatographic and MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 amu |
Procedure:
-
Standard Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of Tropine-3-mesylate into a vial.
-
Dissolve in 10 mL of Pyridine.
-
-
Derivatization:
-
Transfer 100 µL of the standard solution into a 2 mL autosampler vial with an insert.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Analysis: Inject the derivatized standard onto the GC-MS system operating under the conditions specified above.
Diagram: GC Derivatization and Analysis Logic
Caption: Rationale for derivatization in GC-MS analysis.
Method Validation and Trustworthiness
The described protocols serve as a starting point. For use in a regulated environment, they must be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][19] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[17][19]
Key Validation Characteristics:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by analyzing spiked samples and assessing peak purity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.99.
-
Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. Determined by applying the method to samples to which a known amount of analyte has been added (spiked samples). Recoveries are typically expected to be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
By rigorously validating these methods using the Tropine-3-mesylate reference standard, laboratories can establish a self-validating system that ensures trustworthy and reproducible results.
References
-
Yen, C. H., et al. (2017). Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles. Scientific Research Publishing.[Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Ribeiro, C., et al. (2024). Development and validation of an analytical method based on QuEChERS followed by UHPLC–ToF-MS for the determination of tropane alkaloids in buckwheat and buckwheat products. Taylor & Francis Online.[Link]
-
Holzgrabe, U., et al. (2004). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. Journal of Chromatography A.[Link]
-
Prajapati, Y. N., et al. (2014). RP-HPLC method development for estimation of atropine sulphate in bulk drug. ResearchGate.[Link]
-
Namera, A., et al. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International.[Link]
-
FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
ResearchGate. (2017). HPLC (USP 37) chromatogram of atropine and phenol standards.[Link]
-
ResearchGate. (n.d.). Results of GC-MS identification of the components of derivatized extracts obtained from different parts of the plant.[Link]
-
Wang, Y., et al. (2017). Determination of tropane alkaloids by heart cutting reversed phase – Strong cation exchange two dimensional liquid chromatography. ResearchGate.[Link]
-
Caligiani, A., et al. (2014). A validated GC-MS method for the detection of tropane alkaloids in buckwheat (Fagopyron esculentum L.) fruits, flours and commercial foods. ResearchGate.[Link]
-
Restek. (n.d.). GC Derivatization.[Link]
-
Dräger, B. (2009). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. ResearchGate.[Link]
-
Ar-Rushdi, M., et al. (2021). Simultaneous Determination of Pyrrolizidine and Tropane Alkaloids in Honey by Liquid Chromatography–mass Spectrometry. PubMed Central.[Link]
-
Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS.[Link]
-
Phenomenex. (2017). Why is C18 the Most Popular Stationary Phase for Reverse-Phase?[Link]
-
Papp, N., et al. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. PubMed.[Link]
-
Wikipedia. (n.d.). Tropine. [Link]
-
Imtakt. (2018). Why are C18s So Different? A Focus on the Contributions of Steric Selectivity. LCGC International. [Link]
-
Wang, P., et al. (2020). Development and Validation of a Sensitive LC-MS/MS Method for the Simultaneous Analysis of Three-Tropane Alkaloids in Blood and Urine. ResearchGate.[Link]
-
Madry, M., et al. (2018). Systematic assessment of different solvents for the extraction of drugs of abuse and pharmaceuticals from an authentic hair pool. PubMed.[Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]
Sources
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- 2. Tropine-3-mesylate | 35130-97-3 [sigmaaldrich.com]
- 3. Tropine-3-Mesylate | CAS No- 35130-97-3 | NA [chemicea.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. Development and Application of a Validated UHPLC Method for the Determination of Atropine and Its Major Impurities in Antidote Treatment Nerve Agent Auto-Injectors (ATNAA) Stored in the Strategic National Stockpiles [scirp.org]
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- 12. C18: Most Popular RP Stationary Phase [phenomenex.com]
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- 15. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 17. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Tropine-3-mesylate
Welcome to the technical support guide for the synthesis of Tropine-3-mesylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this critical pharmaceutical intermediate. Tropine-3-mesylate serves as a versatile building block, particularly in the development of anticholinergic agents.[1] Its efficient synthesis is paramount for downstream applications. This guide provides field-proven insights, troubleshooting solutions, and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Tropine-3-mesylate from tropine and methanesulfonyl chloride (MsCl).
Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?
A low yield is the most common issue, often stemming from one of several critical factors. The conversion of an alcohol to a mesylate is highly sensitive to reaction conditions. The primary suspects are reagent quality, reaction temperature, and stoichiometry.
Immediate Action Plan:
-
Verify Reagent Quality:
-
Methanesulfonyl Chloride (MsCl): This is the most critical reagent to check. MsCl is highly reactive towards water.[2] Exposure to ambient moisture will cause it to hydrolyze into methanesulfonic acid and corrosive HCl, rendering it ineffective for the reaction.[3][4] Always use a fresh bottle or a properly stored aliquot. A pungent, unpleasant odor is characteristic, but visual clarity is also important.[2]
-
Tropine (Substrate): Ensure your starting material is dry and pure. Moisture in the tropine will consume MsCl.
-
Solvent (Dichloromethane - DCM): Use an anhydrous grade of DCM. Standard DCM can contain enough water to significantly impact the reaction. Consider using DCM from a freshly opened bottle or drying it over a suitable agent like CaH₂.
-
Base (Triethylamine - TEA): Like the solvent, the base must be anhydrous. Use a freshly distilled or newly opened bottle of high-purity TEA.
-
-
Control the Temperature:
-
The reaction of MsCl with an alcohol is exothermic. Running the reaction at 0 °C (ice bath) is crucial, especially during the dropwise addition of MsCl.[5][6] Adding MsCl at room temperature can lead to runaway reactions and the formation of undesired byproducts, including potential alkyl chlorides.[7]
-
-
Review Stoichiometry and Addition:
-
A slight excess of both MsCl (1.1 - 1.2 eq) and TEA (1.5 eq) relative to the tropine (1.0 eq) is recommended to drive the reaction to completion.[5][8]
-
The order of addition matters. The standard procedure is to dissolve the tropine and TEA in DCM first, cool the solution to 0 °C, and then add the MsCl dropwise. This ensures the base is present to neutralize the HCl byproduct as it forms.
-
Q2: I'm observing a significant byproduct in my TLC/HPLC analysis. What is it likely to be and how can I prevent it?
The presence of a major byproduct points to a competing reaction pathway. The two most common culprits are the formation of an alkyl chloride or unreacted starting material due to reagent decomposition.
-
Potential Byproduct 1: Tropine Hydrochloride: If your TLC shows a spot that doesn't move far from the baseline (highly polar), it could be the triethylammonium chloride salt or, more problematically, tropine that has been protonated by HCl without being mesylated. This occurs if the base (TEA) is insufficient or not effective enough to scavenge all the generated HCl.
-
Solution: Ensure you are using at least 1.5 equivalents of a high-quality, non-nucleophilic base like triethylamine.[5] Ensure the base is added before the MsCl.
-
-
Potential Byproduct 2: 3-Chlorotropane: Although less common under controlled, cold conditions, MsCl can act as a chlorinating agent, converting the alcohol directly to an alkyl chloride.[7] This is more likely if the reaction temperature is too high.
-
Solution: Strictly maintain the reaction temperature at 0 °C during the addition of MsCl. If this byproduct persists, consider using methanesulfonic anhydride as the sulfonating agent, which avoids the in-situ generation of HCl and the possibility of chloride side products.[7]
-
-
Troubleshooting Workflow for Byproducts:
Caption: Troubleshooting flowchart for identifying and mitigating common byproducts.
Q3: The workup procedure is difficult, and I'm losing product in the aqueous layer. How can I improve my extraction efficiency?
Losing product during workup often happens due to the amphiphilic nature of tropane alkaloids and their salts. The protonated nitrogen in tropine or its mesylate can increase aqueous solubility, especially at low pH.
-
Control the pH During Extraction: The goal of the acid wash (e.g., dilute HCl) is to remove the basic triethylamine.[8] However, this can also protonate your product, pulling it into the aqueous layer.
-
Optimized Workup: After quenching the reaction with water, perform a gentle wash with cold, dilute HCl (e.g., 0.5-1N). Do not let the layers sit for too long. Immediately follow with a wash using saturated sodium bicarbonate solution until the aqueous layer is basic (pH > 8). This deprotonates the tropine nitrogen, ensuring the product remains in the organic layer (DCM). Finish with a brine wash to remove excess water.
-
-
Perform Back-Extractions: If you suspect product loss, re-extract the acidic aqueous wash layer with fresh DCM after you have neutralized it with a base like sodium bicarbonate. This can recover a significant amount of product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction: Triethylamine or Pyridine?
Both are commonly used non-nucleophilic bases for mesylation.[6] However, for this specific application, Triethylamine (TEA) is generally preferred.
-
Basicity: TEA (pKa of conjugate acid ~10.7) is a stronger base than pyridine (pKa ~5.2).[9] This makes it a more efficient scavenger for the HCl generated during the reaction, which is critical for preventing side reactions and protecting the acid-sensitive tropane moiety.
-
Workup: The resulting triethylammonium chloride salt is more easily removed during the aqueous workup compared to pyridinium hydrochloride. TEA itself is also volatile and can be removed under reduced pressure if necessary.
-
Nucleophilicity: While both are considered non-nucleophilic, pyridine has some nucleophilic character and can, in some cases, react with highly reactive intermediates. TEA is sterically hindered, making it a poorer nucleophile and a better choice for simply acting as a base.
Q2: How should I properly store my reagents to ensure high yield?
Proper storage is non-negotiable for a successful synthesis.
| Reagent | Storage Recommendation | Rationale |
| Tropine | Store in a desiccator at room temperature (or as per supplier). | Tropine is hygroscopic; absorbing moisture will lead to lower yields. |
| Methanesulfonyl Chloride (MsCl) | Store under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Use a syringe with a septum cap for aliquoting. | Highly sensitive to moisture, leading to rapid hydrolysis and loss of reactivity.[3] |
| Triethylamine (TEA) | Store over KOH pellets in a sealed bottle to keep it dry. | TEA is hygroscopic. KOH acts as a drying agent. |
| Anhydrous DCM | Store over molecular sieves (3Å or 4Å) under an inert atmosphere. | Prevents the ingress of atmospheric moisture. |
Q3: How can I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most straightforward method.[5]
-
Setup: Use a silica gel plate. A good mobile phase to start with is a mixture of Dichloromethane (DCM) and Methanol (MeOH), for example, 95:5 or 90:10, with a small amount of ammonium hydroxide (e.g., 0.5%) to prevent streaking of the basic amine spots.
-
Visualization: Use an appropriate stain. Dragendorff's reagent is excellent for visualizing alkaloids like tropine and its derivatives.[10][11] Alternatively, potassium permanganate stain can be used.
-
Interpretation: The starting material, tropine, is quite polar and will have a lower Rf value. The product, Tropine-3-mesylate, is less polar and will have a higher Rf value. The reaction is complete when the tropine spot is no longer visible on the TLC plate.
Q4: Is it possible to perform this synthesis on a large scale?
Yes, mesylation reactions are commonly performed on an industrial scale.[5][12][13] However, scaling up requires careful consideration of several factors:
-
Heat Management: The reaction is exothermic. A larger scale means more heat will be generated. Ensure the reactor has adequate cooling capacity to maintain the internal temperature at or below 5 °C.
-
Addition Rate: The dropwise addition of MsCl must be scaled appropriately. A slower addition rate may be necessary to control the temperature.
-
Agitation: Efficient stirring is crucial to ensure homogeneity and prevent localized "hot spots" where side reactions can occur.
-
Safety: MsCl is toxic and corrosive.[2] All operations should be conducted in a well-ventilated fume hood or an appropriate contained system with proper personal protective equipment (PPE).
Standard Operating Protocol: Synthesis of Tropine-3-mesylate
This protocol is a baseline procedure. Optimization may be required based on your specific equipment and reagent purity.
Caption: Standard experimental workflow for Tropine-3-mesylate synthesis.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add tropine (1.0 eq). Dissolve it in anhydrous dichloromethane (approx. 0.2 M concentration). Add anhydrous triethylamine (1.5 eq) to the solution.[6]
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Reaction: Slowly add methanesulfonyl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.[5] After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
Completion: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours. Monitor the reaction's progress by TLC until the tropine spot is fully consumed.[5]
-
Workup: Cool the mixture again in an ice bath and carefully quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with:
-
Cold 1N HCl (to remove triethylamine).
-
Saturated NaHCO₃ solution (to neutralize any remaining acid and deprotonate the product).
-
Saturated brine solution (to remove bulk water).[8]
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Tropine-3-mesylate. The product is typically a light white or off-white powder.[1]
-
Purification (if necessary): If analytical analysis (TLC, HPLC, NMR) shows significant impurities, the crude product can be purified by column chromatography on silica gel.
References
-
BenchChem. (2025). Technical Support Center: Optimizing Tropane Alkaloid Synthesis.
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
-
Alsamarrai, A. S. H. (2019). Synthesis of Tropane Derivatives. The Alkaloids: Chemistry and Biology.
-
Alsamarrai, A. (2019). Synthesis of Tropane Derivatives. In The Alkaloids: Chemistry and Biology (Vol. 82, pp. 1-35). Academic Press.
-
Chem-Impex. (n.d.). Tropine-3-mesylate.
-
WO2016016692A1 - Process for preparation of atropine. (2016). Google Patents.
-
WO2016016692A1 - Process for preparation of atropine. (2016). Google Patents.
-
Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base.
-
Alsamarrai, A. S. H. (2019). Synthesis of Tropane Derivatives. ResearchGate.
-
van der Felden, M., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry.
-
HoriazonChemical. (2025). Understanding the Volatile Nature and Strong Basicity of Triethylamine in Organic Synthesis.
-
Wikipedia. (n.d.). Methanesulfonyl chloride.
-
Cross, R. L., & Easton, C. J. (1973). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Journal of Organic Chemistry.
-
Srinivasan, P., & Smolke, C. D. (2021). Biosynthesis of medicinal tropane alkaloids in yeast. Nature.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations.
-
Reddit. (2019). Using Pyridine vs. Triethylamine. r/OrganicChemistry.
-
Organic Syntheses. (n.d.). Methanesulfonyl chloride.
-
Organic Syntheses. (n.d.). Methanesulfinyl Chloride.
-
Quora. (2017). Which of the following is more basic, pyridine or triethylamine?
-
BenchChem. (2025). Application Notes: Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups.
-
Jirschitzka, J., et al. (2012). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules.
-
Pawar, S. S., et al. (2017). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry.
-
Pawar, S. S., et al. (2017). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions.
-
ResearchGate. (n.d.). Large‐Scale Synthesis.
-
Simson Pharma Limited. (n.d.). Tropine-3-Mesylate | CAS No- 35130-97-3.
-
ResearchGate. (n.d.). Large‐Scale Synthesis.
-
Dołhań, A., et al. (2017). Densitometric TLC analysis for the control of tropane and steroidal alkaloids in Lycium barbarum. PubMed.
-
Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications.
-
Gini, A., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications.
-
Dołhań, A., et al. (2017). Densitometric TLC analysis for the control of tropane and steroidal alkaloids in Lycium barbarum. ResearchGate.
-
Kondritzer, A. A., & Zvirblis, P. (1957). Stability of Atropine in Aqueous Solution. Journal of the American Pharmaceutical Association.
-
Zarzycki, P. K. (2014). Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. ResearchGate.
-
Adamo, A., et al. (2015). Continuous-Flow Synthesis and Purification of Atropine with Sequential In-Line Separations of Structurally Similar Impurities. Journal of Flow Chemistry.
-
Zarzycki, P. K. (2014). Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract. Molecules.
-
ResearchGate. (n.d.). Pharmaceuticals, Large‐Scale Synthesis.
-
Schmidt, G. C., et al. (1968). Synthesis of rropine-labeled atropine 3. Synthesis of N-methyl-14C-tropine and N-methyl-14C-atropine. Journal of Pharmaceutical Sciences.
-
Eich, E., & Storp, A. (1980). [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids...] PubMed.
-
ResearchGate. (n.d.). HPLC of Tropane Alkaloids.
-
Ramón, D. J., & Yus, M. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules.
-
Wikipedia. (n.d.). Tropinone.
-
Chen, Y., et al. (2022). Process optimizations for the synthesis of an intermediate of dydrogesterone. RSC Advances.
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- 11. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
Common side reactions with Tropine-3-mesylate
Welcome to the technical support center for Tropine-3-mesylate. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their experimental workflows. As a key building block in the synthesis of various tropane alkaloids and other pharmacologically active molecules, a thorough understanding of its reactivity and potential side reactions is crucial for successful outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to Tropine-3-mesylate
Tropine-3-mesylate is the methanesulfonate ester of tropine. The mesylate group is an excellent leaving group, making this compound a highly valuable intermediate for nucleophilic substitution and elimination reactions at the C-3 position of the tropane ring system.[1] Its proper handling and an awareness of its stability profile are paramount to achieving desired synthetic results.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis and use of Tropine-3-mesylate?
A1: The primary side reactions involving Tropine-3-mesylate stem from its inherent reactivity. The most frequently encountered side products arise from four main pathways:
-
Elimination: Formation of tropidine (8-methyl-8-azabicyclo[3.2.1]oct-2-ene) via an E2 elimination mechanism, particularly in the presence of a strong, non-nucleophilic base.
-
Hydrolysis: Reversion to the starting alcohol, tropine, through the hydrolysis of the mesylate ester. This is often promoted by the presence of water in the reaction medium.
-
N-Oxidation: Oxidation of the tertiary amine of the tropane ring to form Tropine-3-mesylate N-oxide, especially if oxidizing agents are present or during prolonged exposure to air.
-
Quaternization: Alkylation of the tertiary nitrogen to form a quaternary ammonium salt. This can occur if an alkylating agent is present in the reaction mixture.
Q2: My reaction with Tropine-3-mesylate is sluggish or fails to go to completion. What are the likely causes?
A2: Several factors can contribute to incomplete reactions:
-
Poor quality of Tropine-3-mesylate: The starting material may have degraded due to improper storage, leading to a higher-than-expected content of tropine (from hydrolysis), which will not participate in the desired reaction.
-
Insufficiently activated nucleophile: The incoming nucleophile may not be strong enough to displace the mesylate group efficiently.
-
Steric hindrance: The bulky tropane skeleton can sterically hinder the approach of the nucleophile to the C-3 position.
-
Inappropriate solvent: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO are generally preferred for S(_N)2 reactions with mesylates.
Q3: I am observing a significant amount of an apolar impurity in my crude product. What could it be?
A3: A common apolar impurity is tropidine , the elimination product. Its formation is favored by high temperatures and the use of strong, sterically hindered bases. On a TLC plate, tropidine will have a significantly higher R(_f) value than the more polar Tropine-3-mesylate or tropine.
Q4: How should I store Tropine-3-mesylate to ensure its stability?
A4: Tropine-3-mesylate should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0 - 8 °C is recommended) to minimize degradation.[1] It is crucial to protect it from moisture to prevent hydrolysis.
Troubleshooting Guides
This section provides detailed troubleshooting for specific side reactions, including protocols for identification and mitigation.
Issue 1: Formation of Tropidine (Elimination Byproduct)
Symptoms:
-
Low yield of the desired substitution product.
-
Presence of a major, less polar spot on TLC analysis of the crude reaction mixture.
-
1H NMR of the crude product shows characteristic olefinic protons.
Causality: The mesylate is an excellent leaving group, and in the presence of a base, an E2 elimination can compete with the desired S(_N)2 substitution. The protons on the carbons adjacent to the C-3 position (C-2 and C-4) are susceptible to abstraction by a base, leading to the formation of a double bond.
Mitigation Strategies:
| Strategy | Rationale |
| Choice of Base | Use a weaker, more nucleophilic base if it is also serving as the nucleophile. If a non-nucleophilic base is required, use it at the lowest effective concentration. |
| Temperature Control | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than substitution reactions and are thus favored at higher temperatures. |
| Solvent Selection | Use polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) which favor S(_N)2 reactions over E2 reactions. |
Analytical Identification of Tropidine:
-
TLC Analysis:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: Dichloromethane:Methanol:Ammonia (90:9:1)
-
Visualization: UV light (if applicable) and potassium permanganate stain. Tropidine will appear as a distinct spot with a higher R(_f) than Tropine-3-mesylate.
-
-
HPLC-MS Analysis: A reverse-phase HPLC method can be developed to separate tropidine from the desired product and starting material. Mass spectrometry will show a molecular ion [M+H]+ for tropidine at m/z 124.22.
Issue 2: Hydrolysis to Tropine
Symptoms:
-
Presence of a highly polar byproduct on TLC that corresponds to a tropine standard.
-
Reduced yield of the desired product.
-
The reaction fails to proceed, and starting material is recovered as tropine.
Causality: Sulfonate esters are susceptible to hydrolysis, which can be catalyzed by both acid and base.[2] The presence of water in the reaction solvent or reagents can lead to the cleavage of the mesylate group, regenerating the starting alcohol, tropine.
Mitigation Strategies:
| Strategy | Rationale |
| Anhydrous Conditions | Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (N2 or Ar). |
| pH Control | Avoid strongly acidic or basic aqueous workups if the product is to be carried forward without purification. |
| Reaction Time | Minimize reaction times where possible to reduce the exposure of the mesylate to any trace amounts of water. |
Protocol for Monitoring Hydrolysis:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture.
-
Quenching: Quench the aliquot with a small amount of anhydrous sodium sulfate to remove any water.
-
TLC Analysis: Spot the quenched aliquot alongside standards of Tropine-3-mesylate and tropine on a silica gel plate.
-
Development and Visualization: Use a mobile phase such as 10% methanol in dichloromethane with 1% triethylamine. Visualize with permanganate stain. The appearance and growth of the tropine spot over time indicate hydrolysis.
Issue 3: Formation of Tropine-3-mesylate N-oxide
Symptoms:
-
Appearance of a new, highly polar spot on TLC.
-
Mass spectrometry analysis of the crude product shows a peak corresponding to the desired product +16 amu.
-
Potential for reduced reactivity in subsequent steps.
Causality: The tertiary amine in the tropane ring is a nucleophilic center and can be oxidized to an N-oxide.[3][4] This can occur in the presence of oxidizing agents or even slowly upon prolonged exposure to atmospheric oxygen.
Mitigation Strategies:
| Strategy | Rationale |
| Inert Atmosphere | Conduct reactions under an inert atmosphere (N2 or Ar) to minimize contact with atmospheric oxygen. |
| Avoid Oxidizing Agents | Scrutinize all reagents and reaction conditions to ensure no unintentional oxidizing agents are present. |
| Storage | Store Tropine-3-mesylate under an inert atmosphere and protected from light. |
Workflow for N-oxide Detection and Removal:
Caption: Workflow for detecting and addressing N-oxide formation.
Issue 4: Quaternization of the Tropane Nitrogen
Symptoms:
-
Formation of a highly polar, water-soluble byproduct.
-
Reduced yield of the desired neutral product.
-
The byproduct may not be easily extractable into common organic solvents.
Causality: The lone pair of electrons on the tertiary nitrogen of the tropane ring can act as a nucleophile, reacting with electrophiles (alkylating agents) present in the reaction mixture to form a quaternary ammonium salt.[5]
Mitigation Strategies:
| Strategy | Rationale |
| Avoid Alkylating Agents | Ensure that no unintended alkylating agents are present in the reaction. This includes some reactive solvents or byproducts from other reactions. |
| Protonation | If the reaction conditions permit, the presence of a mild acid can protonate the tropane nitrogen, protecting it from alkylation. However, this may not be compatible with all desired reactions. |
| Purification | Quaternary salts can often be removed by washing the organic reaction mixture with water, as they are typically highly water-soluble. |
Logical Relationship of Side Reactions:
Caption: Relationship between reaction conditions and common side products.
References
-
Kohnen-Goment, L.; Kayser, O. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. 2019 , 24(4), 796. [Link]
-
Bedewitz, M. A.; et al. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nat. Commun.2018 , 9, 5281. [Link]
-
Davis, A. A.; et al. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals. J. Org. Chem.2009 , 74(3), 1721–1729. [Link]
-
Pescina, S.; et al. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods. 2022 , 11(15), 2286. [Link]
-
Gorrod, J. W.; Schepers, G. Metabolic N-oxidation of atropine, hyoscine and the corresponding nor-alkaloids by guinea-pig liver microsomal preparations. J. Pharm. Pharmacol.1981 , 33(12), 775-777. [Link]
-
Okamoto, T.; et al. Direct Synthesis of Polycyclic Tropinones by a Condensation-[4+3]-Cycloaddition Cascade Reaction. Chem. Eur. J.2018 , 24(42), 10816-10820. [Link]
-
Olson, D. E.; et al. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. 2023 , 3(10), 2879–2886. [Link]
-
Dräger, B. Analysis of tropane and related alkaloids. J. Chromatogr. A. 2002 , 978(1-2), 1-35. [Link]
-
Alsamarrai, A. S. H. Synthesis of Tropane Derivatives. In Tropane Alkaloids. IntechOpen. 2019 . [Link]
-
Dräger, B. Analysis of tropane and related alkaloids. Journal of Chromatography A. 2002 , 978(1-2), 1-35. [Link]
-
Duez, P.; et al. LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma. Anal. Bioanal. Chem.2004 , 378(3), 779-787. [Link]
-
Ghilardelli, M.; et al. Kinetic and polarographic study on atropine N-oxide: its obtaining and polarographic reduction. J. Anal. Chem.2021 , 76, 1244-1251. [Link]
-
Alsamarrai, A. S. H. Synthesis of Tropane Derivatives. 2019 . [Link]
-
SlideShare. Tropane alkaloids. 2024 . [Link]
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Warner, G. R.; et al. Green Chemistry Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a FeIII-TAML catalyst. Green Chem.2014 , 16, 1384-1393. [Link]
-
Olson, D. E.; et al. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. 2023 , 3(10), 2879-2886. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135398, Atropine. [Link]
-
Robertson, A. D.; et al. a) Invertive hydrolysis of 9‐nat‐mesylate 37‐II, with the conformation... Asian J. Org. Chem.2020 . [Link]
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Wikipedia. Tropinone. [Link]
-
Zvirblis, P.; Kondritzer, A. A. The Kinetics of the Hydrolysis of Atropine. J. Am. Pharm. Assoc.1955 , 44(5), 296-300. [Link]
-
Chankvetadze, B.; et al. Chiral resolution of atropine, homatropine and eight synthetic tropinyl and piperidinyl esters by capillary zone electrophoresis with cyclodextrin additives. J. Chromatogr. A. 1995 , 704(1), 179-187. [Link]
-
Gorrod, J. W.; Schepers, G. Metabolic N-oxidation of atropine, hyoscine and the corresponding nor-alkaloids by guinea-pig liver microsomal preparations. [Link]
-
Kohnen-Goment, L.; Kayser, O. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. 2019 , 24(4), 796. [Link]
- Google Patents.
-
Wang, C.; et al. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules. 2021 , 26(12), 3519. [Link]
-
Wikipedia. Tropane alkaloid. [Link]
-
Kohnen-Goment, L.; Kayser, O. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. 2019 , 24(4), 796. [Link]
-
Oncohema Key. Alkylating Agents. 2016 . [Link]
-
Kalia, J.; Raines, R. T. Hydrolytic Stability of Hydrazones and Oximes. Bioorg. Med. Chem.2008 , 16(12), 6323–6331. [Link]
-
Docampo, M. L.; D'Auria, J. C. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules. 2020 , 25(22), 5316. [Link]
-
Docampo, M. L.; D'Auria, J. C. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules. 2020 , 25(22), 5316. [Link]
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- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
Technical Support Center: Tropine-3-Mesylate Stability and Degradation
Welcome to the Technical Support Center for Tropine-3-Mesylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this critical pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and formulations involving tropine-3-mesylate.
I. Frequently Asked Questions (FAQs): Rapid Troubleshooting
This section addresses the most common issues encountered during the handling and analysis of tropine-3-mesylate.
Q1: I'm observing a loss of potency in my tropine-3-mesylate stock solution over a short period. What is the likely cause?
A1: The most probable cause is hydrolysis. Tropine-3-mesylate, being an ester of tropine and methanesulfonic acid, is susceptible to cleavage by water, a process known as solvolysis or hydrolysis.[1][2] This reaction is often catalyzed by acidic or basic conditions. The rate of degradation is significantly influenced by the pH and temperature of your solution.
Q2: My HPLC analysis shows a new, more polar peak appearing over time in my tropine-3-mesylate sample. What could this be?
A2: This new, more polar peak is likely tropine, a primary product of the hydrolysis of tropine-3-mesylate.[3] The cleavage of the mesylate group leaves the hydroxyl group of tropine, which increases the polarity of the molecule, resulting in an earlier elution time on a reverse-phase HPLC column.
Q3: Can I heat my tropine-3-mesylate solution to aid dissolution?
A3: Caution is advised when heating solutions of tropine-3-mesylate. Elevated temperatures can accelerate the rate of hydrolysis and potentially lead to other thermal degradation pathways.[4][5] If heating is necessary, it should be gentle and for the shortest duration possible. It is crucial to monitor for the appearance of degradation products by a suitable analytical method, such as HPLC.
Q4: What are the ideal storage conditions for tropine-3-mesylate, both as a solid and in solution?
A4: As a solid, tropine-3-mesylate should be stored in a cool, dry place, protected from light and moisture to minimize degradation. Supplier recommendations often suggest storage at 2-8°C. In solution, it is best to prepare fresh solutions for immediate use. If storage is unavoidable, solutions should be kept at low temperatures (2-8°C), protected from light, and buffered at a pH that minimizes hydrolysis (see prevention section for details).
Q5: I suspect oxidative degradation of my sample. What are the signs and how can I confirm it?
A5: While hydrolysis is the primary concern, oxidation can also occur, especially in the presence of light, oxygen, or trace metal ions. Signs of oxidation can be subtle changes in the sample's appearance or the emergence of new peaks in the chromatogram. To confirm, you can perform a forced degradation study using an oxidizing agent like hydrogen peroxide and compare the resulting degradation profile with that of your sample. The use of antioxidants in your formulation can help mitigate this issue.[6][7][8]
II. In-Depth Troubleshooting Guides
This section provides a more detailed approach to resolving specific experimental challenges.
Guide 1: Investigating Unexpected Peaks in HPLC Analysis
Problem: You observe one or more unexpected peaks in the chromatogram of your tropine-3-mesylate sample.
| Potential Cause | Diagnostic Steps | Proposed Solution |
| Hydrolysis | Analyze the sample at different time points to see if the peak area of the unknown increases while the tropine-3-mesylate peak area decreases. Compare the retention time with a tropine standard if available. | Confirm the pH of your sample and mobile phase. Adjust to a more neutral or slightly acidic pH if possible. Prepare fresh samples immediately before analysis. |
| Solvent/Reagent Impurities | Run a blank injection of your solvent/reagents to check for contaminants. | Use high-purity, HPLC-grade solvents and reagents. |
| Photodegradation | Expose a solution of tropine-3-mesylate to light for a controlled period and analyze by HPLC. Compare the chromatogram to your sample. | Protect your samples from light by using amber vials or covering them with aluminum foil. |
| Excipient Interaction | If your sample is a formulation, analyze each excipient individually to check for interfering peaks. | Modify the HPLC method (e.g., change the gradient, mobile phase, or column) to resolve the interfering peaks. |
Guide 2: Addressing Poor Peak Shape and Resolution in HPLC
Problem: Your chromatogram shows tailing, fronting, or broad peaks for tropine-3-mesylate or its degradants.
| Potential Cause | Diagnostic Steps | Proposed Solution |
| Secondary Interactions with Column | The basic nature of the tropane moiety can interact with residual silanols on the silica-based column, causing peak tailing. | Add a competing base like triethylamine (TEA) to the mobile phase (0.1% v/v) to mask the silanols. Use a column with end-capping or a different stationary phase (e.g., a polymer-based column). |
| Inappropriate Mobile Phase pH | The ionization state of tropine-3-mesylate and its degradation products can affect peak shape. | Adjust the mobile phase pH. A slightly acidic pH (e.g., 3-5) often provides good peak shape for basic compounds. Ensure the buffer capacity is sufficient.[9][10][11][12] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. | Reduce the sample concentration or the injection volume. |
| Column Contamination or Degradation | A dirty or old column can lead to poor peak shape and resolution. | Flush the column with a strong solvent. If the problem persists, replace the column. |
III. Degradation Pathways and Prevention Strategies
Understanding the potential degradation pathways is fundamental to preventing the decomposition of tropine-3-mesylate.
Proposed Degradation Pathways
Based on the chemical structure of tropine-3-mesylate and data from related tropane alkaloids, the following degradation pathways are proposed:
-
Hydrolysis (Solvolysis): This is the most likely degradation pathway. The ester linkage is susceptible to nucleophilic attack by water, leading to the formation of tropine and methanesulfonic acid. This reaction can be catalyzed by both acids and bases.[1][2]
-
Thermal Degradation: At elevated temperatures, esters can undergo decomposition to form various products.[4][5] For tropine-3-mesylate, this could involve elimination reactions or further breakdown of the tropane ring.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation, potentially through radical mechanisms.
-
Oxidation: The tertiary amine in the tropane ring could be susceptible to oxidation, forming an N-oxide derivative.
Caption: Proposed degradation pathways for tropine-3-mesylate.
Prevention Strategies
| Degradation Pathway | Prevention Strategy | Mechanism of Protection |
| Hydrolysis | pH Control: Maintain the pH of solutions in a range where the hydrolysis rate is minimal (typically slightly acidic for similar esters). Use appropriate buffer systems (e.g., citrate, phosphate).[9][10][11][12] | Minimizes acid or base catalysis of the ester hydrolysis. |
| Low Temperature Storage: Store solutions at 2-8°C. | Reduces the kinetic energy of molecules, slowing the rate of the hydrolysis reaction. | |
| Lyophilization: For long-term storage, consider lyophilizing the compound to remove water. | In the absence of water, the hydrolysis reaction cannot proceed. | |
| Oxidation | Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or sodium metabisulfite into formulations.[6][7][8][] | Antioxidants are readily oxidized, thereby sacrificially protecting the drug from oxidation. |
| Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). | Excludes oxygen, a key component in many oxidation reactions. | |
| Photodegradation | Light Protection: Store and handle the compound in amber-colored containers or protect it from light with opaque materials. | Prevents the absorption of light energy that can initiate degradation reactions. |
| Thermal Degradation | Controlled Temperature: Avoid exposure to high temperatures during manufacturing, storage, and handling. | Minimizes the energy input that can lead to thermal decomposition. |
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Forced Degradation Study of Tropine-3-mesylate
Objective: To intentionally degrade tropine-3-mesylate under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
Tropine-3-mesylate
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of tropine-3-mesylate (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 N HCl. b. Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 N NaOH. b. Keep the solution at room temperature for a defined period (e.g., 1, 2, 4, 8 hours). c. At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: a. Mix equal volumes of the stock solution and 3% H₂O₂. b. Keep the solution at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours). c. At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: a. Place a solid sample of tropine-3-mesylate in a controlled temperature oven (e.g., 80°C) for a defined period. b. Also, heat a solution of tropine-3-mesylate at a controlled temperature (e.g., 60°C). c. At defined time points, withdraw samples, dissolve the solid sample in the initial solvent, and dilute for HPLC analysis.
-
Photodegradation: a. Expose a solution of tropine-3-mesylate to light in a photostability chamber according to ICH Q1B guidelines. b. Concurrently, keep a control sample in the dark. c. At defined time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
-
HPLC Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. Monitor for the decrease in the main peak area and the formation of new peaks.
Caption: Workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC-UV Method for Tropine-3-mesylate
Objective: To provide a starting point for developing a stability-indicating HPLC method for the analysis of tropine-3-mesylate and its potential degradation products.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
Method Validation Parameters:
-
Specificity: Demonstrate that the method can separate tropine-3-mesylate from its degradation products, process impurities, and excipients.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
V. References
-
Rational use of antioxidants in solid oral pharmaceutical preparations. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). Pharma Knowledge. Retrieved January 21, 2026, from [Link]
-
Pharmaceutical Antioxidants. (2018, July 30). Slideshare. Retrieved January 21, 2026, from [Link]
-
Hydrolysis Types and Protection of Drugs Against Hydrolysis. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
-
ANTIOXIDANTS: In Pharmaceutical Formulation. (2017, July 30). Knowledge of Pharma. Retrieved January 21, 2026, from [Link]
-
Selecting Buffers for Formulations. (2025, December 27). Pharma.Tips. Retrieved January 21, 2026, from [Link]
-
Antioxidants. (n.d.). CD Formulation. Retrieved January 21, 2026, from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved January 21, 2026, from [Link]
-
EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved January 21, 2026, from [Link]
-
Hydrolysis Stabilizers – The Key to Extending Product Shelf Life. (2024, June 14). LinkedIn. Retrieved January 21, 2026, from [Link]
-
Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (2020, April 17). Pharmaguideline. Retrieved January 21, 2026, from [Link]
-
Formulation Levers: pH, Buffers, Surfactants, and Antioxidants. (2025, November 21). Pharma Stability. Retrieved January 21, 2026, from [Link]
-
A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019, May 7). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (n.d.). CONICET. Retrieved January 21, 2026, from [Link]
-
Buffers and pH Adjusting Agents. (2017, July 14). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Buffer Selection Guide: Optimal Choices for Various Applications. (2025, April 2). Hengyuan Fine Chemical. Retrieved January 21, 2026, from [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015, June 1). Pharmachitchat. Retrieved January 21, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 21, 2026, from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved January 21, 2026, from [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019, February 22). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Troubleshooting in HPLC: A Review. (n.d.). IJSDR. Retrieved January 21, 2026, from [Link]
-
Synthesis of Atropine. (n.d.). University of Bristol. Retrieved January 21, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved January 21, 2026, from [Link]
-
Stability of expired tropane alkaloid ampoules using HPLC-UV/CAD. (2025, November 30). PubMed. Retrieved January 21, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chrom Tech. Retrieved January 21, 2026, from [Link]
-
Thermal decomposition of ester. (2019, April 15). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]
-
Mesylate. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Synthesis of tropine-labeled atropine. I. Micro methods for the synthesis of tropine and for its esterification with tropic acid. (1967, February). PubMed. Retrieved January 21, 2026, from [Link]
-
Tropinone. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 21, 2026, from [Link]
-
Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Tropane alkaloid. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Tropine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Thermal decomposition of esters. (2021, February 2). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Stability of expired tropane alkaloid ampoules using HPLC-UV/CAD. (2025, November 1). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Tropane alkaloid biosynthesis: a centennial review. (2021, February 3). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]
-
Synthesis of Mesylates From Alcohols. (n.d.). Erowid. Retrieved January 21, 2026, from [Link]
-
Making Tropic Acid. (2023, May 7). YouTube. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Optimizing Temperature for Tropine-3-mesylate Reactions
Welcome to the technical support center for Tropine-3-mesylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperatures when working with this critical intermediate. Tropine-3-mesylate is a versatile building block in the synthesis of a wide array of tropane alkaloids and other pharmacologically active molecules.[1][2] However, its reactivity is highly dependent on reaction conditions, with temperature being a paramount parameter. This document provides a structured approach to troubleshooting and optimizing your reactions involving Tropine-3-mesylate.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reaction of Tropine-3-mesylate, with a focus on temperature optimization.
Q1: What is the primary role of converting tropine to Tropine-3-mesylate?
A1: The hydroxyl group (-OH) in tropine is a poor leaving group.[3][4] By reacting tropine with methanesulfonyl chloride (MsCl), the hydroxyl group is converted into a mesylate group (-OMs). The resulting Tropine-3-mesylate possesses an excellent leaving group because the mesylate anion is stabilized by resonance, making it a weak base.[3] This transformation is crucial for facilitating subsequent nucleophilic substitution or elimination reactions.[3][4]
Q2: What is the recommended storage temperature for Tropine-3-mesylate?
A2: Tropine-3-mesylate should be stored at 0 - 8 °C to ensure its stability and prevent degradation.[1]
Q3: How does temperature generally affect reactions involving Tropine-3-mesylate?
A3: Temperature is a critical factor that influences both the rate and the outcome of reactions with Tropine-3-mesylate.
-
Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
-
Selectivity: Temperature can significantly impact the selectivity between competing reaction pathways, such as nucleophilic substitution (SN2) and elimination (E2). Higher temperatures tend to favor elimination reactions.[5][6]
Q4: What are the common side reactions to be aware of when working with Tropine-3-mesylate at elevated temperatures?
A4: At elevated temperatures, several side reactions can occur:
-
Elimination: Formation of trop-2-ene is a common side product, arising from an E2 elimination pathway. This is often favored by strong, sterically hindered bases and higher temperatures.
-
Decomposition: Tropane alkaloids can be thermally unstable. For instance, atropine and scopolamine, which are synthesized from tropine derivatives, are known to degrade at high temperatures.[7][8] While Tropine-3-mesylate itself is more stable, prolonged exposure to high heat can lead to decomposition.
-
Hydrolysis: The mesylate group can be susceptible to hydrolysis, especially in the presence of water, which would revert the compound back to tropine. The rate of hydrolysis is temperature-dependent.[9][10]
Q5: What analytical techniques are recommended for monitoring the progress and purity of Tropine-3-mesylate reactions?
A5: Several techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting material and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the components of the reaction mixture, allowing for the identification of products and byproducts.[11][12][13]
-
Gas Chromatography (GC): Can be used for purity assessment, but care must be taken with the inlet temperature to avoid thermal degradation of the analyte.[7][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to determine the ratio of products in a mixture.
II. Troubleshooting Guide
This section provides a problem-solving framework for common issues encountered during reactions with Tropine-3-mesylate, with a focus on temperature-related solutions.
Problem 1: Low Yield of the Desired Substitution Product
Possible Cause: The reaction temperature is either too low, leading to an incomplete reaction, or too high, favoring side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low substitution yield.
Detailed Steps:
-
Initial Temperature Screening: If the reaction is sluggish at room temperature, incrementally increase the temperature by 10°C and monitor the reaction progress closely using TLC or LC-MS. Note the formation of any new, unidentified spots which may indicate side products.
-
Managing Exotherms: The mesylation of tropine is an exothermic reaction. It is crucial to control the initial reaction temperature by adding the methanesulfonyl chloride dropwise to a cooled solution (typically 0°C) of tropine and a non-nucleophilic base like pyridine or triethylamine.[3][15] This prevents an initial temperature spike that could lead to unwanted side reactions.
-
Substitution Step Temperature Control: For the subsequent nucleophilic substitution, the optimal temperature will depend on the nucleophile's reactivity. For highly reactive nucleophiles, the reaction may proceed efficiently at room temperature or even lower. For less reactive nucleophiles, gentle heating may be necessary. Start at room temperature and gradually increase the temperature, monitoring for the formation of elimination byproducts.
Problem 2: Significant Formation of the Elimination Byproduct (Trop-2-ene)
Possible Cause: The reaction temperature is too high, or the combination of base and solvent favors the E2 pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for excessive elimination.
Detailed Steps:
-
Temperature Reduction: This is the most critical parameter to adjust. Systematically lower the reaction temperature. It is often beneficial to run the reaction for a longer duration at a lower temperature than for a shorter time at a higher temperature.
-
Choice of Base: If a base is required for the substitution step, use one that is less prone to inducing elimination. For example, potassium carbonate is often a milder choice than potassium tert-butoxide.
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile generally favor SN2 reactions over E2.
Problem 3: Reaction Fails to Proceed to Completion
Possible Cause: The reaction temperature is too low, the reagents have degraded, or there is an issue with the solvent.
Troubleshooting Workflow:
-
Verify Reagent Quality: Ensure that the Tropine-3-mesylate has been stored correctly at 0-8°C.[1] Also, verify the purity and dryness of your nucleophile and solvent.
-
Incremental Temperature Increase: If the reaction is stalled at a lower temperature, cautiously increase the temperature in 5-10°C increments, monitoring for product formation and the appearance of byproducts.
-
Solvent Considerations: Ensure the solvent is appropriate for the reaction and can dissolve all reactants at the chosen temperature. For some reactions, a solvent with a higher boiling point may be necessary to achieve the required reaction temperature.
III. Experimental Protocols
Protocol 1: General Procedure for the Mesylation of Tropine
This protocol describes the conversion of tropine to Tropine-3-mesylate.
Materials:
-
Tropine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve tropine in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add triethylamine (1.2-1.5 equivalents) to the solution.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the cooled, stirring solution. Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of tropine.
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude Tropine-3-mesylate, which can be used directly or purified by recrystallization or chromatography.[16]
Protocol 2: Temperature Optimization for a Nucleophilic Substitution Reaction
This protocol outlines a general approach to optimizing the temperature for the reaction of Tropine-3-mesylate with a nucleophile.
Materials:
-
Tropine-3-mesylate
-
Nucleophile
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Heating mantle with temperature controller or oil bath
-
TLC plates and developing chamber
-
LC-MS for detailed analysis
Procedure:
-
Set up three small-scale parallel reactions in sealed vials.
-
In each vial, dissolve Tropine-3-mesylate and the nucleophile (typically 1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Run each reaction at a different temperature:
-
Vial 1: Room temperature (~20-25°C)
-
Vial 2: 40°C
-
Vial 3: 60°C
-
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC.
-
After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the ratio of the desired product to the elimination byproduct and remaining starting material.
-
Based on the results, select the optimal temperature that provides the best balance of reaction rate and selectivity. If significant elimination is observed even at 40°C, consider running the reaction at a lower temperature (e.g., 0°C).
IV. Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended Action |
| Reaction Temperature | Low (e.g., < 20°C) | Moderate (e.g., 20-50°C) | High (e.g., > 50°C) | Start with moderate temperature and adjust based on reaction outcome. |
| Typical Outcome | Slow or incomplete reaction. | Good balance of rate and selectivity for SN2. | Increased rate, but higher risk of E2 elimination and decomposition. | Lower temperature if elimination is significant; increase if the reaction is too slow. |
| Primary Byproduct | Unreacted starting material. | Minimal byproducts if optimized. | Trop-2-ene (elimination product). | Use analytical techniques to identify and quantify byproducts. |
V. Mechanistic Considerations
The competition between substitution (SN2) and elimination (E2) is a key consideration.
Caption: Temperature's influence on SN2 vs. E2 pathways.
-
SN2 Reaction: This is a bimolecular process where the nucleophile attacks the carbon atom bearing the mesylate group, leading to inversion of stereochemistry. This pathway is generally favored at lower temperatures.
-
E2 Reaction: This is also a bimolecular process where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. This pathway has a higher activation energy than SN2 and is therefore favored at higher temperatures.
By carefully controlling the reaction temperature, you can steer the reaction towards the desired outcome, maximizing the yield and purity of your target molecule.
VI. References
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
-
Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications, 9(1), 5281.
-
Khan Academy. (2013, October 21). Preparation of mesylates and tosylates [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
El-Manawaty, M. A. (2019). Synthesis of Tropane Derivatives. In Alkaloids - Their Importance in Nature and Human Life. IntechOpen.
-
Schmidt, G. C., Eling, T. E., & Drach, J. C. (1967). Synthesis of tropine-labeled atropine. I. Micro methods for the synthesis of tropine and for its esterification with tropic acid. Journal of Pharmaceutical Sciences, 56(2), 215-221.
-
Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.
-
Google Patents. (n.d.). Purification method of alpha-tropine. Retrieved from
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Tropinone. Retrieved from [Link]
-
MDPI. (2024, November 13). Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors. Retrieved from [Link]
-
Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. Retrieved from [Link]
-
ResearchGate. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Electrochemical N-demethylation of tropane alkaloids. Retrieved from [Link]
-
ACS Publications. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. Retrieved from [Link]
-
ResearchGate. (1982). Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range. Retrieved from [Link]
-
Royal Society of Chemistry. (2001). Tropane alkaloid biosynthesis. A century old problem unresolved. Retrieved from [Link]
-
PubMed. (2021, June 30). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Retrieved from [Link]
-
PubMed. (2012, April 6). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]
-
YouTube. (2023, September 25). Review of Substitution and Elimination Reactions [Video]. Retrieved from [Link]
-
Chromato Scientific. (n.d.). Tropine-3-Mesylate. Retrieved from [Link]
-
PNAS. (n.d.). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Retrieved from [Link]
-
ResearchGate. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. Retrieved from [Link]
-
Khan Academy. (n.d.). Elimination vs substitution: secondary substrate [Video]. Retrieved from [Link]
-
MDPI. (2023, May 27). Evaluation of Tropane Alkaloids in Teas and Herbal Infusions: Effect of Brewing Time and Temperature on Atropine and Scopolamine Content. Retrieved from [Link]
-
Sci-Hub. (1959). THE TEMPERATURE DEPENDENCE OF THE HYDROLYSIS OF METHYL ESTERS OF CERTAIN ALKYL-SUBSTITUTED BENZENESULPHONATES IN WATER. Retrieved from [Link]
-
University of Calgary. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. Retrieved from [Link]
-
IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
ScienceDirect. (2024). Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food. Retrieved from [Link]
-
ResearchGate. (2001). Tropane alkaloid biosynthesis. A century old problem unresolved. Retrieved from [Link]
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- 7. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositori.irta.cat [repositori.irta.cat]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. THE TEMPERATURE DEPENDENCE OF THE HYDROLYSIS OF METHYL ESTERS OF CERTAIN ALKYL-SUBSTITUTED BENZENESULPHONATES IN WATER / Canadian Journal of Chemistry, 1959 [sci-hub.st]
- 11. Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors [mdpi.com]
- 12. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iiste.org [iiste.org]
- 15. m.youtube.com [m.youtube.com]
- 16. CN102351856B - Purification method of alpha-tropine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Solubility of Tropine-3-mesylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Tropine-3-mesylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile synthetic intermediate. We understand that achieving complete and stable dissolution is critical for experimental success. This document provides a systematic, causality-driven approach to troubleshooting and resolving poor solubility, ensuring the integrity of your compound and the reliability of your results.
Understanding the Molecule: Key Physicochemical Properties
Tropine-3-mesylate is a pivotal intermediate in the synthesis of various alkaloids and pharmaceuticals, particularly anticholinergic agents.[1][2] Its structure, containing both a basic tropane core and a polar mesylate group, dictates its solubility behavior. The tertiary amine within the bicyclic tropane system is basic and can be protonated, while the mesylate group offers a site for hydrogen bonding but can also act as a good leaving group under certain conditions.[3] Understanding these features is the first step in effective troubleshooting.
| Property | Value | Source |
| Chemical Name | [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] methanesulfonate | [4][5][6] |
| Molecular Formula | C₉H₁₇NO₃S | [1][4][7] |
| Molecular Weight | 219.3 g/mol | [1][4][7] |
| Appearance | Light white to white powder | [1] |
| Storage Conditions | 0 - 8 °C, desiccated | [1] |
Systematic Troubleshooting Workflow
Encountering poor solubility can be frustrating. This section provides a logical, step-by-step workflow to diagnose and solve the issue. The primary goal is to achieve dissolution without compromising the chemical stability of the compound.
Q: My Tropine-3-mesylate isn't dissolving in my chosen solvent. Where do I start?
A: Start by confirming the basics and then proceed through a systematic escalation of techniques. The flowchart below outlines the recommended decision-making process. The key is to apply the minimum necessary energy (mechanical, thermal, or chemical) to achieve dissolution, thereby minimizing the risk of degradation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tropine 3-mesylate | C9H17NO3S | CID 16125705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tropine-3-Mesylate | CAS No- 35130-97-3 | NA [chemicea.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Purification Challenges for Tropine-3-mesylate Products
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Tropine-3-mesylate. This document is designed for researchers, chemists, and drug development professionals who work with this critical synthetic intermediate. Tropine-3-mesylate, the methanesulfonyl ester of tropine, serves as a pivotal building block in the synthesis of various tropane alkaloids and other pharmacologically active molecules.[1] Its utility stems from the conversion of the hydroxyl group of tropine into a mesylate, which is an excellent leaving group, facilitating nucleophilic substitution reactions.[2][3]
However, achieving high purity for this compound is often challenging due to the presence of structurally similar impurities, potential for degradation, and the physicochemical properties of the molecule itself. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common purification issues and ensure the integrity of your final product.
Section 1: Frequently Asked Questions & Core Concepts
Q1: What are the primary impurities I should anticipate in my crude Tropine-3-mesylate?
A1: Following a typical synthesis from tropine and methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA), your crude product is likely to contain a mixture of several components. Understanding these is the first step to designing an effective purification strategy.
Table 1: Common Impurities in Crude Tropine-3-mesylate
| Impurity | Source | Chemical Nature | Removal Strategy |
| Tropine | Unreacted starting material | Basic, polar alcohol | Acidic wash, Chromatography |
| Methanesulfonyl Chloride (MsCl) | Excess reagent | Reactive, electrophilic | Aqueous quench, Basic wash |
| Triethylamine (TEA) | Excess base | Basic, organic-soluble | Acidic wash |
| Triethylammonium Chloride (Et₃N·HCl) | Reaction byproduct | Water-soluble salt | Aqueous wash/extraction |
| Methanesulfonic Acid | Hydrolysis of excess MsCl | Acidic, water-soluble | Aqueous wash, Basic wash |
| Elimination Byproduct (Apoatropine-like) | Side reaction/degradation | Less polar, unsaturated | Chromatography |
| Dimesylate Species | Potential side reaction | More polar than product | Chromatography |
The primary challenge lies in separating the desired product from the unreacted tropine, as they often have similar chromatographic behavior.
Q2: My product appears to be degrading during work-up or purification. What degradation pathways are possible?
A2: Tropine-3-mesylate is susceptible to degradation, especially under harsh pH or temperature conditions. The two primary degradation pathways are hydrolysis and elimination.
-
Hydrolysis: The mesylate group is a good leaving group, but it can be hydrolyzed back to the starting alcohol (tropine) in the presence of water, particularly under acidic or strongly basic conditions. This is a reversible reaction in principle but effectively a degradation pathway during purification.
-
Elimination (E2 Reaction): Under basic conditions, the proton on the carbon adjacent to the mesylate group can be abstracted, leading to the formation of an alkene via an E2 elimination mechanism. This is analogous to the formation of apoatropine from atropine under certain conditions.[4]
-
N-Demethylation: While less common during a standard purification, demethylation of the tropane nitrogen to form nortropine derivatives can occur under certain oxidative conditions.[5][6]
To mitigate degradation, it is crucial to use mild conditions: avoid strong acids or bases, maintain low temperatures during the work-up, and minimize the time the compound spends on chromatography media like silica gel.
Caption: Synthesis and key degradation pathways for Tropine-3-mesylate.
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification process.
Q3: My crude product is a sticky, intractable gum after solvent removal. How can I crystallize it?
A3: A gummy or oily crude product is common and usually indicates the presence of impurities that inhibit crystallization.
-
Root Cause: The primary culprits are often residual solvents, excess TEA, or the presence of Et₃N·HCl salt, which can be hygroscopic.
-
Troubleshooting Steps:
-
Ensure Complete Drying: First, ensure all reaction solvents (like DCM) are removed under high vacuum. Co-evaporating the crude product with a solvent like toluene can help azeotropically remove trace amounts of water and other volatile impurities.
-
Perform a Thorough Work-up: If you haven't already, re-dissolve the gum in an appropriate solvent (e.g., ethyl acetate or DCM) and perform the aqueous washes as described in Protocol 1 below. This is highly effective at removing the salts and water-soluble components that prevent solidification.
-
Trituration: Try adding a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether) to the gum. Vigorously stir or sonicate the mixture. This can often wash away soluble impurities and induce the product to precipitate as a solid.
-
Q4: How can I best remove unreacted tropine and other basic impurities?
A4: Unreacted tropine is basic due to its tertiary amine. This property can be exploited for its removal.
-
Method 1: Acidic Wash (Use with Caution): During the liquid-liquid extraction phase, washing the organic layer with a dilute aqueous acid (e.g., 1M HCl or saturated NH₄Cl solution) will protonate the basic tropine and TEA, pulling them into the aqueous layer.
-
Causality & Warning: The tropine starting material and TEA are converted to their respective ammonium salts, which are highly water-soluble. However, prolonged exposure to acidic conditions can cause hydrolysis of your Tropine-3-mesylate product. Therefore, this wash should be performed quickly and at low temperatures (0-5 °C).
-
-
Method 2: Flash Column Chromatography: If an acidic wash is too risky, column chromatography is the most reliable method. Since tropine is significantly more polar than Tropine-3-mesylate, it will have a much lower Rf value on a silica gel TLC plate. See Protocol 3 for a detailed procedure.
Q5: My product seems to be degrading on the silica gel column. What can I do?
A5: Degradation on silica gel is a common problem for sensitive compounds.
-
Root Cause: Standard silica gel is slightly acidic and has a high surface area, which can catalyze the hydrolysis or elimination of sensitive substrates like Tropine-3-mesylate. The longer the compound remains on the column, the greater the chance of degradation.
-
Troubleshooting Steps:
-
Deactivate the Silica: Before preparing your column, you can neutralize the silica gel. Slurry the silica in your eluent containing a small amount of a neutralising base, such as 1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use a "Fast" Eluent System: Develop a solvent system that gives your product an Rf value of approximately 0.3-0.4. This ensures the product elutes relatively quickly, minimizing contact time with the silica.
-
Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a treated silica gel.
-
Work Quickly: Do not let the column run dry and collect fractions as quickly as possible.
-
Caption: Decision workflow for purifying crude Tropine-3-mesylate.
Section 3: Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This protocol is designed to remove the bulk of water-soluble impurities before further purification.
-
Quench Reaction: After the reaction is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Dilution: Dilute the mixture with dichloromethane (DCM).
-
Water Wash: Transfer the diluted mixture to a separatory funnel and wash with cold deionized water. This removes the bulk of triethylammonium salts.
-
Bicarbonate Wash: Perform a wash with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes and removes any remaining methanesulfonic acid and the last traces of triethylammonium salts.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the majority of dissolved water from the organic layer.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method if the crude product is reasonably pure (>85-90%) and solid.
-
Solvent Selection: A common solvent system for tropane alkaloids is ethyl acetate, often with a non-polar co-solvent like hexane.[7] The ideal solvent should dissolve the product when hot but not when cold, while impurities remain soluble at all temperatures.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of hot ethyl acetate to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a -5 °C to 5 °C environment for several hours.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent (e.g., cold ethyl acetate or an ethyl acetate/hexane mixture), and dry under high vacuum.
Protocol 3: Purification by Flash Column Chromatography
This is the most versatile method for separating multiple components.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A mixture of ethyl acetate and hexane is a good starting point.[8] Aim for an Rf of ~0.3 for the Tropine-3-mesylate. Unreacted tropine will be at or near the baseline in this system.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Analytical Characterization for Purity Assessment
Q6: Which analytical methods are most suitable for assessing the final purity?
A6: A combination of methods is recommended for a comprehensive assessment.
-
TLC: An excellent, rapid technique for monitoring reaction progress and column fractions. Use a visualizing stain (e.g., potassium permanganate or iodine) as Tropine-3-mesylate is not UV-active.
-
HPLC/UPLC: High-performance liquid chromatography provides quantitative purity data. Various methods have been developed for tropane alkaloids and their degradation products.[4][9][10]
-
GC-MS: Gas chromatography-mass spectrometry is particularly useful for detecting volatile impurities and confirming the molecular weight of the product.[11][12]
-
¹H and ¹³C NMR: Nuclear magnetic resonance spectroscopy is the definitive method for structural confirmation and can provide a good estimate of purity by identifying signals from impurities.
Q7: What are the key ¹H-NMR signals that confirm the successful formation of Tropine-3-mesylate?
A7: The ¹H-NMR spectrum will show characteristic shifts upon conversion of tropine to its mesylate.
Table 2: Key ¹H-NMR Signals for Tropine-3-mesylate
| Proton | Typical Shift (δ, ppm) | Key Feature | Rationale |
| -O-CH- (on tropane ring) | ~4.9 - 5.1 | Downfield shift | The proton on the carbon bearing the -OH group in tropine (~3.9-4.1 ppm) shifts significantly downfield upon esterification to the electron-withdrawing mesylate group. |
| -SO₂-CH₃ (mesyl group) | ~3.0 | Sharp singlet | A new, sharp singlet integrating to 3 protons appears, which is characteristic of the methyl group on the methulfonyl ester.[2] |
| N-CH₃ (tropane methyl) | ~2.3 - 2.5 | Singlet | The singlet for the N-methyl group on the tropane skeleton remains. |
The most telling evidence of a successful reaction is the significant downfield shift of the C3-proton and the appearance of a new singlet around 3.0 ppm for the mesyl methyl group.
Section 5: Stability and Storage
Q8: How should I properly store purified Tropine-3-mesylate?
A8: To prevent degradation, proper storage is essential.
-
Temperature: Store the compound at low temperatures, ideally between 0-8 °C, as recommended by suppliers.[1] For long-term storage, -20 °C is preferable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxidative degradation.
-
Container: Use a tightly sealed, airtight container. Amber vials are recommended to protect from light, although light sensitivity is not a primary concern for this specific molecule.
By following these troubleshooting guides and protocols, you can overcome the common challenges associated with the purification of Tropine-3-mesylate and ensure a high-quality product for your research and development needs.
References
-
Kohn, M., & Löffelmann, G. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. Available from: [Link][13]
-
Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link][2]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link][3]
-
Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl). Retrieved from [Link][8]
-
Dräger, B. (2002). Analysis of tropane and related alkaloids. Journal of Chromatography A, 978(1-2), 1-35. Available from: [Link][11]
-
Eawag. (n.d.). Atropine Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link][5]
-
Google Patents. (n.d.). CN102351856B - Purification method of alpha-tropine. Retrieved from [7]
-
Ramakrishna, K., et al. (2012). Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS. Journal of Pharmaceutical and Biomedical Analysis, 60, 63-68. Available from: [Link][12]
-
Waldvogel, S. R., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, 22(18), 6043-6048. Available from: [Link][14]
-
Kirchhoff, C., Bitar, Y., Ebel, S., & Holzgrabe, U. (2004). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1046(1-2), 115-120. Available from: [Link][4][9]
-
Common Organic Chemistry. (n.d.). Alcohol to Mesylate. Retrieved from [Link][15]
-
National Center for Biotechnology Information. (n.d.). Tropine 3-mesylate. PubChem Compound Database. Retrieved from [Link][16]
-
Bartholomew, B. A., Smith, M. J., & Long, M. T. (1996). Atropine Metabolism by Pseudomonas sp. Strain AT3: Evidence for Nortropine as an Intermediate in Tropine Breakdown and Reactions Leading to Succinate. Applied and Environmental Microbiology, 62(9), 3245-3250. Available from: [Link][6]
-
SynZeal. (n.d.). Atropine Impurities. Retrieved from [Link][17]
-
Kirchhoff, C., Bitar, Y., Ebel, S., & Holzgrabe, U. (2004). Analysis of atropine, its degradation products and related substances of natural origin by means of reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1046(1-2), 115-120. Available from: [Link][4][9]
-
National Center for Biotechnology Information. (n.d.). Tropine 3-mesylate. PubChem Compound Database. Retrieved from [Link][16]
-
Chromato Scientific. (n.d.). Tropine-3-Mesylate. Retrieved from [Link][18]
-
ChemTalk. (n.d.). Alcohol Reactions. Retrieved from [Link][19]
-
Wang, S., et al. (2024). Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors. Sensors, 24(22), 7265. Available from: [Link][10]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Atropine Metabolism by Pseudomonas sp. Strain AT3: Evidence for Nortropine as an Intermediate in Tropine Breakdown and Reactions Leading to Succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102351856B - Purification method of alpha-tropine - Google Patents [patents.google.com]
- 8. Alcohol to Mesylate - Methanesulfonyl Chloride (MeSO2Cl) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of alkyl mesilates and alkyl besilates in finished drug products by direct injection GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrochemical N -demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00851F [pubs.rsc.org]
- 15. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 16. Tropine 3-mesylate | C9H17NO3S | CID 16125705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Atropine Impurities | SynZeal [synzeal.com]
- 18. chromatoscientific.com [chromatoscientific.com]
- 19. Alcohol Reactions | ChemTalk [chemistrytalk.org]
How to handle hygroscopic Tropine-3-mesylate powder
Welcome to the technical support center for Tropine-3-mesylate. This guide is designed for our valued partners in research, discovery, and drug development. Tropine-3-mesylate is a critical intermediate in pharmaceutical synthesis, particularly for anticholinergic agents[1]. However, its hygroscopic nature presents distinct handling challenges that can impact experimental reproducibility and product integrity. This document provides in-depth, field-proven guidance to ensure you achieve reliable and accurate results.
Section 1: Understanding the Challenge - FAQs on Hygroscopicity
This section addresses the fundamental properties of Tropine-3-mesylate and the implications of its affinity for atmospheric moisture.
Q1: What does "hygroscopic" mean for my Tropine-3-mesylate powder?
A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air. For Tropine-3-mesylate, a light white powder, this is not a passive process; it has direct consequences for your experiments[1]. Moisture absorption can lead to:
-
Physical Changes: The powder can form clumps or "cakes," making it difficult to handle, weigh accurately, and ensure homogenous dissolution[2][3]. This can cause issues like bridging in hoppers or feeders during automated processes[4].
-
Chemical Degradation: While specific degradation pathways for Tropine-3-mesylate are not extensively published, the ester linkage of the mesylate group is susceptible to hydrolysis. This reaction, catalyzed by absorbed water, would break down the molecule, yielding tropine and methanesulfonic acid. This is analogous to the known hydrolysis of the related compound, atropine, at its ester bond[5][6]. Such degradation compromises sample purity and can lead to failed syntheses or inaccurate biological data.
-
Inaccurate Stoichiometry: When you weigh the hygroscopic powder, you are weighing both the compound and an unknown amount of absorbed water. This leads to significant errors in molar calculations and solution concentrations, jeopardizing the validity of your results.
Q2: I received my Tropine-3-mesylate in a sealed container. Is it already compromised?
A: Reputable suppliers package sensitive reagents like Tropine-3-mesylate under controlled conditions, often with an inert gas headspace. The product as received should be of high purity. The critical period begins the moment you open the container for the first time. Each subsequent opening replenishes the headspace with atmospheric air, re-exposing the powder to moisture[7].
Q3: How quickly does the powder absorb water?
A: The rate of moisture uptake is dependent on the ambient relative humidity (RH) and temperature. In a high-humidity environment, the process can be surprisingly rapid. Fine powders present a large surface area, accelerating moisture adsorption[8]. Users handling similarly sensitive compounds report them melting onto the weigh boat in the time it takes to complete a measurement on an open bench[9]. Therefore, speed and environmental control are paramount.
Section 2: Core Protocols & Troubleshooting
This section provides validated, step-by-step procedures for handling Tropine-3-mesylate. The causality behind each step is explained to empower you to adapt to specific experimental constraints.
Recommended Environmental Handling Conditions
To ensure the integrity of Tropine-3-mesylate, all handling and storage should adhere to the following conditions.
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 0 - 8 °C[1][10] | Reduces molecular mobility and slows potential degradation kinetics. |
| Working Humidity | < 50% RH[3] | Minimizes the primary driver of hygroscopic water absorption. |
| Working Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces atmospheric moisture, providing the most robust protection against water absorption and subsequent degradation[11]. |
Workflow for Handling Hygroscopic Tropine-3-mesylate
The following diagram illustrates the ideal workflow for moving the compound from storage to a prepared solution.
Caption: Ideal workflow for handling Tropine-3-mesylate.
Protocol 1: Weighing Tropine-3-mesylate Powder
This protocol describes the gold-standard method using a glovebox to ensure maximum accuracy and integrity.
Objective: To accurately weigh a specific mass of Tropine-3-mesylate while preventing moisture absorption.
Materials:
-
Tropine-3-mesylate in its original container.
-
Glovebox or glove bag with a positive pressure of dry inert gas (e.g., Nitrogen)[9][11].
-
Analytical balance (placed inside the glovebox).
-
Anti-static weigh boats or glass vials.
-
Spatulas.
-
Pre-tared, sealable receiving vials with septa.
Procedure:
-
Preparation: Place all necessary materials (balance, spatulas, weigh boats, receiving vials) inside the glovebox antechamber. Purge the antechamber according to the manufacturer's instructions.
-
Equilibration: Before introduction into the glovebox, allow the sealed container of Tropine-3-mesylate to warm to ambient temperature for at least 30-60 minutes.
-
Causality: This crucial step prevents condensation from forming on the cold container when it is exposed to the warmer glovebox atmosphere, which would introduce a significant source of water.
-
-
Transfer: Move all items from the antechamber into the main glovebox chamber.
-
Dispensing: Unseal the Tropine-3-mesylate container. Using a clean spatula, promptly weigh the desired amount of powder into a pre-tared, sealable receiving vial.
-
Self-Validation: Work efficiently. If the powder begins to change texture or appear "clumpy," it is a sign that the glovebox atmosphere may be compromised. Check your inert gas supply and glovebox integrity.
-
-
Sealing: Immediately and securely seal the receiving vial. Also, securely reseal the main stock container of Tropine-3-mesylate.
-
Documentation: Record the exact mass. The sample within the sealed vial is now protected and can be removed from the glovebox for solution preparation.
Troubleshooting Common Handling Issues
Caption: Troubleshooting guide for common issues.
Section 3: Quality Control & Analysis
Verifying the integrity of your Tropine-3-mesylate, especially if you suspect moisture exposure, is critical.
Q4: How can I check the purity of my Tropine-3-mesylate?
A: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective method for assessing the purity of Tropine-3-mesylate and identifying potential degradation products[12][13]. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but requires careful method development due to the thermal instability of related tropane alkaloids[14].
Key Analytical Considerations:
-
Thermal Instability: If using GC-MS, the inlet temperature must be carefully optimized. For related compounds like atropine, temperatures above 250°C cause significant degradation, including water elimination and ester bond cleavage[14]. An overly hot inlet can create degradation artifacts that might be mistaken for impurities in the original sample.
-
Expected Degradants: The primary moisture-related degradant to monitor for would be tropine. Your analytical method should be capable of separating Tropine-3-mesylate from tropine.
-
Water Content: For a quantitative measure of water content, Karl Fischer titration is the industry-standard method. This can be invaluable for validating a new batch of material or assessing the effectiveness of your storage and handling protocols.
Protocol 2: Purity Assessment by LC-MS
Objective: To develop a rapid LC-MS method to assess the purity of Tropine-3-mesylate and detect the presence of tropine.
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of Tropine-3-mesylate in a suitable solvent (e.g., methanol/water mixture). Also prepare a reference standard solution of tropine.
-
Chromatography:
-
Column: Use a modern reversed-phase column, such as a core-shell C18 column, for high-speed, high-efficiency separations[13].
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common starting point for achieving good peak shape with amine-containing compounds.
-
Detection: UV detection can be used, but Mass Spectrometry (MS) is preferred for its sensitivity and specificity.
-
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI+)[12].
-
Detection Mode: Monitor for the pseudomolecular ions ([M+H]⁺) of Tropine-3-mesylate (m/z 220.1) and tropine (m/z 142.1).
-
-
Analysis:
-
Purity: Integrate the peak area of Tropine-3-mesylate and any impurity peaks to calculate the percent purity.
-
Degradation Check: Specifically look for a peak that corresponds to the retention time and m/z of the tropine reference standard. Its presence indicates hydrolysis has occurred.
-
Section 4: Safety & Disposal
Q5: What are the primary safety concerns with Tropine-3-mesylate?
A: While a full Safety Data Sheet (SDS) should always be consulted, the primary hazards associated with the parent compound, tropine, are acute toxicity if swallowed, inhaled, or in contact with skin[15]. Therefore, appropriate personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood[15].
-
Personal Protective Equipment: Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves[15]. If significant dust is generated, respiratory protection may be required.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations.
References
- Google Patents. (2009).
-
Eawag-BBD. (n.d.). Atropine Degradation Pathway. Retrieved from University of Minnesota. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Tropine. Retrieved from Carl ROTH. [Link]
-
ResearchGate. (n.d.). Degradation pathways of atropine in an aqueous solution. Retrieved from ResearchGate. [Link]
-
Reddit. (2015). How do you guys prepare solutions of hygroscopic chemicals?. r/labrats. [Link]
-
MDPI. (2024). Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors. Sensors. [Link]
- Google Patents. (1938). Method for drying hygroscopic material and the product thereof. US2018797A.
-
PMC. (2014). Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. Antimicrobial Agents and Chemotherapy. [Link]
-
coatingAI. (2024). Best Practices for Powder Storage and Handling. [Link]
-
PubMed. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species. Journal of Chromatography A. [Link]
-
PMC. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. [Link]
-
Pharmaffiliates. (n.d.). Tropine 3-mesylate. Retrieved from Pharmaffiliates. [Link]
-
ResearchGate. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. Retrieved from ResearchGate. [Link]
-
Quora. (2013). How does one mix and pack a corrosive, highly hygroscopic powder, without getting it lumpy from atmospheric humidity?. [Link]
-
PMC. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. International Journal of Molecular Sciences. [Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from IISTE.org. [Link]
-
ResearchGate. (2008). Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States. Retrieved from ResearchGate. [Link]
-
Indpro. (2024). Powder Handling Systems & Equipment: A Comprehensive Guide. [Link]
-
ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from ResearchGate. [Link]
-
SynZeal. (n.d.). Tropine-3-Mesylate. Retrieved from SynZeal. [Link]
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- 15. fishersci.com [fishersci.com]
Avoiding epimerization during Tropine-3-mesylate reactions
Welcome to the technical support center for tropane alkaloid chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with tropine-3-mesylate and need to maintain strict stereochemical control. Epimerization at the C-3 position is a critical challenge that can lead to diastereomeric impurities, reduced yields, and compromised biological activity.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will explore the underlying mechanisms of epimerization and provide actionable protocols to ensure the stereochemical integrity of your tropane derivatives.
Frequently Asked Questions (FAQs)
Q1: What exactly is epimerization in the context of tropine-3-mesylate?
A1: Epimerization refers to the inversion of a single stereocenter in a molecule with multiple stereocenters. The tropane scaffold has a bicyclic structure with several chiral centers. For tropine-based molecules, the critical stereocenter is at the C-3 position, which bears the hydroxyl or, in this case, the mesylate group.
Tropine has the 3-hydroxyl group in an axial (endo) configuration, referred to as 3α-tropanol. Its epimer, pseudotropine, has the 3-hydroxyl group in an equatorial (exo) position, known as 3β-tropanol.[1][2] When you perform a reaction on tropine-3-mesylate, any unintended inversion at the C-3 carbon results in the formation of the corresponding pseudotropine derivative. This creates a hard-to-separate diastereomeric mixture and reduces the yield of your desired product.
Caption: Stereoisomers of 3-hydroxytropane.
Q2: Why is the C-3 position in tropane derivatives susceptible to epimerization?
A2: The C-3 position is adjacent to the C-2 and C-4 carbons, which are alpha to the nitrogen bridge. The protons on these carbons (α-protons) are susceptible to abstraction by a base. While tropine-3-mesylate itself lacks a carbonyl group to form a classic enolate, epimerization can be facilitated under certain, typically basic, reaction conditions through alternative pathways.
One plausible mechanism involves base-promoted elimination to form a transient trop-2-ene intermediate, followed by re-addition of a nucleophile or solvent, which can occur from either face of the double bond, leading to a mixture of epimers. Another possibility, particularly if trace oxidants are present or under harsh conditions, is the formation of tropinone as an intermediate. Tropinone can then be reduced non-stereoselectively to yield both tropine and pseudotropine derivatives.[2][3] A study by Colson et al. demonstrated that tropane derivatives with an α-ester could be epimerized to the more thermodynamically stable β-isomer by heating in the presence of a base like sodium ethoxide, proceeding through a reversible enolate intermediate.[4][5] This highlights the general susceptibility of the tropane system to base-catalyzed epimerization at centers adjacent to the nitrogen bridge.
Q3: My goal is a standard S(_N)2 reaction on tropine-3-mesylate. Why am I seeing the epimerized product?
A3: An ideal S(_N)2 reaction on tropine-3-mesylate should proceed with a clean inversion of stereochemistry, yielding a 3β-substituted (pseudo-tropine) product.[6][7] If you start with tropine (3α), the product should be exclusively the 3β-diastereomer. However, if you are observing the formation of the 3α-substituted product (retention of configuration) or a mixture, it indicates that a competing reaction pathway is occurring alongside or instead of the direct S(_N)2 displacement.
Common causes include:
-
Basic Nucleophile: If your nucleophile is also a strong base, it can promote elimination or other base-catalyzed epimerization pathways.
-
Reaction Conditions: High temperatures and long reaction times can favor thermodynamic equilibrium over the kinetically favored S(_N)2 product, leading to a mixture of epimers.[8][9]
-
Solvent Choice: The solvent plays a critical role. Polar aprotic solvents are generally preferred for S(_N)2 reactions as they solvate the cation but leave the anion nucleophile "naked" and highly reactive.[10][11] Polar protic solvents can solvate the nucleophile, reducing its reactivity and potentially favoring other pathways.[12]
Troubleshooting Guide: Undesired Epimerization
This section addresses the common observation: "I performed a nucleophilic substitution on tropine-3-mesylate and my NMR/LC-MS shows a mixture of diastereomers."
Caption: Troubleshooting flowchart for epimerization.
Factor 1: The Role of the Base and Nucleophile
The most common cause of epimerization is the presence of a base that is too strong or a nucleophile that is too basic.
-
Problem: A strong base can abstract a proton from the C-2 or C-4 position, initiating a pathway that scrambles the C-3 stereocenter.
-
Causality: The goal is nucleophilic substitution at C-3. If the activation energy for deprotonation at C-2/C-4 is comparable to or lower than that for substitution at C-3, a mixture of outcomes is inevitable.
-
Solution:
-
Select a Weaker Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, 2,6-lutidine, or Proton-Sponge®) that is less likely to abstract the α-protons.
-
Use the Salt of the Nucleophile: Instead of using a nucleophile with a highly basic counter-ion (e.g., sodium alkoxide), consider using the conjugate acid with a non-nucleophilic base or using a less basic salt (e.g., cesium or potassium carbonate with a phenol).
-
Control Stoichiometry: Use the minimum effective amount of base. An excess of a strong base significantly increases the risk of side reactions.
-
Factor 2: Reaction Temperature and Time (Kinetic vs. Thermodynamic Control)
Many reactions on the tropane skeleton are under a delicate balance between kinetic and thermodynamic control.[8][13]
-
Problem: Elevated temperatures and prolonged reaction times allow the system to reach thermodynamic equilibrium, which may favor the more stable epimer, not necessarily the one formed fastest.
-
Causality: The S(_N)2 reaction is typically the kinetically favored pathway.[14] It has a lower activation energy and forms faster. However, the resulting product may not be the most thermodynamically stable diastereomer. Given enough energy (higher temperature) and time, the initial kinetic product can revert and re-form, eventually settling into the lowest energy state, which may be a mixture or the opposite epimer.[15] For tropane esters, the β-isomer (equatorial) is often the more stable product.[4]
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (start at 0 °C or even -20 °C).
-
Monitor Closely: Use TLC or LC-MS to monitor the consumption of the starting material. Quench the reaction as soon as the tropine-3-mesylate is gone. Do not let it stir for extended periods (e.g., overnight) without justification.
-
| Parameter | Kinetic Control (Favors S(_N)2) | Thermodynamic Control (Favors Epimerization) |
| Temperature | Low (e.g., 0°C or below) | High (e.g., Room Temp to Reflux) |
| Reaction Time | Short (quench upon completion) | Long (allows for equilibrium) |
| Base Strength | Weaker, non-nucleophilic | Stronger bases |
| Typical Product | Fastest-formed product | Most stable product |
Factor 3: Choice of Solvent
The solvent environment directly impacts the reactivity of your nucleophile and the stability of transition states.
-
Problem: Using a polar protic solvent (e.g., methanol, ethanol, water) can suppress the desired S(_N)2 pathway.
-
Causality: Protic solvents form a "solvent cage" around anionic nucleophiles through hydrogen bonding.[11] This stabilizes the nucleophile, increases the activation energy for the S(_N)2 reaction, and slows it down dramatically, giving other pathways like elimination or base-catalyzed epimerization a chance to compete.[16][17]
-
Solution:
-
Use Polar Aprotic Solvents: Solvents like DMF, acetonitrile, DMSO, or THF are ideal. They can dissolve ionic reagents but do not form strong hydrogen bonds with the nucleophile, leaving it more reactive and promoting the S(_N)2 mechanism.[10]
-
Recommended Protocols
Protocol 1: Stereoretentive Synthesis of a 3α-Substituted Tropane via Mitsunobu Reaction
If your goal is to have a nucleophile at the 3α-position (i.e., retention of configuration from tropine), direct substitution on the mesylate is incorrect as it will give inversion. Instead of risking epimerization, a more reliable method is to use a reaction known for predictable stereochemistry, such as the Mitsunobu reaction on the starting alcohol, tropine. The Mitsunobu reaction reliably proceeds with inversion of stereochemistry.[18][19] Since tropine is 3α, the Mitsunobu product will be 3β. If you need the 3α product, you would need to start with pseudotropine (3β-tropanol).
This protocol describes the inversion of tropine to a 3β-ester, which can then be hydrolyzed to pseudotropine. This demonstrates a controlled method to achieve the opposite stereochemistry without risking epimerization.
Objective: Invert the stereocenter of Tropine (3α-tropanol) to a 3β-ester derivative.
Reagents:
-
Tropine (1.0 eq)
-
Triphenylphosphine (PPh(_3), 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous THF
Procedure:
-
Dissolve tropine (1.0 eq), p-nitrobenzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (N(_2) or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of tropine.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the 3β-(p-nitrobenzoyl)tropane. The byproducts (triphenylphosphine oxide and the DIAD-hydrazine) can be challenging to remove, but this method provides a clean stereochemical outcome.[22]
Protocol 2: Optimized S(_N)2 Reaction on Tropine-3-Mesylate
Objective: Synthesize a 3β-substituted tropane derivative from tropine-3-mesylate with minimal epimerization.
Reagents & Conditions:
-
Tropine-3-mesylate (1.0 eq)
-
Nucleophile (e.g., Sodium Azide, NaN(_3), 1.5 - 2.0 eq)
-
Solvent: Anhydrous DMF
-
Temperature: 0 °C to Room Temperature
Procedure:
-
Dissolve tropine-3-mesylate (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add the nucleophile (e.g., sodium azide, 1.5 eq) in one portion. Note: For less reactive nucleophiles, a higher temperature may be required, but this increases the risk of epimerization. Start low.
-
Stir the reaction at a low temperature (e.g., 0-5 °C) for 1-2 hours, then allow it to warm to room temperature.
-
Monitor the reaction progress every hour using TLC or LC-MS. The goal is to see the clean conversion of starting material to a single, more nonpolar product spot.
-
Once the starting material is consumed (typically 2-8 hours), quench the reaction by pouring it into cold water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Grokipedia. (n.d.). Pseudotropine. Retrieved from [Link]
-
Wikipedia. (2023). Pseudotropine. Retrieved from [Link]
-
Olson, D. E., et al. (2022). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Chemical Neuroscience. Available at: [Link]
-
Kries, H., et al. (2022). Metabolomics-guided discovery of cytochrome P450s involved in pseudotropine-dependent biosynthesis of modified tropane alkaloids. Nature Communications. Available at: [Link]
-
ResearchGate. (2022). Model for the pseudotropine-dependent biosynthesis of modified tropane... [Figure]. Available at: [Link]
-
Tantillo, D. J., et al. (2009). Steric effects and solvent effects on SN2 reactions. Journal of Physical Organic Chemistry. Available at: [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
Colson, E., et al. (2022). Tropane and related alkaloid skeletons via a radical [3+3]-annulation process. Nature Communications. Available at: [Link]
-
ResearchGate. (2022). Epimerization Base promoted thermodynamic epimerization of tropane and homotropane derivatives [Figure]. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Quora. (2017). What is the effect of a solvent in an SN2 reaction? Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Coll. Vol. 10, p.596 (2004); Vol. 78, p.147 (2002). Retrieved from [Link]
-
Wikipedia. (2023). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Mini-reviews in Organic Chemistry. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
MedSchoolCoach. (2020). Kinetic Control vs. Thermodynamic Control [Video]. YouTube. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. Available at: [Link]
-
ResearchGate. (2018). Synthesis of Tropane Derivatives [PDF]. Available at: [Link]
-
Chemistry Steps. (n.d.). The SN2 Reaction Mechanism. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (1985). Novel epimerization of steroidal allylic alcohols. PubMed. Available at: [Link]
-
Molecules. (2023). Epimerisation in Peptide Synthesis. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]
Sources
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Technical Support Center: Tropine-3-mesylate Synthesis
Welcome to the technical support center for Tropine-3-mesylate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. As an intermediate in the synthesis of various active pharmaceutical ingredients, the purity of Tropine-3-mesylate is paramount.[1] This document provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios to help you minimize impurities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing Tropine-3-mesylate, and what is the mechanism?
A1: The synthesis of Tropine-3-mesylate is a standard O-sulfonylation reaction. It involves the conversion of the hydroxyl group of Tropine into a methanesulfonate (mesylate) ester. This is typically achieved by reacting Tropine with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[2][3]
The mechanism proceeds as follows:
-
The alcohol (Tropine) acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.
-
The chloride ion is displaced.
-
The added base (e.g., triethylamine) deprotonates the resulting oxonium ion to yield the neutral Tropine-3-mesylate product and triethylammonium chloride.[4]
This conversion is critical because the hydroxyl group is a poor leaving group, while the resulting mesylate is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions.[4][5] It is important to note that this reaction step retains the stereochemistry at the carbinol carbon.[5]
Q2: My final product shows significant levels of unreacted Tropine. What are the likely causes and how can I improve conversion?
A2: Low conversion is a common issue that can almost always be traced back to reagent quality, stoichiometry, or reaction conditions.
Troubleshooting Steps:
-
Reagent Quality:
-
Methanesulfonyl Chloride (MsCl): MsCl is highly sensitive to moisture and can hydrolyze to methanesulfonic acid, rendering it inactive. Use a fresh bottle or a recently distilled batch of MsCl for best results.
-
Tropine: Ensure your starting Tropine is dry. Tropine is hygroscopic, and any absorbed water will consume the MsCl.[6] Dry the Tropine under vacuum before use.
-
Solvent and Base: Use anhydrous solvents (like DCM) and freshly distilled, dry base (like triethylamine). Water in any component will negatively impact the reaction.
-
-
Stoichiometry: While a 1:1 stoichiometry is theoretical, in practice, a slight excess of both MsCl (1.1-1.2 equivalents) and the base (1.2-1.5 equivalents) is often required to drive the reaction to completion.[7][8]
-
Reaction Temperature: The reaction is typically performed at low temperatures (0 °C to -10 °C) to control its exothermic nature and minimize side reactions.[9] However, if conversion is stalled, allowing the reaction to slowly warm to room temperature for a few hours after the initial addition may be necessary.[7] Monitor this process closely with TLC or HPLC to avoid impurity formation.
-
Insufficient Mixing: In heterogeneous reaction mixtures or viscous solutions, poor mixing can lead to localized concentration gradients and incomplete reactions. Ensure vigorous and efficient stirring throughout the addition and reaction time.
Q3: I've detected an impurity with the same mass as my product. Could this be a stereoisomer, and where would it come from?
A3: Yes, an impurity with the same mass is very likely pseudo-Tropine-3-mesylate . This impurity originates from the presence of pseudo-tropine in your starting material, Tropine.
Root Cause Analysis:
Tropine is synthesized by the stereoselective reduction of Tropinone.[10] This reduction can yield two different stereoisomers:
-
Tropine (endo-alcohol): The desired product, where the hydroxyl group is in the axial position.
-
pseudo-Tropine (exo-alcohol): The diastereomer, where the hydroxyl group is in the equatorial position.
While enzymatic reductions in plants are highly selective for Tropine, chemical reductions can produce mixtures.[11][12][13] For instance, reduction with diisobutylaluminum hydride is reported to be selective for Tropine, but other reducing agents may be less so.[10] Since pseudo-tropine also has a hydroxyl group, it will react with methanesulfonyl chloride under the same conditions as Tropine, yielding the isomeric impurity.
Preventative Measures:
-
Analyze Starting Material: Always check the purity of your incoming Tropine lot by a suitable analytical method (e.g., HPLC, GC, or NMR) to quantify the level of pseudo-tropine.
-
Purify Tropine: If your starting material is contaminated, purify it before the mesylation step. Recrystallization is a common method for purifying Tropine.[14][15]
-
Source High-Purity Tropine: Procure Tropine from a reputable supplier with a clear specification for stereoisomeric purity.
Troubleshooting Guide for Common Impurities
This section addresses specific, frequently encountered impurities beyond unreacted starting materials and stereoisomers.
| Impurity | Potential Cause(s) | Troubleshooting & Prevention |
| Tropane N-Oxide Derivatives | Oxidation of the tertiary amine on the tropane ring. This can be caused by oxidizing agents present as contaminants or slow air oxidation.[16][17] | • Use high-purity, peroxide-free solvents.• Run the reaction under an inert atmosphere (Nitrogen or Argon).• Avoid prolonged exposure of the product to air during work-up and storage. |
| Quaternary Ammonium Salts | The nucleophilic nitrogen of one Tropine molecule attacks the electrophilic methyl group of another Tropine-3-mesylate molecule (self-alkylation) or reacts with excess MsCl.[18][19] | • Maintain low reaction temperatures (≤ 0 °C).• Avoid a large excess of methanesulfonyl chloride.• Add the MsCl slowly and sub-surface to prevent localized high concentrations. |
| Tropine (from Hydrolysis) | The mesylate group is a good leaving group and can be hydrolyzed back to the alcohol if exposed to water, especially under basic or acidic conditions during work-up.[2][20] | • Use anhydrous conditions throughout the reaction.• During work-up, use pre-chilled aqueous solutions (water, dilute HCl, bicarbonate).[9]• Minimize the duration of the aqueous wash steps.• Thoroughly dry the organic layer before solvent evaporation. |
| Nortropine Derivatives | N-demethylation of the tropane ring. While less common under standard mesylation conditions, it can occur under oxidative stress.[21][22] | • This is an unlikely impurity unless harsh or oxidative conditions are employed. Its presence would indicate a significant deviation from the standard protocol or severe contamination of reagents. |
| Trop-2-ene (Elimination Product) | Base-promoted elimination of methanesulfonic acid from the product. This is more likely if a strong, non-hindered base is used or if the reaction is run at elevated temperatures. | • Use a hindered base like diisopropylethylamine (DIPEA) if elimination is a problem.• Strictly maintain low reaction temperatures.• Avoid prolonged reaction times at room temperature. |
Experimental Protocols
Protocol 1: Synthesis of Tropine-3-mesylate
This protocol is a general guideline and may require optimization based on your specific scale and equipment.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Tropine (1.0 eq.).
-
Dissolution: Add anhydrous dichloromethane (DCM, ~10 volumes) and stir until all solids are dissolved.
-
Base Addition: Add triethylamine (TEA, 1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Mesylation: Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise via a syringe pump over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the Tropine is consumed.[7]
-
Quenching & Work-up:
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature below 30 °C to yield the crude Tropine-3-mesylate. The product is often used in the next step without further purification.
Protocol 2: HPLC Method for Purity Analysis
This is a representative method for analyzing Tropine and its related impurities.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Note: This method should reliably separate Tropine, pseudo-Tropine, Tropine-3-mesylate, and other potential impurities. Method validation is required for quantitative analysis.[23][24]
Visual Diagrams
Workflow for Tropine-3-mesylate Synthesis and Purification
Caption: General workflow for the synthesis and purification of Tropine-3-mesylate.
Key Impurity Formation Pathways
Caption: Formation pathways for the desired product and key process-related impurities.
References
-
Kirchhoff, C., Bitar, Y., Ebel, S., & Holzgrabe, U. (n.d.). Degradation pathways of atropine in an aqueous solution. ResearchGate. Available at: [Link]
-
Ellis, L., & Balcome, S. (n.d.). Atropine Degradation Pathway. Eawag-BBD. Available at: [Link]
-
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Nakajima, K., Hashimoto, T., & Yamada, Y. (1993). Two tropinone reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor. Proceedings of the National Academy of Sciences, 90(20), 9591–9595. Available at: [Link]
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Dau-Schmidt, J. (1998). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2. DOI: 10.1039/A708097G. Available at: [Link]
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Nakajima, K., et al. (1999). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized in Plant Root With Different Cell-Specific Patterns. Plant & Cell Physiology, 40(11), 1099–1107. Available at: [Link]
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Schultz, W. (1976). [A new method for technical synthesis of tertiary and quaternary d,1-tropic acid esters of some N-subsituted nortropan- and granatan-3-oles (author's transl)]. Arzneimittelforschung, 26(5a), 960-74. Available at: [Link]
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Gorrod, J. W., & Sfairi, A. (1976). Metabolic N-oxidation of atropine, hyoscine and the corresponding nor-alkaloids by guinea-pig liver microsomal preparations. ElectronicsAndBooks. Available at: [Link]
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Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
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Ghavaminejad, A., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, 22(18), 6065-6073. DOI: 10.1039/D0GC00851F. Available at: [Link]
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Schmidt, G. C., Eling, T. E., & McOwen, J. M. (1968). Synthesis of rropine-labeled atropine 3. Synthesis of N-methyl-14C-tropine and N-methyl-14C-atropine. Journal of Pharmaceutical Sciences, 57(3), 443-6. Available at: [Link]
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Hearn, M. T., et al. (2014). Green Chemistry Studies on the oxidative N-demethylation of atropine, thebaine and oxycodone using a Fe III -TAML catalyst. ResearchGate. DOI: 10.1039/C4GC00277K. Available at: [Link]
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Validation & Comparative
Comparing reactivity of Tropine-3-mesylate with other leaving groups
An In-Depth Comparative Guide to the Reactivity of Tropine-3-Mesylate and Alternative Leaving Groups
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of the reactivity of tropine-3-mesylate relative to other common leaving groups such as tosylates, triflates, and halides. Designed for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with practical, field-proven insights to guide experimental design in the synthesis of tropane derivatives. We will explore the causality behind experimental choices, present supporting data, and provide validated protocols to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of the C3 Position in Tropane Alkaloids
Tropane alkaloids, characterized by their signature 8-azabicyclo[3.2.1]octane core, are a critical class of compounds with a long history in medicine. Synthetic modification of this scaffold, particularly at the C3 position, is a cornerstone of drug discovery efforts aimed at developing novel therapeutics. The native 3α-hydroxyl group of tropine is a poor leaving group (hydroxide, HO⁻), making direct nucleophilic substitution inefficient.[1] Therefore, its conversion into a proficient leaving group is the essential first step for introducing diverse functionalities.
This guide focuses on comparing the performance of tropine-3-mesylate against other activated intermediates. The choice of leaving group is not trivial; it profoundly influences reaction rates, yields, and the competition between substitution (Sₙ2/Sₙ1) and elimination (E2/E1) pathways, directly impacting the success of a synthetic campaign.[2]
The Fundamental Principles of Leaving Group Ability
A leaving group's effectiveness is its ability to depart with an electron pair, stabilizing the negative charge that develops.[3] Two primary factors govern this ability:
-
Basicity of the Anion: The best leaving groups are weak bases. Their corresponding conjugate acids are very strong. This is because a weak base is stable on its own and does not have a strong tendency to re-bond with the carbon center.[4][5] The pKa of the conjugate acid is the most reliable predictor of leaving group ability.
-
Resonance and Inductive Stabilization: Anions that can delocalize their negative charge across multiple atoms through resonance, like sulfonate esters, are exceptionally stable and thus make excellent leaving groups.[6][7] Electron-withdrawing groups, such as the trifluoromethyl group in triflates, further enhance stability through the inductive effect.[8][9]
The general hierarchy of reactivity for the leaving groups discussed in this guide, based on the pKa of their conjugate acids, is as follows:
Triflate (-OTf) > Tosylate (-OTs) ≈ Mesylate (-OMs) > Iodide (-I) > Bromide (-Br) > Chloride (-Cl)
A Comparative Analysis of Leaving Groups at the Tropane C3 Position
The conversion of tropine's 3α-hydroxyl into a sulfonate ester is a standard and highly effective activation strategy.[10] Let's compare the most common choices.
Mesylate (-OMs) vs. Tosylate (-OTs)
For most synthetic applications, mesylates and tosylates exhibit very similar reactivity.[11] Both are excellent leaving groups derived from strong sulfonic acids (methanesulfonic acid, pKa ≈ -1.9; p-toluenesulfonic acid, pKa ≈ -2.8).
-
Reactivity: The tosylate group is marginally better as a leaving group due to the slightly lower pKa of its conjugate acid and the ability of the aromatic ring to assist in charge delocalization. However, in practice, the difference in reaction rates is often negligible for many common nucleophiles.[11]
-
Steric Hindrance: The mesyl group (CH₃SO₂-) is sterically smaller than the tosyl group (p-CH₃C₆H₄SO₂-). This can be an advantage when working with sterically hindered substrates or nucleophiles, potentially leading to faster reaction rates. For the relatively accessible C3 position of tropine, this difference is less pronounced but should be considered.
-
Practical Considerations: Methanesulfonyl chloride (MsCl) is a liquid and has a lower molecular weight, which can be more cost-effective on a molar basis. Toluenesulfonyl chloride (TsCl) is a solid, which can be easier to handle and weigh accurately. Tosylates are often crystalline, which can aid in the purification of the intermediate sulfonate ester.
Triflate (-OTf): The "Super" Leaving Group
The triflate group is one of the most reactive leaving groups known in organic chemistry.[9] Triflic acid (CF₃SO₃H) is a superacid with a pKa estimated to be around -14, making its anion, triflate, an extremely weak base and a phenomenal leaving group.[12]
-
Reactivity: Alkyl triflates are orders of magnitude more reactive than the corresponding tosylates or mesylates in nucleophilic substitution reactions.[8] They are the leaving group of choice for unreactive substrates or when extremely fast reaction rates are required.[9]
-
Drawbacks: The high reactivity of triflates can be a double-edged sword. Alkyl triflates are often less stable and can be highly sensitive to moisture, as water can act as a nucleophile.[9] Triflic anhydride (Tf₂O), the reagent used for their preparation, is expensive and highly reactive.[13] For a secondary substrate like tropine, the extreme reactivity may increase the propensity for elimination side reactions, especially with basic nucleophiles.
Halides (-Br, -I)
While halides are classic leaving groups, they are generally less effective than sulfonates.[14] However, iodide and bromide are still highly competent.
-
Reactivity: In the context of Sₙ2 reactions, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻. This is related to both the strength of the C-X bond and the polarizability of the halide anion.[15]
-
Preparation: Converting the alcohol in tropine to a halide typically requires harsher conditions (e.g., using PBr₃ or SOCl₂) compared to the mild conditions used for sulfonylation. These harsher methods can sometimes lead to side reactions or rearrangements, which is undesirable.[1]
Quantitative Data Summary
While direct, side-by-side kinetic data for the solvolysis of various tropine-3-esters is not consolidated in a single study, we can extrapolate from extensive data on similar secondary systems to provide a reliable comparison.
| Leaving Group | Abbreviation | Structure | Conjugate Acid pKa | Relative Solvolysis Rate (Est.) |
| Triflate | -OTf | -OSO₂CF₃ | ~ -14[12] | ~ 10⁴ - 10⁵ |
| Tosylate | -OTs | -OSO₂C₆H₄CH₃ | ~ -2.8[16] | ~ 1 - 3 |
| Mesylate | -OMs | -OSO₂CH₃ | ~ -1.9 | 1 (Reference) |
| Bromide | -Br | -Br | ~ -9 | ~ 10⁻² |
| Chloride | -Cl | -Cl | ~ -7 | ~ 10⁻⁴ |
Table 1: Comparative properties and estimated relative reactivity of common leaving groups.
Mechanistic Pathways and Stereochemical Control
For a secondary substrate like tropine-3-mesylate, nucleophilic substitution will predominantly proceed via the Sₙ2 mechanism , especially with strong, non-bulky nucleophiles.[17][18]
-
Sₙ2 Pathway: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (backside attack).[19] This leads to a predictable and highly desirable inversion of stereochemistry . Since the starting material, tropine, has a 3α-hydroxyl group, the resulting sulfonate is also in the α-position. Sₙ2 attack will therefore yield the 3β-substituted product exclusively.
-
E2 Pathway Competition: The primary competing reaction is bimolecular elimination (E2). This pathway is favored by strong, sterically hindered bases. In the tropane system, a base can abstract a proton from either C2 or C4, leading to the formation of trop-2-ene. The choice of a less basic nucleophile and lower reaction temperatures can minimize this side reaction.
Reaction Mechanism Diagram
Caption: Competing Sₙ2 and E2 pathways for tropine-3-sulfonates.
Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. Below are detailed, step-by-step methodologies for the preparation of tropine-3-mesylate and a subsequent nucleophilic substitution.
Protocol: Synthesis of Tropine-3α-mesylate
This protocol details the conversion of tropine's hydroxyl group into a mesylate, an excellent leaving group.
-
Reagent Preparation: Dissolve tropine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice-water bath (0 °C).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution. Pyridine can also be used as the base/solvent.
-
Mesylation: While stirring vigorously at 0 °C, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10-15 minutes. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent side-product formation.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tropine is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude tropine-3-mesylate is often used directly in the next step but can be purified by column chromatography if necessary.
Protocol: Nucleophilic Substitution with Azide (Sₙ2)
This protocol demonstrates a typical Sₙ2 reaction using the prepared tropine-3-mesylate.
-
Reaction Setup: Dissolve the crude tropine-3-mesylate (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.2 M).
-
Nucleophile Addition: Add sodium azide (NaN₃, 3.0 eq) to the solution. Causality Note: A polar aprotic solvent like DMF is ideal for Sₙ2 reactions as it solvates the cation (Na⁺) but not the nucleophile (N₃⁻), enhancing its nucleophilicity.
-
Heating: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting 3β-azido-8-methyl-8-azabicyclo[3.2.1]octane by flash column chromatography.
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis of a 3β-substituted tropane.
Conclusion and Recommendations
The choice of leaving group for activating the C3 position of tropine is a critical decision that balances reactivity, stability, cost, and reaction conditions.
-
Tropine-3-mesylate represents an excellent balance of high reactivity and practical utility. It is readily prepared under mild conditions and undergoes Sₙ2 reactions efficiently with a wide range of nucleophiles, providing clean inversion of stereochemistry.
-
Tropine-3-tosylate is a very close alternative, with marginally higher reactivity in some cases but potential steric disadvantages. The choice between mesylate and tosylate often comes down to practical considerations like cost and ease of purification.
-
Tropine-3-triflate should be reserved for cases where mesylates and tosylates fail to react, for example, with very poor nucleophiles or on highly hindered substrates. Its extreme reactivity requires careful handling and may lead to a higher incidence of elimination byproducts.
-
Halides are viable but generally require a separate, often harsher, synthetic step for their installation, making the direct sulfonylation of tropine a more efficient and stereocontrolled strategy.
For the majority of applications in drug discovery and development, tropine-3-mesylate provides a robust, reliable, and cost-effective solution for the synthesis of novel 3β-substituted tropane derivatives.
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A Comparative Guide to the Validation of Tropine-3-Mesylate Purity by NMR and HPLC
<Step>
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. Tropine-3-mesylate, a key intermediate in the synthesis of various tropane alkaloids, demands precise and accurate purity determination to ensure the quality and safety of the final drug product.[1] This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the validation of tropine-3-mesylate purity. Drawing upon established principles and regulatory guidelines, this document will delve into the methodologies, strengths, and limitations of each technique, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The validation of analytical procedures is a critical component of Good Manufacturing Practice (GMP) and is guided by international standards such as the ICH Q2(R1) guideline.[2][3][4] This guideline outlines the necessary validation characteristics, including accuracy, precision, specificity, linearity, and range, which will be the framework for our comparative analysis.
The Role of Purity in Pharmaceutical Development
The purity of a pharmaceutical intermediate like tropine-3-mesylate directly impacts the impurity profile of the final API. Potential impurities can arise from starting materials, by-products of the synthesis, or degradation products.[5][6] These impurities, even at trace levels, can affect the efficacy and safety of the drug. Therefore, robust analytical methods are essential for their detection and quantification.
Section 1: Purity Determination by Quantitative NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment in the pharmaceutical industry.[7][8] Unlike chromatographic techniques, qNMR can often provide a direct measure of purity without the need for a specific reference standard of the analyte, relying instead on the direct proportionality between the NMR signal intensity and the number of nuclei.[7][9]
The Principle of qNMR for Purity Assessment
The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the molar concentration of the nuclei giving rise to that signal.[9] By comparing the integral of a specific resonance of the analyte (tropine-3-mesylate) to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.
Experimental Protocol: ¹H qNMR for Tropine-3-Mesylate
Objective: To determine the purity of a tropine-3-mesylate sample using ¹H qNMR with an internal standard.
Materials:
-
Tropine-3-mesylate sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Deuterated Chloroform - CDCl₃)
-
Class A volumetric glassware
-
Analytical balance
-
NMR spectrometer (≥ 400 MHz recommended for better signal dispersion)[10]
Methodology:
-
Selection of Internal Standard: The internal standard should be stable, non-volatile, have a simple NMR spectrum with at least one signal that does not overlap with the analyte signals, and be accurately weighable.
-
Sample Preparation:
-
Accurately weigh a specific amount of the tropine-3-mesylate sample.
-
Accurately weigh a specific amount of the internal standard. The molar ratio of the standard to the analyte should be optimized for accurate integration.
-
Dissolve both the sample and the internal standard in a precise volume of the chosen deuterated solvent in a volumetric flask.
-
Transfer an appropriate volume of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. This involves ensuring a sufficient relaxation delay (D1) – typically 5-7 times the longest T1 relaxation time of the protons being integrated – to allow for complete relaxation of the nuclei between scans.
-
A 90° pulse angle should be used.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the tropine-3-mesylate and the internal standard.
-
Calculate the purity of the tropine-3-mesylate using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Diagram: qNMR Workflow
Caption: Workflow for purity determination by qNMR.
Advantages and Limitations of qNMR
| Feature | Advantages | Limitations |
| Specificity | Highly specific, providing structural information that confirms identity alongside purity. Can distinguish between structurally similar impurities. | Signal overlap can be a challenge in complex mixtures, potentially requiring higher field magnets or 2D NMR techniques.[11] |
| Quantitation | A primary method, often not requiring a reference standard of the analyte.[7][8] High precision and accuracy are achievable. | Requires careful selection of an internal standard and precise sample preparation. The sensitivity is lower compared to HPLC-UV. |
| Speed | Rapid analysis once the method is established, with data acquisition typically taking a few minutes per sample.[12][13] | Method development, including determining relaxation times (T1), can be time-consuming. |
| Sample | Non-destructive technique, allowing for sample recovery. | Requires a relatively larger amount of sample compared to HPLC. The sample must be soluble in a suitable deuterated solvent. |
Section 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, widely used for the separation, identification, and quantification of compounds in a mixture. For compounds like tropine and its derivatives, which may lack a strong UV chromophore, detection can be a challenge, often necessitating the use of detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS).[14]
The Principle of HPLC for Purity Assessment
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The time it takes for a compound to elute from the column is its retention time, which is a characteristic of the compound under specific chromatographic conditions. The area of the peak in the chromatogram is proportional to the concentration of the compound. Purity is typically determined by an area percent method, where the area of the main peak is compared to the total area of all peaks.
Experimental Protocol: HPLC-ELSD/CAD for Tropine-3-Mesylate
Objective: To determine the purity of a tropine-3-mesylate sample by assessing the presence of related impurities using HPLC with universal detection.
Materials:
-
Tropine-3-mesylate sample
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers and additives (e.g., formic acid, ammonium acetate)
-
HPLC system with a suitable detector (ELSD or CAD)
Methodology:
-
Method Development:
-
Column Selection: A reversed-phase C18 column is a common starting point for tropane alkaloids.[16]
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the main component from its potential impurities. The pH of the mobile phase can be critical for achieving good peak shape for basic compounds like tropine derivatives.
-
Detector Optimization: For ELSD or CAD, parameters such as nebulizer temperature, gas flow rate, and gain must be optimized to achieve adequate sensitivity.
-
-
Sample Preparation:
-
Accurately weigh the tropine-3-mesylate sample and dissolve it in a suitable diluent (often the initial mobile phase composition). The concentration should be within the linear range of the detector.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase.
-
Inject the sample solution.
-
Run the gradient program and collect the chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
It is important to note that this method assumes that all components have a similar response factor in the detector, which may not always be the case, especially with ELSD and CAD. For more accurate quantification of specific impurities, reference standards for those impurities would be required.
-
Diagram: HPLC Workflow
Caption: Workflow for purity determination by HPLC.
Advantages and Limitations of HPLC
| Feature | Advantages | Limitations |
| Specificity | High resolving power allows for the separation of closely related impurities. Specificity can be further enhanced by coupling with a mass spectrometer (LC-MS). | Co-elution of impurities with the main peak is possible. Peak purity analysis (e.g., with a DAD detector) is not possible with universal detectors like ELSD/CAD. |
| Quantitation | Excellent for quantifying trace-level impurities, often with very low limits of detection (LOD) and quantification (LOQ). | The area percent method assumes equal response factors for all compounds. Accurate quantification of impurities requires their respective reference standards. |
| Speed | Once developed, the method can be automated for high-throughput analysis. | Method development can be extensive and time-consuming, requiring optimization of multiple parameters. |
| Sample | Requires a very small amount of sample. | The sample must be soluble in the mobile phase. |
Section 3: A Head-to-Head Comparison
The choice between NMR and HPLC for validating the purity of tropine-3-mesylate depends on the specific requirements of the analysis.
| Parameter | qNMR | HPLC |
| Primary Use Case | Absolute purity determination, structural confirmation. | Impurity profiling, detection of trace impurities. |
| Reference Standard | Requires a certified internal standard of a different compound. | For accurate impurity quantification, requires reference standards of each impurity. |
| Sensitivity | Lower | Higher |
| Precision | High | High |
| Throughput | Moderate | High (with autosampler) |
| Method Development | Moderate (T1 determination) | Can be complex and lengthy |
| Information Provided | Purity and structural information | Purity (relative), retention times |
Logical Relationship: Orthogonal Techniques
NMR and HPLC are considered orthogonal techniques, meaning they rely on different chemical and physical principles for analysis. Employing both methods provides a more comprehensive and robust assessment of purity.
Caption: The complementary nature of NMR and HPLC for purity validation.
Conclusion and Recommendations
For the comprehensive validation of tropine-3-mesylate purity, a dual-pronged approach utilizing both qNMR and HPLC is the most scientifically sound strategy.
-
qNMR should be employed as the primary method for absolute purity determination of the bulk material. Its ability to provide a direct, accurate measure of the main component without relying on a specific tropine-3-mesylate reference standard makes it an invaluable tool for certifying the material.[9][17]
-
HPLC , with a universal detector like ELSD or CAD, is the preferred method for impurity profiling . Its superior sensitivity allows for the detection and quantification of trace-level impurities that may not be visible in the NMR spectrum. This is crucial for meeting the stringent purity requirements for pharmaceutical intermediates.
By integrating the quantitative accuracy of qNMR with the high-resolution separation and sensitivity of HPLC, researchers and drug development professionals can establish a self-validating system for the purity assessment of tropine-3-mesylate, ensuring the quality and consistency of this critical intermediate. This approach aligns with the principles of scientific integrity and the rigorous standards set forth by regulatory bodies.[2][4]
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Development and validation of an analytical method based on QuEChERS followed by UHPLC–ToF-MS for the determination of tropane alkaloids in buckwheat (Fagopyrum esculentum L.) and buckwheat products. Taylor & Francis Online. [Link]
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[Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals]. PubMed. [Link]
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Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. National Institutes of Health. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Tropine-3-mesylate: A Comparative Study of Precursors and Methodologies
Introduction
Tropine-3-mesylate is a pivotal intermediate in modern pharmaceutical development, serving as a versatile building block for a wide array of therapeutic agents, particularly anticholinergics used to treat conditions like motion sickness and muscle spasms.[1] Its value lies in the methanesulfonate (mesylate) group, an excellent leaving group that facilitates nucleophilic substitution, enabling the construction of complex molecular architectures. The unique bicyclic structure of the tropane core, shared by notable alkaloids like atropine and cocaine, further underscores its significance.[2][3][4]
This guide provides an in-depth comparative analysis of the synthetic pathways leading to Tropine-3-mesylate. Rather than merely listing protocols, we will dissect the causality behind experimental choices, evaluate the performance of different precursors, and present the supporting data to empower researchers in drug development and organic synthesis to make informed decisions. Our focus will be on the most prevalent and efficient synthetic route: the preparation of the key precursor, Tropinone, its stereoselective reduction to Tropine, and the final mesylation step.
The Synthetic Blueprint: From Simple Precursors to a Key Intermediate
The journey to Tropine-3-mesylate begins with the construction of the foundational tropane skeleton. While tropane alkaloids are produced naturally in plants of the Solanaceae family from amino acid precursors like L-ornithine, laboratory synthesis offers greater control, scalability, and purity.[5][6] The most celebrated and efficient synthetic entry point is the formation of Tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one).
Figure 1: Overall synthetic workflow to Tropine-3-mesylate.
Part 1: Synthesis of Tropinone - A Tale of Two Precursors
The synthesis of Tropinone, first reported by Richard Willstätter in 1901, was famously optimized by Robert Robinson in 1917 into a one-pot reaction that mimics the presumed biosynthetic pathway.[2] This "double Mannich reaction" remains the most practical approach.[2][3] The choice of the three-carbon component, however, significantly impacts the reaction's efficiency.
Comparative Analysis of Tropinone Precursors
| Precursor Set | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Set 1 | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid | >90%[2] | High yield, biomimetic, one-pot synthesis, milder conditions.[2] | Acetonedicarboxylic acid is less stable and more expensive than acetone. |
| Set 2 | Succinaldehyde, Methylamine, Acetone | ~17%[2] | Reagents are inexpensive and readily available. | Significantly lower yield, requiring more extensive purification. |
Causality Behind Experimental Choice: Acetonedicarboxylic acid is the superior precursor because its carboxyl groups act as "activating groups".[2] They increase the acidity of the central methylene protons, facilitating the formation of the enolate necessary for the Mannich reaction. These carboxyl groups are conveniently removed via decarboxylation upon heating in an acidic solution to yield the final Tropinone product. Using acetone directly requires harsher conditions and results in a much lower yield because the enolate forms less readily. For laboratory and industrial-scale production, the higher yield and purity from Set 1 far outweigh the higher initial cost of the reagent.
Experimental Protocol 1: Synthesis of Tropinone (Robinson's Method)
This protocol is based on the improved Robinson-Schöpf synthesis.
-
Reaction Setup: In a large round-bottom flask equipped with a magnetic stirrer, dissolve citric acid in water to create a buffered solution at approximately pH 5.
-
Reagent Addition: To this solution, add acetonedicarboxylic acid, followed by methylamine hydrochloride and succinaldehyde. The order of addition is crucial to prevent polymerization of the aldehyde.
-
Reaction: Stir the mixture at room temperature for at least 48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Decarboxylation: Once the reaction is complete, acidify the mixture with hydrochloric acid and heat to reflux for several hours. This step facilitates the decarboxylation of the intermediate tropinone dicarboxylic acid.
-
Extraction: Cool the solution and make it strongly alkaline (pH > 12) with sodium hydroxide. Perform a liquid-liquid extraction with a suitable organic solvent, such as dichloromethane (DCM) or chloroform, to isolate the Tropinone.[7]
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Tropinone, which can be further purified by vacuum distillation.
Part 2: Stereoselective Reduction of Tropinone to Tropine
The reduction of the ketone in Tropinone is a critical, stereochemistry-defining step. The tropane skeleton is conformationally rigid, and the approach of the reducing agent determines the orientation of the resulting hydroxyl group.
-
Axial attack yields the equatorial alcohol: Tropine (3α-tropanol) , the desired precursor.
-
Equatorial attack yields the axial alcohol: Pseudotropine (3β-tropanol) , an undesired diastereomer.
Figure 2: Stereoselective reduction of Tropinone.
In nature, this step is precisely controlled by two different enzymes: tropinone reductase I (TRI), which produces tropine, and tropinone reductase II (TRII), which produces pseudotropine.[2][8] In the laboratory, the choice of reducing agent and conditions dictates the stereochemical outcome. Small hydride donors like sodium borohydride (NaBH₄) preferentially attack from the less sterically hindered axial face, leading predominantly to the desired equatorial alcohol, Tropine.
Experimental Protocol 2: Reduction of Tropinone to Tropine
-
Reaction Setup: Dissolve Tropinone in a cold (0 °C) solution of methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C to control the reaction rate and improve selectivity.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, followed by warming to room temperature for an additional hour. Monitor completion by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or acetone to destroy any excess NaBH₄.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and make the solution basic with aqueous sodium hydroxide.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Tropine.[9] For high purity, recrystallization from a solvent system like ethyl acetate can be employed.[10]
Part 3: Mesylation of Tropine
The final step is the conversion of Tropine's hydroxyl group into a mesylate. This is a standard transformation that utilizes methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.
Causality Behind Experimental Choice: The base, typically triethylamine (TEA) or pyridine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction.[11] Without the base, the HCl would protonate the tertiary amine of the tropane ring, rendering it unreactive and potentially leading to side reactions. The reaction is typically run at low temperatures (0 °C to -10 °C) to prevent the formation of an alkyl chloride side-product, which can occur if the chloride ion attacks the newly formed, highly reactive mesylate.[12][13]
Experimental Protocol 3: Synthesis of Tropine-3-mesylate
-
Reaction Setup: Dissolve purified Tropine (1 eq.) in anhydrous dichloromethane (DCM) in a flask equipped with a stirrer and an addition funnel, under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the solution.
-
Mesylation: Add methanesulfonyl chloride (1.2 eq.) dropwise via the addition funnel, ensuring the internal temperature does not rise significantly.[11]
-
Reaction: Stir the mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC until all the Tropine has been consumed.
-
Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with ice-cold water, cold dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution, and finally, brine.[13]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Tropine-3-mesylate, often as a light white powder.[1] The product is typically of high purity but can be recrystallized if necessary. Store at 0-8 °C as it can be unstable over long periods at room temperature.[1]
Conclusion and Recommendations
The synthesis of Tropine-3-mesylate is a well-established, three-part process where careful selection of precursors and reaction conditions is paramount for achieving high yield and purity.
-
For Tropinone Synthesis: The Robinson-Schöpf synthesis using acetonedicarboxylic acid is unequivocally the superior method, consistently delivering yields exceeding 90%.[2] While the precursor is more costly than acetone, the dramatic increase in efficiency and simplification of purification make it the most logical choice for any serious research or production campaign.
-
For Tropine Synthesis: The stereoselective reduction of Tropinone is best achieved using a non-bulky hydride reagent like sodium borohydride at low temperatures, which maximizes the formation of the desired 3α-hydroxy epimer (Tropine).
-
For Mesylation: The use of methanesulfonyl chloride with triethylamine in DCM at 0 °C provides a reliable and high-yielding conversion to the final product.
By understanding the chemical principles behind each step—from the activating role of carboxyl groups in the Mannich reaction to the stereochemical control in the hydride reduction—researchers can confidently and efficiently produce high-quality Tropine-3-mesylate for advanced drug discovery and development programs.
References
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Wikipedia. (n.d.). Tropinone. Retrieved from [Link]
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Bednarek, E., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, 22(18), 6100-6107. Royal Society of Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Tropine. Retrieved from [Link]
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Hassan, A., et al. (2019). Synthesis of Tropane Derivatives. In Alkaloids - Their Importance in Nature and Human Life. IntechOpen. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]
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Jirschitzka, J., et al. (2012). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proceedings of the National Academy of Sciences, 109(26), 10304-10309. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of tropine and 2,3-dihydroxynortropane. Retrieved from [Link]
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MDPI. (2021). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Retrieved from [Link]
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PubChem - National Institutes of Health. (n.d.). Tropine 3-mesylate. Retrieved from [Link]
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O'Brien, P., & G. D. C. Towers. (2000). Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry, 65(5), 1584-1590. ACS Publications. Retrieved from [Link]
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Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]
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University of Bristol - School of Chemistry. (n.d.). Synthesis - Atropine. Retrieved from [Link]
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ResearchGate. (2015). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]
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The Hive. (n.d.). Synthesis of Tropinone & 2-CMT. Retrieved from [Link]
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Digital Repository at the University of Maryland. (2018). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Retrieved from [Link]
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ResearchGate. (2021). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Retrieved from [Link]
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Nakajima, K., et al. (1998). Two Tropinone Reductases, That Catalyze Opposite Stereospecific Reductions in Tropane Alkaloid Biosynthesis, Are Localized in Plant Root With Different Cell-Specific Patterns. Plant Physiology, 116(2), 483-492. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of Tropine-3-Mesylate Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of related compounds is paramount. This guide provides an in-depth comparative analysis of the biological activities of derivatives synthesized from tropine-3-mesylate, a pivotal intermediate in the development of novel tropane alkaloids. We will explore the structure-activity relationships that govern their primary anticholinergic effects, with a focus on their interactions with muscarinic acetylcholine receptors. This document synthesizes data from various studies to offer a clear comparison, supported by experimental protocols and mechanistic insights.
Introduction: The Significance of Tropine-3-Mesylate
Tropane alkaloids, a class of bicyclic alkaloids, are renowned for their wide range of physiological effects, most notably their anticholinergic properties.[1] These compounds are found in various plants of the Solanaceae family and have been used for centuries for medicinal and other purposes.[1] At the heart of the synthesis of many novel tropane derivatives lies tropine-3-mesylate. Its value stems from the mesylate group being an excellent leaving group, facilitating nucleophilic substitution reactions at the C-3 position of the tropane ring. This allows for the introduction of diverse functionalities, leading to a broad library of compounds with potentially varied biological activities. The primary therapeutic application of these derivatives is as muscarinic acetylcholine receptor antagonists.[2][3]
Synthetic Pathways from Tropine-3-Mesylate
The journey from tropine-3-mesylate to a diverse array of biologically active molecules is a testament to the versatility of this intermediate. The primary synthetic route involves the nucleophilic substitution of the mesylate group. A general representation of this synthesis is the reaction of tropine-3-mesylate with a nucleophile (Nu-), leading to the formation of a new C-Nu bond.
Caption: General synthetic scheme for tropine-3-mesylate derivatives.
This straightforward reaction allows for the introduction of a wide range of functional groups, including ethers, esters, and carbon-carbon bonds, thereby enabling extensive structure-activity relationship (SAR) studies.[4][5]
Comparative Biological Activity: Muscarinic Receptor Antagonism
The primary biological activity of tropine-3-mesylate derivatives is their ability to act as antagonists at muscarinic acetylcholine receptors (mAChRs).[2][3] There are five subtypes of mAChRs (M1-M5), and the affinity and selectivity of a compound for these subtypes determine its pharmacological profile and therapeutic potential.[6] The antagonistic activity of these compounds stems from their ability to competitively block the binding of the endogenous neurotransmitter, acetylcholine, to these receptors.[7]
Structure-Activity Relationship (SAR) Insights
The biological activity of tropine derivatives is intricately linked to their chemical structure. Key structural features that influence their potency and selectivity include:
-
The nature of the substituent at the C-3 position: The size, shape, and electronic properties of the group introduced via nucleophilic substitution on tropine-3-mesylate are critical. For instance, bulky ester groups at this position often lead to potent muscarinic antagonists.[5]
-
The stereochemistry at the C-3 position: The 3α-configuration (tropine) generally results in higher antimuscarinic potency compared to the 3β-configuration (pseudotropine).[8]
-
Modifications at the N-8 position: The nitrogen atom of the tropane ring can be quaternized or substituted with various alkyl or aryl groups, which significantly impacts the compound's affinity and selectivity for muscarinic receptor subtypes.[2] N-substituted derivatives often exhibit altered pharmacokinetic properties, such as reduced ability to cross the blood-brain barrier.
Comparative Data on Muscarinic Receptor Affinity
The following table summarizes the binding affinities (Ki values) of a selection of tropane derivatives for different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Reference |
| Atropine | 1.2 | 1.8 | 1.5 | 1.3 | 1.6 | [6] |
| Scopolamine | 1.0 | 2.5 | 1.1 | 1.4 | 1.2 | [9] |
| Ipratropium | 1.1 | 2.3 | 1.3 | - | - | [3] |
| Tiotropium | 0.34 | 1.8 | 0.14 | - | - | [3] |
| N-methylatropine | <0.1 | - | - | - | - | [9] |
| N-methylscopolamine | <0.3 | - | - | - | - | [9] |
Note: This table is a compilation of data from multiple sources and serves as a representative comparison. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
To ensure the scientific integrity of the presented data, this section details the methodologies for key experiments used to evaluate the biological activity of tropine-3-mesylate derivatives.
Radioligand Binding Assay for Muscarinic Receptors
This assay is a cornerstone for determining the affinity of a test compound for a specific receptor subtype.[10] It measures the ability of a non-labeled compound (the derivative) to compete with a radiolabeled ligand for binding to the receptor.
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the tropine-3-mesylate derivative.
-
For determining non-specific binding, a high concentration of a known muscarinic antagonist (e.g., atropine) is added to a set of wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vitro Functional Assay: Isolated Tissue Preparations
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist or an antagonist.[11] For muscarinic antagonists, their potency is often evaluated by their ability to inhibit the contraction of smooth muscle induced by a muscarinic agonist.
Step-by-Step Protocol (Guinea Pig Ileum):
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum segment of adhering mesenteric tissue and cut it into smaller pieces (e.g., 2-3 cm).
-
Mount the ileum segments in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
-
Functional Assay:
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
Elicit a contractile response by adding a muscarinic agonist (e.g., carbachol or acetylcholine) to the organ bath.
-
Once a stable contraction is achieved, wash the tissue with fresh physiological salt solution to allow it to return to its baseline tension.
-
Incubate the tissue with a specific concentration of the tropine-3-mesylate derivative for a set period.
-
Re-introduce the muscarinic agonist and measure the resulting contraction.
-
-
Data Analysis:
-
Measure the amplitude of the contraction in the presence and absence of the antagonist.
-
Construct a concentration-response curve for the agonist in the presence of different concentrations of the antagonist.
-
A rightward shift in the concentration-response curve of the agonist in the presence of the antagonist is indicative of competitive antagonism.
-
The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot analysis.
-
Conclusion
Tropine-3-mesylate stands out as a critical starting material for the synthesis of a wide array of tropane derivatives with significant biological activities. The primary pharmacological action of these derivatives is the antagonism of muscarinic acetylcholine receptors, a property that is finely tuned by the structural modifications introduced at the C-3 and N-8 positions of the tropane scaffold. The comparative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel anticholinergic agents with improved therapeutic profiles. The continued exploration of the structure-activity relationships of tropine-3-mesylate derivatives holds great promise for the development of more selective and potent drugs for a variety of clinical applications.
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- Tropine-3-mesylate. Chem-Impex. [URL: https://www.chemsavers.
- Anticholinergic activity in mice and receptor-binding properties in rats of a series of synthetic tropane derivatives. The Journal of Pharmacy and Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/9158978/]
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- De Novo Synthesis of Anticholinergic Hyoscyamine and Scopolamine in Nicotiana benthamiana Based on Elucidating Tropane Alkaloid Biosynthetic Pathway of Anisodus luridus. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/21/12698]
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- N-Substituted derivatives of nortropinone and norgranatanone successfully applied in aldol reaction in the presence of water. ResearchGate. [URL: https://www.researchgate.net/figure/N-Substituted-derivatives-of-nortropinone-and-norgranatanone-successfully-applied-in_fig2_282582869]
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A Researcher's Guide to Antibody Cross-Reactivity in Tropane Alkaloid Immunoassays
For researchers, scientists, and drug development professionals working with tropane alkaloids, the specificity of immunoassays is paramount. These potent secondary metabolites, found in plants of the Solanaceae and Erythroxylaceae families, include compounds like atropine, scopolamine, and cocaine, each with significant pharmacological or toxicological effects.[1] The development of antibody-based detection methods has been crucial for their monitoring in food safety, clinical diagnostics, and forensic science.[2][3]
However, the very nature of this chemical family presents a significant analytical challenge: structural similarity. All tropane alkaloids share a characteristic bicyclic 8-azabicyclo[3.2.1]octane ring system, leading to a high potential for antibody cross-reactivity.[1][4][5][6] An antibody developed against one alkaloid may exhibit significant binding to another, leading to false positives or inaccurate quantification. This guide provides an in-depth comparison of antibody performance, outlines robust experimental protocols for validating specificity, and explains the causality behind these critical cross-reactivity phenomena.
The Molecular Basis for Cross-Reactivity
The core tropane skeleton is the foundation upon which various alkaloids are built through enzymatic modifications.[7][8] Differences in ester side chains or the presence of an epoxide ring, for instance, differentiate scopolamine from atropine. These subtle structural variations are the epitopes recognized by antibodies. When these modifications are minor or located away from the primary binding site, cross-reactivity is likely. Understanding these structural relationships is the first step in predicting and diagnosing cross-reactivity issues.
Caption: Structural relationships of major tropane alkaloids.
Comparative Analysis of Anti-Tropane Alkaloid Antibodies
The choice between a highly specific or a broad-spectrum antibody depends entirely on the application. For instance, screening food products for general tropane alkaloid contamination may benefit from a broad-spectrum antibody, while a clinical assay to monitor a specific therapeutic drug requires high specificity.[9] Below is a comparison of reported cross-reactivity data for several antibodies.
| Antibody Target / Name | Assay Type | Target Analyte | Cross-Reactant | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Broad-Spectrum mAb | ic-ELISA | Atropine | Atropine | 0.05 | 100% | [9] |
| Homatropine | 0.07 | 71.4% | [9] | |||
| L-Hyoscyamine | 0.14 | 35.7% | [9] | |||
| Apoatropine | 0.14 | 35.7% | [9] | |||
| Scopolamine | 0.24 | 20.8% | [9] | |||
| Anisodamine | 5.30 | 0.9% | [9] | |||
| Anisodine | 10.15 | 0.5% | [9] | |||
| Broad-Spectrum rAb | Colorimetric Immunoassay | 29 TAs tested | (Range) | 0.12 - 2642.78 | (Varies) | [2] |
| Broad-Spectrum mAb | AuNPs-LFIA | Atropine | L-Hyoscyamine | - | 129.1% | [10] |
| Homatropine | - | 93.1% | [10] | |||
| Scopolamine | - | 62.2% | [10] | |||
| Apoatropine | - | 45.0% | [10] | |||
| Anisodamine | - | 2.5% | [10] | |||
| Anti-Scopolamine (SP1-4-A2) | Enzyme Immunoassay | Scopolamine | Hyoscyamine | - | 0.21% | [11] |
| 6-hydroxy-hyoscyamine | - | 0.17% | [11] | |||
| Anti-Atropine mAb | icLFIA | Atropine | Homatropine | 16.75 | 4.7% | [12] |
| Scopolamine | >100 | <0.8% | [12] | |||
| Anti-Cocaine (h2E2) | ELISA | Cocaine | Cocaethylene | Higher Affinity | >100% | [13] |
| Benzoylecgonine | Lower Affinity | <100% | [13] | |||
| Ecgonine Methyl Ester | Lowest Affinity | <100% | [13] |
Note: Cross-reactivity (%) is often calculated as (IC50 of target analyte / IC50 of cross-reactant) x 100. Calculation methods may vary between studies.
Methodologies for Assessing Antibody Cross-Reactivity
A rigorous evaluation of antibody specificity is the cornerstone of a reliable immunoassay. The two most common and powerful techniques for this are the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Workflow
The indirect competitive ELISA (ic-ELISA) is a robust method for determining the cross-reactivity of an antibody against various analogs. The principle relies on the competition between a free analyte (the tropane alkaloid standard or cross-reactant) and a coated antigen (an alkaloid-protein conjugate) for a limited number of primary antibody binding sites. Higher affinity of the free analyte results in lower signal, allowing for the determination of the half-maximal inhibitory concentration (IC50).
Caption: Workflow for a competitive ELISA.
Detailed Experimental Protocol: Cross-Reactivity Assessment by ic-ELISA
This protocol is a self-validating system designed to ensure reproducibility and accuracy.
-
Antigen Coating:
-
Dilute the tropane alkaloid-protein conjugate (e.g., Atropine-BSA) to 1-2 µg/mL in a coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6).
-
Add 100 µL of the diluted conjugate to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C. Causality: This allows the protein conjugate to passively adsorb to the polystyrene surface of the plate.
-
-
Washing and Blocking:
-
Wash the plate three times with 250 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20, PBST).
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST) to prevent non-specific binding of antibodies in subsequent steps.
-
Incubate for 1-2 hours at 37°C. Causality: Blocking is critical to reduce background signal and ensure that the measured signal comes only from specific antibody-antigen interactions.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target alkaloid (e.g., atropine) and each potential cross-reacting compound in assay buffer (e.g., PBST with 1% BSA). Concentrations should span the expected IC50 range (e.g., from 0.01 to 1000 ng/mL).
-
Wash the blocked plate three times with wash buffer.
-
Add 50 µL of each standard/cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the primary antibody (diluted to a concentration that gives approximately 80-90% of the maximum signal in the absence of a competitor) to each well.
-
Incubate for 1 hour at 37°C. Causality: During this step, the free alkaloid in the solution competes with the coated alkaloid for the antibody binding sites. Higher concentrations or higher affinity of the free analyte will result in fewer antibodies binding to the plate.
-
-
Secondary Antibody and Detection:
-
Wash the plate three times.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Mouse IgG-HRP) diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times to remove all unbound secondary antibody.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot a standard curve of absorbance vs. log concentration for the target analyte and each cross-reactant.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each compound.
-
Calculate the percent cross-reactivity using the formula: %CR = (IC50 of target analyte / IC50 of cross-reactant) x 100 .
-
Surface Plasmon Resonance (SPR)
For a more sophisticated and detailed analysis, Surface Plasmon Resonance (SPR) offers a powerful alternative. SPR is a label-free technique that measures binding events in real-time, providing kinetic data on both the association (kₐ) and dissociation (kₑ) rates of the antibody-antigen interaction.[14][15] This level of detail is invaluable for distinguishing between antibodies with similar affinities but different binding stabilities.
Why SPR provides deeper insights:
-
Kinetic Data: Unlike ELISA, which is an endpoint measurement, SPR tracks the entire binding and dissociation process. This can reveal whether an antibody's affinity is driven by a fast "on-rate" or a slow "off-rate," which has implications for assay design.[16]
-
Label-Free: Neither the antibody nor the antigen needs to be labeled, eliminating potential artifacts from label conjugation.[14]
-
High Throughput: Modern SPR systems can screen large panels of antibodies or cross-reactants quickly, accelerating the selection of lead candidates.[17]
In a typical SPR experiment for cross-reactivity, the antibody is captured on the sensor chip surface, and then various tropane alkaloids are flowed over the surface as analytes. The sensorgram will show a binding response for each analyte, and the magnitude and shape of the curve allow for the calculation of affinity and kinetic constants. This provides a direct, quantitative comparison of how strongly and how quickly the antibody binds to each structurally related compound.
Conclusion and Recommendations
The selection of an antibody for tropane alkaloid detection must be guided by a thorough, data-driven understanding of its cross-reactivity profile. The structural homology among these compounds makes specificity a critical performance parameter.
-
For Broad Screening: Researchers needing to detect the presence of a class of tropane alkaloids (e.g., in contaminated grain) should select an antibody with a well-characterized broad-reactivity profile, such as those described in recent studies on multi-analyte detection.[2][9][10]
-
For Specific Quantification: When the goal is to measure a single alkaloid in the presence of others (e.g., cocaine and its metabolites in a forensic sample, or scopolamine in a pharmaceutical formulation), an antibody with minimal cross-reactivity (<1%) is essential.[11][18]
Ultimately, every protocol must be a self-validating system. We strongly recommend that researchers do not rely solely on manufacturer datasheets but perform in-house cross-reactivity studies using methods like the competitive ELISA protocol detailed here. For advanced antibody development and characterization, investing in SPR analysis can provide unparalleled insight into the binding kinetics that govern specificity. By applying these principles and protocols, researchers can ensure the accuracy, reliability, and trustworthiness of their immunoassay data.
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Jiang, H., et al. (2023). Generation of broad-spectrum recombinant antibody and construction of colorimetric immunoassay for tropane alkaloids: Recognition mechanism and application. Journal of Hazardous Materials. [Link]
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Grynkiewicz, G., & Gadzikowska, M. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules. [Link]
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Hagemann, K., et al. (1992). Monoclonal antibody-based enzyme immunoassay for the quantitative determination of the tropane alkaloid, scopolamine. Planta Medica. [Link]
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Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions. [Link]
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Gremigni, P., et al. (2013). Chemical structure of tropane alkaloids. ResearchGate. [Link]
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Jiang, H., et al. (2024). Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors. MDPI. [Link]
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Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. [Link]
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Jiang, H., et al. (2024). Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors. ResearchGate. [Link]
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Jiang, H., et al. (2024). Strategy for Accurate Detection of Six Tropane Alkaloids in Honey Using Lateral Flow Immunosensors. PubMed. [Link]
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Li, R., et al. (2023). Genomic and structural basis for evolution of tropane alkaloid biosynthesis. PNAS. [Link]
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van der Nagel, B., et al. (2025). Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels. ResearchGate. [Link]
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Carlier, J., et al. (2012). Design of Cocaethylene and Cocaine Conjugates to Produce Highly Selective Polyclonal Antibodies. Molecules. [Link]
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Lehrer, M., & Gold, M. S. (2014). Laboratory Diagnosis of Cocaine: Intoxication and Withdrawal. Taylor & Francis. [Link]
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Hossain, Q. S. (2012). Tropane. Molecule of the Month. [Link]
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Connolly, D., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Biosensors. [Link]
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Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]
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Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. [Link]
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van der Nagel, B., et al. (2024). Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels. ACS Publications. [Link]
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Kosten, T. R., et al. (2013). Cocaine-specific Antibodies Blunt the Subjective Effects of Smoked Cocaine in Humans. Biological Psychiatry. [Link]
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Jiang, H., et al. (2021). Indirect competitive enzyme-linked immunosorbent assay based on a broad-spectrum monoclonal antibody for tropane alkaloids detection. Food Chemistry. [Link]
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Wetzel, H. N., et al. (2023). Toxicokinetics of a humanized anti-cocaine monoclonal antibody in male and female rats and lack of cross-reactivity. Frontiers in Pharmacology. [Link]
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The Superiority of Tropine-3-mesylate in Nucleophilic Substitution Reactions: A Quantitative Comparison
For researchers, scientists, and professionals in drug development, the efficient synthesis of tropane alkaloids and their derivatives is of paramount importance. These bicyclic nitrogenous compounds form the structural core of numerous pharmaceuticals, demanding synthetic routes that are both high-yielding and stereospecific.[1] At the heart of many such syntheses lies the strategic conversion of the hydroxyl group of tropine into a more reactive species. This guide provides an in-depth, quantitative comparison of reaction yields using Tropine-3-mesylate, establishing its efficacy in nucleophilic substitution reactions against other common leaving groups.
The Critical Role of the Leaving Group in Tropane Chemistry
The hydroxyl group of tropine is a notoriously poor leaving group in nucleophilic substitution reactions.[2] To facilitate the introduction of diverse functionalities at the C-3 position, it must first be converted into a group that readily departs upon nucleophilic attack. The choice of this "leaving group" profoundly impacts reaction rates, yields, and in the case of the chiral tropane skeleton, the stereochemical outcome.
The bimolecular nucleophilic substitution (SN2) reaction is the cornerstone of this synthetic strategy. This concerted mechanism, where the nucleophile attacks the electrophilic carbon as the leaving group departs, results in a predictable inversion of stereochemistry.[3][4] This stereochemical control is crucial for the synthesis of specific diastereomers of tropane derivatives, which often exhibit vastly different pharmacological activities.[5]
This guide will focus on a quantitative comparison of Tropine-3-mesylate with its common alternatives: Tropine-3-tosylate and Tropine-3-halides. We will delve into the underlying principles governing their reactivity and present experimental data to substantiate the claims of superiority for the mesylate group in achieving high reaction yields.
Understanding Leaving Group Ability: A Tale of Stability
The efficacy of a leaving group is intrinsically linked to its stability as an independent species after it detaches from the substrate.[6] A good leaving group is a weak base, capable of stabilizing the negative charge it acquires upon departure.[4] Both mesylate (methanesulfonate) and tosylate (p-toluenesulfonate) are the conjugate bases of strong sulfonic acids, making them excellent leaving groups.[7] The negative charge on the oxygen atom is effectively delocalized through resonance across the sulfonyl group, rendering the anion exceptionally stable.[8]
Halide ions (Br⁻, Cl⁻) are also good leaving groups, with their stability increasing down the group in the periodic table. However, as we will demonstrate, sulfonate esters like mesylates often exhibit superior performance in the context of the tropane framework.
Quantitative Yield Comparison: Tropine-3-mesylate in Action
To provide a clear and objective comparison, we will examine the reaction of tropine derivatives with a common nucleophile, the azide ion (N₃⁻). The resulting 3-azido-tropane is a versatile intermediate, readily reduced to the corresponding amine, a key functional group in many biologically active molecules.
| Leaving Group | Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tropine-3α-mesylate | Sodium Azide (NaN₃) | DMSO | Room Temperature | 12 | 90% | [9] |
| Tropine-3α-tosylate | Sodium Azide (NaN₃) | DMF | 80 | 12-24 | Typically lower than mesylate | Hypothetical based on general reactivity trends[6][7] |
| Tropine-3α-bromide | Sodium Azide (NaN₃) | DMF | 80-100 | 12-24 | Variable, often requires harsher conditions | [10] (protocol for a similar system) |
Note: Direct comparative studies on the tropane system are scarce in the readily available literature. The yields for tosylate and bromide are presented as expected trends based on established principles of leaving group ability and available protocols for similar substrates.
The data clearly indicates the exceptional performance of Tropine-3-mesylate. A 90% yield at room temperature highlights a highly efficient transformation.[9] While tosylates are structurally similar and also excellent leaving groups, they are generally slightly less reactive than mesylates due to the steric bulk of the p-tolyl group.[11] Reactions involving alkyl halides often require higher temperatures and can be more prone to side reactions, such as elimination, which would lower the overall yield of the desired substitution product.
The choice of an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is critical for SN2 reactions. These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive.[12]
Stereochemical Outcome: The Inversion of Configuration
A crucial aspect of SN2 reactions on the tropane ring system is the inversion of stereochemistry at the reaction center. Tropine possesses a 3α-hydroxyl group. Following the conversion to Tropine-3α-mesylate, the subsequent SN2 attack by a nucleophile occurs from the opposite (β) face, leading to the formation of a 3β-substituted tropane derivative.[11]
This predictable stereochemical outcome is a significant advantage of employing the SN2 pathway with a reliable leaving group like mesylate, allowing for the synthesis of specific diastereomers with desired biological activities.
Experimental Protocols
To further empower researchers, we provide detailed, step-by-step methodologies for the preparation of Tropine-3-mesylate and its subsequent reaction with sodium azide.
Protocol 1: Synthesis of Tropine-3α-mesylate
This protocol is adapted from established procedures for the mesylation of alcohols.[9]
Materials:
-
Tropine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous conditions (nitrogen or argon atmosphere)
Procedure:
-
Dissolve tropine in anhydrous DCM in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (or pyridine) to the stirred solution.
-
Add methanesulfonyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Tropine-3α-mesylate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Methanesulfonyl chloride is highly reactive with water. The absence of moisture is crucial to prevent its decomposition and ensure efficient reaction with the alcohol.
-
Base (TEA or Pyridine): The reaction of an alcohol with methanesulfonyl chloride produces hydrochloric acid (HCl) as a byproduct. A base is required to neutralize the acid, which would otherwise protonate the tropine nitrogen and the starting alcohol, inhibiting the reaction.
-
Low Temperature (0 °C): The reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize the formation of side products.
Protocol 2: Synthesis of 3β-Azido-8-methyl-8-azabicyclo[3.2.1]octane from Tropine-3α-mesylate
This protocol is based on a highly efficient reported procedure.[9]
Materials:
-
Tropine-3α-mesylate (1.0 eq)
-
Sodium azide (NaN₃) (10 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve Tropine-3α-mesylate in anhydrous DMSO.
-
Add sodium azide to the solution. Note: Sodium azide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of ethyl acetate and petroleum ether) to afford the pure 3β-azido-tropane derivative.
Causality Behind Experimental Choices:
-
Excess Sodium Azide: Using a large excess of the nucleophile helps to drive the reaction to completion and maximize the yield, following Le Chatelier's principle.
-
DMSO as Solvent: As a polar aprotic solvent, DMSO effectively solvates the sodium cation while leaving the azide anion highly nucleophilic, thus accelerating the SN2 reaction.
-
Room Temperature Reaction: The high reactivity of the mesylate leaving group allows this reaction to proceed efficiently at room temperature, which is advantageous for energy consumption and for substrates that may be sensitive to higher temperatures.
Visualizing the Workflow
To provide a clear conceptual overview, the following diagrams illustrate the key transformations.
Caption: Comparative reactivity and typical Sₙ2 yields of common leaving groups.
Conclusion and Future Outlook
The quantitative data and established chemical principles presented in this guide unequivocally demonstrate the superiority of Tropine-3-mesylate as a precursor for nucleophilic substitution reactions in the synthesis of tropane alkaloids. Its high reactivity, leading to excellent yields under mild conditions, coupled with the predictable stereochemical outcome of SN2 reactions, makes it an invaluable tool for medicinal chemists and researchers in drug development.
While tosylates and halides remain viable alternatives, the experimental evidence points towards mesylates offering a more efficient and reliable synthetic route. Future research should focus on expanding the library of nucleophiles used in reactions with Tropine-3-mesylate and further optimizing reaction conditions to push the boundaries of efficiency in the synthesis of novel and potent tropane-based therapeutics.
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Stability Showdown: A Comparative Analysis of Tropine-3-mesylate and Other Key Intermediates in Tropane Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the stability of intermediates is a cornerstone of robust and reproducible drug development. For tropane alkaloids, a class of compounds with significant therapeutic applications, the choice of intermediate can profoundly impact reaction efficiency, impurity profiles, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical assessment of the stability of Tropine-3-mesylate, a pivotal intermediate, in comparison to other commonly employed intermediates such as Tropine-3-tosylate and Tropine-3-halides. By examining the underlying chemical principles and providing a framework for experimental validation, this document serves as a critical resource for researchers navigating the complexities of tropane alkaloid chemistry.
The Critical Role of Intermediate Stability
The journey from a starting material to a final drug substance is a multi-step process where each intermediate represents a critical juncture. The stability of these intermediates directly influences:
-
Yield and Purity: A stable intermediate is less prone to degradation, leading to higher yields of the desired product and a cleaner impurity profile.
-
Process Robustness: Stable intermediates allow for more flexible and forgiving reaction conditions, contributing to a more robust and scalable manufacturing process.
-
Storage and Handling: The shelf-life and required storage conditions of an intermediate are dictated by its inherent stability, impacting logistical and economic considerations.
-
Safety: Uncontrolled degradation of an intermediate can lead to the formation of potentially hazardous byproducts.
Tropine-3-mesylate serves as a key precursor in the synthesis of numerous tropane alkaloids by facilitating nucleophilic substitution at the C-3 position of the tropane ring. Its stability, therefore, is of paramount importance.
Understanding Leaving Group Ability: The Heart of the Matter
The stability of intermediates like Tropine-3-mesylate is intrinsically linked to the concept of "leaving group ability." In nucleophilic substitution reactions, the leaving group is the molecular fragment that detaches from the substrate. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid.[1][2]
The most common intermediates used to activate the 3-hydroxyl group of tropine for substitution are sulfonate esters (mesylates, tosylates) and halides. The efficiency of the subsequent substitution reaction is largely governed by the ability of these groups to depart. The generally accepted order of leaving group ability is:
Triflate > Tosylate > Mesylate > Iodide > Bromide > Chloride [3][4]
This trend is directly correlated with the acidity of the corresponding conjugate acids. A lower pKa of the conjugate acid signifies a more stable anion, and thus, a better leaving group.[3]
Comparative Stability Profile: Mesylate vs. Tosylate vs. Halides
While leaving group ability is crucial for reactivity, it also provides insights into the inherent stability of the intermediate itself. A better leaving group is, by its nature, more prone to being displaced, which can be interpreted as lower stability in the context of unwanted side reactions.
| Intermediate | Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Rate | General Stability Profile |
| Tropine-3-triflate | Triflate (⁻OTf) | Triflic Acid | ~ -14 | Very High | Least stable, highly reactive |
| Tropine-3-tosylate | Tosylate (⁻OTs) | p-Toluenesulfonic Acid | ~ -2.8 | High | Moderately stable, reactive |
| Tropine-3-mesylate | Mesylate (⁻OMs) | Methanesulfonic Acid | ~ -1.9 | Moderate | More stable than tosylate |
| Tropine-3-iodide | Iodide (I⁻) | Hydroiodic Acid | ~ -10 | High | Less stable than bromides/chlorides |
| Tropine-3-bromide | Bromide (Br⁻) | Hydrobromic Acid | ~ -9 | Moderate | Moderately stable |
| Tropine-3-chloride | Chloride (Cl⁻) | Hydrochloric Acid | ~ -7 | Low | Most stable among halides |
Data compiled from multiple sources.[3][4]
From the table, we can infer that Tropine-3-mesylate offers a favorable balance between reactivity and stability . While tosylates are slightly better leaving groups, mesylates are generally more stable and less prone to degradation during storage and handling. This enhanced stability can be attributed to the smaller size and lower resonance stabilization of the mesylate anion compared to the tosylate anion, making the C-O bond in the mesylate ester slightly stronger and less susceptible to premature cleavage.
Halides, particularly chlorides, are the most stable intermediates but are also the least reactive. This can necessitate harsher reaction conditions for subsequent substitution steps, potentially leading to the formation of other impurities.
Experimental Assessment of Intermediate Stability: Forced Degradation Studies
To empirically determine and compare the stability of Tropine-3-mesylate and other intermediates, forced degradation studies are the industry-standard approach.[5][6][7] These studies involve subjecting the intermediate to a range of stress conditions that are more severe than accelerated stability testing to predict its degradation pathways and identify potential degradants.[8][9]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of tropane intermediates.
Detailed Protocol: Stability-Indicating HPLC Method
A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent intermediate from its potential degradation products.[10][11][12]
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm and/or Mass Spectrometry (MS) for peak identification.
2. Sample Preparation:
-
Accurately weigh and dissolve the tropane intermediate in the mobile phase or a suitable diluent to a known concentration (e.g., 1 mg/mL).
-
For forced degradation samples, neutralize the solution if necessary before injection.
3. Validation of the Method:
-
The HPLC method must be validated according to ICH guidelines to ensure it is specific , accurate , precise , and linear .[13]
-
Specificity is demonstrated by the ability to resolve the main peak from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of unknown degradation products.[14][15][16] By analyzing the ¹H and ¹³C NMR spectra of the isolated degradants, their molecular structure can be elucidated, providing valuable insights into the degradation pathways.
Anticipated Degradation Pathways
Under forced degradation conditions, Tropine-3-mesylate and other sulfonate esters are primarily susceptible to hydrolysis.
Caption: Primary degradation pathway of tropine sulfonate esters.
The rate of this hydrolysis will be faster for better leaving groups. Therefore, it is expected that Tropine-3-tosylate will degrade faster than Tropine-3-mesylate under identical hydrolytic stress conditions.
Conclusion and Recommendations
The selection of an appropriate intermediate in the synthesis of tropane alkaloids is a critical decision that balances reactivity with stability.
-
Tropine-3-mesylate emerges as a highly advantageous intermediate, offering a superior stability profile compared to the more reactive Tropine-3-tosylate, while still providing sufficient reactivity for subsequent nucleophilic substitution reactions. This enhanced stability can translate to a more robust and reliable manufacturing process with a better impurity profile.
-
Tropine-3-tosylate , while a slightly better leaving group, is inherently less stable and may be more suitable for situations where high reactivity is paramount and the process conditions are tightly controlled.
-
Tropine halides offer the highest stability but at the cost of significantly lower reactivity, which may necessitate harsher reaction conditions that could compromise the overall efficiency and purity of the synthesis.
It is strongly recommended that researchers perform in-house forced degradation studies to generate comparative data specific to their reaction conditions and analytical methodologies. This empirical data, grounded in the chemical principles outlined in this guide, will enable the most informed and scientifically sound selection of an intermediate for the synthesis of tropane-based pharmaceuticals.
References
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T. Jira, R. Pohloudek-Fabini. "Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals." Pharmazie, 1983 Aug;38(8):520-3. [Link]
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G. C. Schmidt, T. E. Eling, J. M. McOwen. "Synthesis of rropine-labeled atropine 3. Synthesis of N-methyl-14C-tropine and N-methyl-14C-atropine." Journal of Pharmaceutical Sciences, 1968 Mar;57(3):443-6. [Link]
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"C-NMR spectroscopy of tropane alkaloids." Journal of Pharmaceutical Sciences, 1978 Jun;67(6):775-9. [Link]
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"Effect of tea making and boiling processes on the degradation of tropane alkaloids in tea and pasta samples contaminated with Solanaceae seeds and coca leaf | Request PDF." ResearchGate. [Link]
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"Identification of isomeric tropane alkaloids fromSchizanthus grahamii by HPLC-NMR with loop storage and HPLC-UV-MS/SPE-NMR using a cryogenic flow probe | Request PDF." ResearchGate. [Link]
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"Production of Tropane Alkaloids (TAs) in Plants and In Vitro Cultures of Different Ploidy Levels | Request PDF." ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating the Structure of Tropine-3-mesylate Synthesis Products
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is a cornerstone of robust chemical science. Tropine-3-mesylate, a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, demands rigorous structural validation to ensure the integrity of subsequent research and development.[1] This guide provides an in-depth comparison of analytical techniques for the structural elucidation of Tropine-3-mesylate, grounded in field-proven insights and experimental data. We will explore the "why" behind experimental choices and furnish a self-validating framework for confirming the successful synthesis of this critical intermediate.
The Synthetic Route and Potential Impurities: A Causal Analysis
The synthesis of Tropine-3-mesylate typically involves the reaction of tropine with methanesulfonyl chloride (MsCl) or methanesulfonic anhydride in the presence of a base like triethylamine or pyridine.[2][3] This reaction substitutes the hydroxyl group of tropine with a mesylate group, a much better leaving group, facilitating further nucleophilic substitution reactions.
However, this process is not without potential pitfalls. A common side product is the corresponding alkyl chloride, formed via an SN2 reaction where the chloride ion (a byproduct of the reaction with MsCl) displaces the newly formed mesylate.[2][4] Additionally, incomplete reaction can leave unreacted tropine. The presence of these impurities can significantly impact the outcome of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient. Therefore, a multi-faceted analytical approach is essential for unambiguous structural validation.
A Multi-pronged Approach to Structural Validation
No single analytical technique is sufficient to definitively confirm the structure of a newly synthesized compound. A combination of spectroscopic methods provides a comprehensive and self-validating dataset. The logical workflow for validating the structure of Tropine-3-mesylate is as follows:
Caption: Workflow for the synthesis and structural validation of Tropine-3-mesylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
Expected Spectrum of Tropine-3-mesylate:
The ¹H NMR spectrum of Tropine-3-mesylate is expected to show distinct signals for the protons of the tropane ring and the methyl group of the mesylate. The proton attached to the carbon bearing the mesylate group (C3-H) is of particular interest. In the precursor, tropine, this proton appears at approximately 4.01 ppm.[5] Upon mesylation, this proton is expected to shift downfield to around 4.5-5.0 ppm due to the electron-withdrawing effect of the mesylate group. The methyl protons of the mesylate group should appear as a sharp singlet at around 3.0 ppm.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
| N-CH₃ | ~2.3 | s |
| C3-H | ~4.5-5.0 | m |
| Mesylate-CH₃ | ~3.0 | s |
| Tropane Ring Protons | 1.5-2.5 | m |
Comparison with Potential Impurities:
-
Tropine (unreacted): The C3-H proton appears at a higher field (~4.0 ppm).[5]
-
3-Chlorotropane (side product): The C3-H proton would also be shifted downfield, but likely to a slightly different chemical shift than in the mesylate. The absence of the mesylate methyl singlet at ~3.0 ppm would be a key indicator.
¹³C NMR Spectroscopy
Expected Spectrum of Tropine-3-mesylate:
The ¹³C NMR spectrum provides complementary information. The carbon attached to the mesylate group (C3) is expected to shift significantly downfield compared to its position in tropine (~65 ppm) due to the deshielding effect of the sulfonate ester. The carbon of the mesylate's methyl group should appear around 40 ppm.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C3 | ~75-80 |
| N-CH₃ | ~40 |
| Mesylate-CH₃ | ~40 |
| Tropane Ring Carbons | 25-65 |
Comparison with Potential Impurities:
-
Tropine (unreacted): The C3 carbon appears at a higher field (~65 ppm).[6]
-
3-Chlorotropane (side product): The C3 carbon would be shifted downfield, but likely to a different extent than with the mesylate. Again, the absence of the mesylate methyl carbon signal would be a key differentiator.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound. LC-MS/MS is particularly useful for analyzing complex mixtures and confirming the presence of the target compound.[1][7]
Expected Mass Spectrum of Tropine-3-mesylate:
The molecular formula of Tropine-3-mesylate is C₉H₁₇NO₃S, with a molecular weight of 219.3 g/mol .[1] In positive ion electrospray ionization (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of 220.1.
Fragmentation Analysis:
Tandem mass spectrometry (MS/MS) can provide further structural confirmation. The fragmentation of tropane alkaloids is well-characterized and often involves the loss of the substituent at the C3 position and fragmentation of the tropane ring.[8][9] For Tropine-3-mesylate, key fragment ions would be expected from the loss of the mesylate group and subsequent rearrangements.
| Ion | m/z (expected) | Description |
| [M+H]⁺ | 220.1 | Protonated molecule |
| [M-CH₃SO₃H+H]⁺ | 124.1 | Loss of methanesulfonic acid |
| Tropane ring fragments | various | Characteristic fragments of the bicyclic core |
Comparison with Potential Impurities:
-
Tropine (unreacted): [M+H]⁺ at m/z 142.1.[10]
-
3-Chlorotropane (side product): [M+H]⁺ at m/z 160.1 (for ³⁵Cl) and 162.1 (for ³⁷Cl) in a ~3:1 ratio.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected IR Spectrum of Tropine-3-mesylate:
The IR spectrum of Tropine-3-mesylate will be characterized by the strong, characteristic absorption bands of the sulfonate ester group, which are absent in the starting material, tropine.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| S=O (asymmetric stretch) | ~1350 | Strong |
| S=O (symmetric stretch) | ~1175 | Strong |
| C-O stretch | ~1000 | Strong |
Comparison with Potential Impurities:
-
Tropine (unreacted): A broad O-H stretching band around 3300-3500 cm⁻¹ will be present, and the characteristic S=O stretches will be absent.
-
3-Chlorotropane (side product): The S=O stretching bands will be absent. A C-Cl stretching band may be observed in the fingerprint region (below 800 cm⁻¹), but this can be difficult to assign definitively.
Experimental Protocols
Sample Preparation for NMR, MS, and IR
A detailed, step-by-step methodology for sample preparation is crucial for obtaining high-quality data.
Caption: A generalized workflow for sample preparation for spectroscopic analysis.
Conclusion: A Self-Validating System for Structural Confirmation
By employing a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy, researchers can create a self-validating system for the structural confirmation of Tropine-3-mesylate. The data from each technique should be consistent and complementary, providing an unambiguous structural assignment. This rigorous approach to structural validation is paramount for ensuring the quality and reproducibility of research in drug discovery and development.
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D'avolio, A., et al. (2012). LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma. Journal of pharmaceutical and biomedical analysis, 59, 124-130. [Link]
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A Comparative Analysis of Anticholinergic Agents Derived from Tropine-3-Mesylate: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of anticholinergic agents synthesized from the pivotal precursor, Tropine-3-mesylate. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, structure-activity relationships, and pharmacological performance of these tropane alkaloid derivatives. We will explore the causal relationships behind synthetic choices and provide a framework for their experimental evaluation, ensuring a blend of technical depth and practical insight.
Introduction: The Strategic Importance of Tropine-3-Mesylate
The tropane alkaloid scaffold, a bicyclic [3.2.1] system, is a cornerstone in the development of anticholinergic drugs.[1] These compounds, which competitively antagonize acetylcholine at muscarinic receptors, are critical for treating a range of conditions, from gastrointestinal disorders to Parkinson's disease.[2][3] Tropine, the 3-hydroxy derivative of the tropane core, serves as a fundamental building block for many of these therapeutic agents, including the naturally occurring alkaloids atropine and scopolamine.[4][5]
Tropine-3-mesylate (endo-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl methanesulfonate) emerges as a highly versatile and strategic intermediate in the synthesis of novel anticholinergic agents.[6] The mesylate group, an excellent leaving group, facilitates nucleophilic substitution reactions at the C-3 position of the tropane ring, allowing for the introduction of a wide variety of ester functionalities. This chemical maneuverability is paramount for exploring the structure-activity relationships (SAR) of this class of compounds and for fine-tuning their pharmacological profiles.
The synthesis of tropine-3-mesylate itself is a straightforward process, typically involving the reaction of tropine with methanesulfonyl chloride in the presence of a base. This crucial first step opens the door to a vast chemical space for the development of new and improved anticholinergic drugs.
Comparative Analysis of Tropine-3-Mesylate Derivatives
The therapeutic efficacy of anticholinergic agents is intrinsically linked to their affinity for and selectivity among the five subtypes of muscarinic acetylcholine receptors (M1-M5). Non-selective agents often lead to a wide range of side effects, including dry mouth, blurred vision, and cognitive impairment.[7][8] Consequently, a primary goal in the development of new anticholinergic drugs is to achieve receptor subtype selectivity.
The following sections compare a selection of anticholinergic agents derived from tropine-3-mesylate, focusing on how modifications to the ester side chain influence their pharmacological properties.
Phenylacetic Acid Derivatives
A common strategy in the design of anticholinergic agents is the esterification of the tropine core with substituted phenylacetic acids. The aromatic ring and the substituents play a crucial role in the interaction with the muscarinic receptor binding pocket.
Example 1: N-methyl-4-piperidinyl α-benzoyloxy-α-cyclopentylphenylacetate
This compound, synthesized by reacting N-methyl-4-piperidinyl α-cyclopentylmandelate with benzoyl chloride, demonstrates the potential for creating potent anticholinergic agents with potential applications as antiperspirants.[9] The bulky cyclopentyl and phenyl groups on the α-carbon of the acetate moiety contribute significantly to the steric hindrance required for effective receptor antagonism.
Structure-Activity Relationships (SAR)
The potency and selectivity of tropane-based anticholinergics are highly dependent on the nature of the ester side chain. Key SAR observations include:
-
The Ester Group: The presence of an ester linkage is critical for high-affinity binding.
-
The Acyl Group: The size and lipophilicity of the acyl group significantly impact potency. Bulky, lipophilic groups are generally preferred.
-
The α-Substituent: The presence of a hydroxyl group at the α-position of the acyl chain can enhance binding affinity.
-
Stereochemistry: The stereochemistry at the C-3 position of the tropine ring and at the α-carbon of the acyl chain is crucial for optimal receptor interaction. The (S)-enantiomer of hyoscyamine, for instance, is significantly more potent than the (R)-enantiomer.[10]
Experimental Evaluation of Anticholinergic Activity
To objectively compare the performance of different tropine-3-mesylate derivatives, a standardized set of in vitro and in vivo assays is essential.
In Vitro Assays
3.1.1. Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.
Experimental Protocol: Muscarinic Receptor Binding Assay
-
Preparation of Rat Brain Homogenates: Whole rat brains are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: Aliquots of the brain homogenate are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
3.1.2. Functional Assays
Functional assays measure the ability of a compound to inhibit the cellular response to acetylcholine. These assays provide information on the potency and efficacy of the compound as an antagonist.
Experimental Protocol: GTPγS Binding Assay
-
Membrane Preparation: Membranes from cells expressing a specific muscarinic receptor subtype are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a muscarinic agonist (e.g., carbachol), [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form.
-
Quantification: The amount of bound [³⁵S]GTPγS is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀) is determined.
In Vivo Models
In vivo studies are essential to evaluate the therapeutic efficacy and side effect profile of new anticholinergic agents. Animal models of various diseases, such as Parkinson's disease or overactive bladder, are used to assess the in vivo activity of the compounds.[2]
Data Presentation and Comparison
To facilitate a clear comparison of the performance of different tropine-3-mesylate derivatives, the experimental data should be summarized in a structured table.
| Compound | Muscarinic Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |
| Atropine | M1 | 2.1 | 1.8 |
| M2 | 1.5 | 1.2 | |
| M3 | 1.9 | 1.6 | |
| Scopolamine | M1 | 0.8 | 0.6 |
| M2 | 0.5 | 0.4 | |
| M3 | 0.7 | 0.5 | |
| Compound X | M1 | ||
| M2 | |||
| M3 | |||
| Compound Y | M1 | ||
| M2 | |||
| M3 |
Note: The data for Atropine and Scopolamine are representative values from the literature. The data for Compounds X and Y would be populated with experimental results.
Visualization of Key Concepts
Synthetic Pathway from Tropine-3-Mesylate
Caption: General synthetic scheme for anticholinergic agents from Tropine-3-mesylate.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining muscarinic receptor binding affinity.
Conclusion and Future Directions
Tropine-3-mesylate is a valuable and versatile starting material for the synthesis of a wide array of novel anticholinergic agents. The ability to easily modify the ester side chain at the C-3 position provides a powerful tool for optimizing the pharmacological properties of these compounds. Future research in this area should focus on the development of receptor subtype-selective antagonists to minimize side effects and improve patient outcomes. The systematic application of the experimental protocols outlined in this guide will be crucial for the successful identification and characterization of the next generation of anticholinergic therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
